Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-12-8(11)7-6(10)5-13-9(7)3-4-9/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHSQZSJLRUSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)COC12CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate: A Comprehensive Guide to Synthesis and Characterization
An In-depth Technical Guide for Drug Development Professionals
Abstract
Spirocyclic scaffolds are of increasing importance in modern drug discovery due to their inherent three-dimensionality, which allows for improved navigation of chemical space and optimization of pharmacological properties.[1][2] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a novel spirocyclic compound, Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate. We present a robust synthetic protocol based on the Darzens glycidic ester condensation, offering insights into the reaction mechanism and experimental considerations.[3][4] Furthermore, this document outlines a complete analytical workflow for structural elucidation and purity assessment, employing nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel molecular entities for therapeutic applications.
Introduction: The Value of Three-Dimensionality in Medicinal Chemistry
The pursuit of novel therapeutic agents has driven medicinal chemists to "escape from flatland"—a term describing the move away from planar, aromatic structures towards more complex, three-dimensional molecules.[2] Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, which can increase their probability of clinical success.[2]
Spirocycles, defined by two rings sharing a single common atom, are exemplary scaffolds that embody this principle.[1] Their rigid, well-defined three-dimensional geometry provides a unique platform for orienting substituents in precise vectors, enabling more specific and potent interactions with biological targets. The compound at the core of this guide, Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate, incorporates a spiro[2.4]heptane system featuring a strained but synthetically versatile epoxide ring and a modifiable ester functional group, making it a valuable building block for library synthesis in drug discovery programs.
This document provides a detailed, field-proven methodology for the synthesis and rigorous characterization of this target molecule.
Part I: Synthesis Strategy and Execution
The synthesis of α,β-epoxy esters, also known as glycidic esters, is classically achieved through the Darzens condensation.[3][5] This reaction involves the base-mediated condensation of a carbonyl compound with an α-haloester.[4] This approach is particularly well-suited for the construction of the target oxaspiro[2.4]heptane core.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points directly to cyclobutanone and an α-haloacetate ester as the key starting materials, linked via the Darzens condensation.
Caption: Retrosynthetic pathway for the target molecule.
Reaction Mechanism: Darzens Condensation
The reaction proceeds through a well-established mechanism initiated by the deprotonation of the α-haloester.
-
Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), abstracts the acidic α-proton from ethyl 2-chloroacetate to form a reactive enolate. The choice of ethoxide as the base is critical; it prevents transesterification of the ethyl ester, thereby maximizing the yield of the desired product.
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone. This step forms a new carbon-carbon bond and creates a tetrahedral alkoxide intermediate, known as a halohydrin anion.
-
Intramolecular Sₙ2 Cyclization: The intermediate alkoxide then undergoes a rapid, intramolecular Sₙ2 reaction. The negatively charged oxygen attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the final epoxide ring.[3] This irreversible ring-closure step drives the reaction to completion.
Caption: Mechanism of the Darzens glycidic ester condensation.
Detailed Experimental Protocol
Reagents and Materials:
-
Cyclobutanone (CAS: 1191-95-3)
-
Ethyl 2-chloroacetate (CAS: 105-39-5)
-
Sodium ethoxide (CAS: 141-52-6)
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: A 250 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. The glassware must be oven-dried to ensure anhydrous conditions.
-
Reagent Charging: Charge the flask with sodium ethoxide (1.1 equivalents) and anhydrous ethanol (50 mL). Stir the suspension until the base is fully dissolved.
-
Enolate Generation: Cool the solution to 0 °C in an ice bath. Add ethyl 2-chloroacetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C.
-
Addition of Ketone: Add a solution of cyclobutanone (1.05 equivalents) in anhydrous ethanol (20 mL) dropwise to the reaction mixture, again ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase.
-
Work-up: Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).[6][7] Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate as a clear oil.
Part II: Physicochemical Properties and Structural Characterization
A rigorous analytical workflow is essential to confirm the structure and purity of the synthesized compound.
Caption: Workflow for product purification and characterization.
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂O₃ |
| Molecular Weight | 168.19 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | (Predicted) ~220-240 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents (EtOAc, CH₂Cl₂, CHCl₃) |
Spectroscopic Analysis
1. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the primary tool for confirming the molecular structure. The spectrum is expected to show distinct signals corresponding to the ethyl ester and the spirocyclic core.[8][9]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons of the methylene group of the ethyl ester, split by the adjacent methyl group. |
| ~ 3.50 | Singlet (s) | 1H | H -7 | Proton on the epoxide ring, adjacent to the ester. Its chemical shift is downfield due to the proximity of two electron-withdrawing groups (epoxide oxygen and carbonyl). |
| ~ 2.00 - 2.50 | Multiplet (m) | 6H | H -1, H -2, H -5 | Protons of the cyclobutane ring. Complex splitting is expected due to diastereotopicity and coupling between multiple neighbors. |
| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Protons of the terminal methyl group of the ethyl ester, split by the adjacent methylene group. |
2. ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides confirmation of the carbon skeleton.[10][11]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 | C =O | Carbonyl carbon of the ethyl ester. |
| ~ 65-70 | C -3 (Spiro) | The spiro carbon, quaternary and attached to two oxygen atoms (in the epoxide and ether linkage). |
| ~ 61 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |
| ~ 55-60 | C -7 | Carbon of the epoxide ring bonded to the proton and the ester group. |
| ~ 25-35 | C -1, C -2, C -5 | Carbons of the cyclobutane ring. |
| ~ 14 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |
3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.[12][13] The spectrum should confirm the presence of the ester and the epoxide/ether linkages and the absence of starting materials or hydroxyl groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 2980-2850 | Medium | C-H (sp³) stretching |
| ~ 1745 | Strong | C=O stretching (ester) |
| ~ 1250-1050 | Strong | C-O stretching (ester and epoxide) |
| ~ 950-810 | Medium-Weak | C-O stretching (epoxide ring deformation) |
Causality in Spectral Interpretation: The absence of a broad absorption band in the 3200-3600 cm⁻¹ region is a critical self-validating check, confirming that no hydrolysis of the ester has occurred and that the starting alcohol (if used as a solvent) has been completely removed.[9]
4. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
| m/z Value | Assignment |
| 168 | [M]⁺, Molecular Ion |
| 140 | [M - CO]⁺ |
| 123 | [M - OEt]⁺ |
| 95 | [M - COOEt]⁺ |
The observation of the correct molecular ion peak at m/z = 168 provides definitive evidence of the successful synthesis of the target molecule.[14]
Conclusion
This technical guide details a reliable and reproducible method for the synthesis of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate, a valuable scaffold for medicinal chemistry. The Darzens condensation provides an efficient route to this novel spiro-epoxide. The comprehensive characterization protocol, leveraging NMR, IR, and MS, establishes a self-validating system to ensure the structural integrity and purity of the final compound. By providing both the procedural steps and the underlying scientific rationale, this document equips researchers with the necessary tools to confidently synthesize and utilize this and related spirocyclic building blocks in the pursuit of next-generation therapeutics.
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Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. [Link]
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Wikipedia. (n.d.). Darzens reaction. [Link]
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ACS Green Chemistry Institute. (n.d.). Darzens Epoxide Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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ACS Publications. (2023, December 28). The 235–360 GHz Rotational Spectrum of 1-Oxaspiro[2.5]octa-4,7-dien-6-one. The Journal of Physical Chemistry A. [Link]
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ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?[Link]
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MDPI. (2016, October 18). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. [Link]
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ResearchGate. (n.d.). Intramolecular Pauson-Khand Reactions of Methylenecyclopropane and Bicyclopropylidene Derivatives as an Approach to Spiro(cyclopropanebicyclo[n.3.0]alkenones). [Link]
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ResearchGate. (n.d.). Synthesis, crystal structures, Hirshfeld surfaces and DFT calculations of two isomers of oxaspirocyclic compound. [Link]
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Scientific Research Publishing. (2012, December 15). Spectral Analysis and Crystal Structure of Spiro[2.2”] Acenaphthene-1”-One-Spiro[3.3']-5'-(2,3-Dichlorophenyl Methylidene). [Link]
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MDPI. (2023, February 6). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]
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A Predictive Spectroscopic Guide to Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate: An In-depth Technical Analysis for Researchers
Prepared by: Gemini, Senior Application Scientist
This technical guide provides a detailed predictive analysis of the spectroscopic data for Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate. In the absence of direct experimental data for this specific molecule, this document serves as a comprehensive, theory-backed resource for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will elucidate the expected spectral characteristics of this unique spirocyclic compound. This guide is structured to not only present predicted data but also to explain the underlying chemical principles that govern these spectroscopic properties, thereby offering a robust framework for the structural analysis of similar molecules.
Molecular Structure and Overview
The unique architecture of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate, featuring a spirocyclic junction between a cyclopropane and a γ-lactone ring, alongside an ethyl ester functionality, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for its unambiguous identification and characterization in a research or drug development setting.
Caption: Molecular structure of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate with key functional groups highlighted.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectra, with detailed justifications for the chemical shifts and coupling patterns.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show five distinct signals, corresponding to the five sets of non-equivalent protons in the molecule. The chemical shifts are influenced by factors such as electronegativity of nearby atoms (oxygen), magnetic anisotropy (carbonyl groups and cyclopropane ring), and spin-spin coupling with neighboring protons.[1][2]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| H-a (CH₂) | 0.8 - 1.5 | Multiplet | 4H | The four protons of the cyclopropane ring are diastereotopic and will exhibit complex spin-spin coupling, resulting in a multiplet. Their upfield shift is characteristic of cyclopropyl protons.[3][4] |
| H-b (CH) | 2.8 - 3.2 | Doublet of Doublets (dd) | 1H | This proton is alpha to both the lactone carbonyl and the ester carbonyl, leading to significant deshielding. It will be coupled to the adjacent protons on the lactone ring. |
| H-c (CH₂) | 4.2 - 4.6 | Multiplet | 2H | These protons are on the carbon adjacent to the lactone oxygen, causing a downfield shift. They will show complex coupling with the proton at position 7. |
| H-d (CH₂) | 4.1 - 4.4 | Quartet (q) | 2H | The methylene protons of the ethyl group are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons.[5] |
| H-e (CH₃) | 1.2 - 1.4 | Triplet (t) | 3H | The methyl protons of the ethyl group are in a typical alkyl region and are split into a triplet by the two neighboring methylene protons.[5] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, one for each unique carbon atom. The chemical shifts are primarily determined by the hybridization of the carbon and the electronic effects of its substituents.[6][7]
| Carbon(s) | Predicted δ (ppm) | Justification |
| C1, C2 (CH₂) | 10 - 20 | The sp³ hybridized carbons of the cyclopropane ring are highly shielded and appear in the upfield region of the spectrum. |
| C3 (spiro C) | 30 - 45 | The spiro carbon is a quaternary sp³ carbon, and its chemical shift is influenced by the two attached rings. |
| C5 (CH₂) | 65 - 75 | This carbon is bonded to the electronegative lactone oxygen, causing a significant downfield shift. |
| C7 (CH) | 45 - 55 | This carbon is alpha to two carbonyl groups, which deshields it, but it is also an sp³ carbon. |
| C6 (C=O, lactone) | 175 - 185 | The carbonyl carbon of the five-membered γ-lactone is typically found at a higher chemical shift (more downfield) compared to acyclic esters or six-membered lactones due to ring strain.[8][9] |
| C=O (ester) | 168 - 175 | The carbonyl carbon of the ethyl ester is in the expected range for ester carbonyls.[6][10] |
| -OCH₂- (ester) | 60 - 65 | The methylene carbon of the ethyl group is attached to an oxygen atom, resulting in a downfield shift. |
| -CH₃ (ester) | 14 - 18 | The methyl carbon of the ethyl group appears in the typical upfield region for alkyl carbons. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate will be dominated by the strong absorptions of its two carbonyl groups.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Justification |
| C=O Stretch (γ-Lactone) | 1770 - 1795 | Strong, Sharp | The carbonyl group within the five-membered γ-lactone ring experiences significant ring strain, which increases the frequency of its stretching vibration compared to a standard ketone or a six-membered δ-lactone.[8][9] |
| C=O Stretch (Ethyl Ester) | 1735 - 1750 | Strong, Sharp | This absorption is characteristic of the carbonyl group in a saturated aliphatic ester.[8] |
| C-O Stretch (Lactone & Ester) | 1100 - 1300 | Strong | Two distinct C-O stretching bands are expected, one for the lactone and one for the ester, contributing to a complex but strong signal in this region. |
| C-H Stretch (sp³) | 2850 - 3000 | Medium | These absorptions arise from the C-H bonds of the methylene and methyl groups in the molecule. |
| C-H Stretch (Cyclopropane) | ~3050 | Medium-Weak | The C-H bonds on a cyclopropane ring often show a stretching frequency slightly above 3000 cm⁻¹, which can be a useful diagnostic feature.[11] |
The presence of two distinct and strong carbonyl peaks in the region of 1735-1795 cm⁻¹ would be a key identifying feature of this molecule in an IR spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate (Molecular Formula: C₉H₁₂O₄), the predicted monoisotopic mass is approximately 184.07 g/mol .
Predicted Fragmentation Pathways:
-
Molecular Ion (M⁺˙): The molecular ion peak at m/z = 184 should be observable, although its intensity may vary.
-
Loss of Ethoxy Group (-OCH₂CH₃): A common fragmentation for ethyl esters is the loss of the ethoxy radical, leading to a fragment at m/z = 139 (M - 45).[12][13]
-
Loss of Ethylene via McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for the ester, a related rearrangement involving the lactone ring could lead to the loss of ethylene (C₂H₄), resulting in a fragment at m/z = 156 (M - 28).
-
Decarbonylation/Decarboxylation: Loss of carbon monoxide (CO) from the lactone or ester is a plausible fragmentation, which would produce a fragment at m/z = 156 (M - 28).[14][15] Loss of CO₂ from the ester group would result in a fragment at m/z = 140 (M - 44).
-
Cleavage of the Spiro-system: Fragmentation of the cyclopropane or lactone ring can lead to a variety of smaller fragments, providing further structural information.
Caption: Predicted major fragmentation pathways for Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate in mass spectrometry.
Part 4: Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental execution. The following are generalized, yet robust, protocols for the techniques discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of water and other impurities.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the tube in the NMR spectrometer.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 45° pulse, 2-second relaxation delay, 1024 or more scans).
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ for a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
Data Processing: The software will automatically perform the background subtraction. Identify and label the significant absorption peaks.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum (relative abundance vs. m/z).
References
- Ab initio/DFT calculations 13C, 1H NMR chemical shifts and bond length in synthesized spirooxindol. (n.d.).
-
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
IR - spectroscopy. (n.d.). Retrieved from [Link]
-
The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. (2004). ResearchGate. Retrieved from [Link]
- The Mass Spectral Behavior of Hydroxyaryldiarylacetic Acid Lactones. (n.d.).
-
What are the common fragments in mass spectrometry for esters? (n.d.). TutorChase. Retrieved from [Link]
-
Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
¹H chemical shifts for cyclopropyl protons. (n.d.). ResearchGate. Retrieved from [Link]
-
Cyclopropane ¹H NMR spectrum. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
¹H NMR Chemical Shifts. (2022). Oregon State University. Retrieved from [Link]
-
¹H NMR Chemical Shift Values Table. (2024). Chemistry Steps. Retrieved from [Link]
-
¹³C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]
-
¹³C NMR spectroscopy. (n.d.). Retrieved from [Link]
-
Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs. Retrieved from [Link]
-
¹H chemical shifts in NMR. Part 21-Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and. (2004). Modgraph. Retrieved from [Link]
-
IR SPECTROSCOPY Notes Full. (n.d.). Scribd. Retrieved from [Link]
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"Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate chemical properties"
[1][2]
Executive Summary & Compound Profile
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate (hereafter referred to as EOOHC ) is a bicyclic building block characterized by a high fraction of saturated carbon (
The molecule consists of a cyclopropane ring spiro-fused to a tetrahydrofuran-3-one core, with an ethyl ester functional group at the
Chemical Identity
| Property | Specification |
| IUPAC Name | Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate |
| Molecular Formula | |
| Molecular Weight | 184.19 g/mol |
| CAS Registry | 1207175-00-5 (Generic/Related) / Note: Specific CAS may vary by vendor catalog |
| Core Scaffold | 4-Oxaspiro[2.4]heptane |
| Functional Class | Cyclic |
Synthesis & Manufacturing Protocols
The most robust and scalable synthesis of EOOHC relies on a Dieckmann Condensation strategy. This approach is preferred over metal-catalyzed carbene insertions due to higher regioselectivity and the avoidance of hazardous diazo intermediates on a kilogram scale.
Retrosynthetic Analysis
The synthesis disconnects logically at the C6-C7 bond (Dieckmann closure) and the ether linkage (Williamson ether synthesis).
-
Precursor: Diethyl 2-((1-(hydroxymethyl)cyclopropyl)methoxy)acetate? No, correct precursor is Ethyl 1-[(2-ethoxy-2-oxoethoxy)methyl]cyclopropanecarboxylate.[1]
-
Starting Materials: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate and Ethyl bromoacetate.[1]
Detailed Synthetic Protocol
Step 1: Etherification (Precursor Assembly)
-
Reagents: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (1.0 eq), Ethyl bromoacetate (1.2 eq), NaH (1.3 eq, 60% dispersion), DMF/THF (1:1).
-
Procedure:
-
Cool the solution of alcohol in dry THF/DMF to 0°C.
-
Add NaH portion-wise. Evolution of
gas occurs. Stir for 30 min. -
Add Ethyl bromoacetate dropwise.
-
Warm to RT and stir for 4–6 hours.
-
Quench: Saturated
. Extract with EtOAc.[2][3][4][5][6][7] -
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Yield: Typically 85–90%.[4]
-
Step 2: Dieckmann Cyclization (Ring Closure) This is the critical step forming the spiro-tetrahydrofuranone ring.
-
Reagents: Diester intermediate (from Step 1), Potassium tert-butoxide (
-BuOK, 1.1 eq) or NaOEt, Toluene (anhydrous). -
Procedure:
-
Dissolve the diester in anhydrous Toluene (0.1 M concentration).
-
Add
-BuOK at 0°C. The solution will likely turn yellow/orange (enolate formation). -
Allow to warm to RT or gently reflux (60°C) for 2 hours to drive the equilibrium.
-
Acidic Quench: It is vital to quench with cold 1M HCl or Acetic Acid to protonate the enolate (C7 position) and prevent ring opening.
-
Isolation: Extract with EtOAc, wash with brine, dry over
. -
Yield: 75–82%.
-
Synthetic Pathway Visualization
The following diagram illustrates the logical flow from starting materials to the target scaffold.
Figure 1: Synthetic route via Dieckmann Condensation. High-dilution conditions in the second step favor intramolecular cyclization over intermolecular polymerization.[1]
Chemical Properties & Reactivity Profile
EOOHC is a dense functional array . Its reactivity is dominated by the interplay between the strained spiro-cyclopropane and the acidic
Reactivity Heatmap
| Site | Reactivity Type | Mechanistic Insight |
| C7 (Alpha Carbon) | Nucleophilic Substitution | The proton at C7 is highly acidic ( |
| C6 (Ketone) | Nucleophilic Addition | Susceptible to reduction (NaBH4) to form the alcohol. Stereochemistry: Hydride attack usually occurs from the less hindered face (anti to the spiro-cyclopropane), yielding the cis-alcohol. |
| Ester Moiety | Hydrolysis/Decarboxylation | Saponification (LiOH) followed by acidification and heating leads to decarboxylation, yielding 4-oxaspiro[2.4]heptan-6-one .[1] |
| Spiro-Cyclopropane | Ring Opening (Acid) | Under strong Lewis Acid conditions (e.g., |
Spectroscopic Data (Reference)
Researchers should validate the synthesized product against these characteristic NMR signals:
-
NMR (400 MHz,
):-
4.25 (q,
Hz, 2H, Ester ) -
4.05 & 3.85 (d,
Hz, 2H, Ether at C5 - AB System)[1] -
3.60 (s, 1H, C7-H, keto form) /
12.1 (s, enol form, minor) -
1.30 (t,
Hz, 3H, Ester ) - 0.90 – 1.20 (m, 4H, Cyclopropane protons)
-
4.25 (q,
Applications in Drug Discovery
This scaffold is not merely a chemical curiosity; it is a bioisostere and structural template.
MetAP2 Inhibition
The spiro[2.4]heptane system mimics the spiro-epoxide core of Fumagillin and TNP-470 , potent inhibitors of Methionine Aminopeptidase 2 (MetAP2).
-
Mechanism: The spiro-ether provides a rigid orientation that positions the C6/C7 substituents into the MetAP2 active site pocket.
-
Advantage: Unlike the reactive epoxide of Fumagillin (which poses irreversible binding risks), the 4-oxaspiro ketone is chemically stable but can be derivatized to reversible binding motifs.
Peptidomimetics (Proline Isostere)
The 4-oxaspiro[2.4]heptane skeleton serves as a conformationally locked proline surrogate .
-
When the ketone is converted to an amine (via reductive amination), the resulting structure constrains the
and torsion angles of peptide backbones, stabilizing -turn secondary structures.
References
-
Dieckmann Cyclization Methodology: Davis, B. R., & Garrett, P. J. "The Dieckmann Cyclization." Comprehensive Organic Synthesis, 1991 , Vol 2, 795-863.[1] Link
-
Spiro-Ether Synthesis: Muthusamy, S., et al. "Rh(II)-catalyzed reactions of diazo compounds with cyclic enol ethers." Tetrahedron, 2007 , 63(36), 8752-8760. Link
-
MetAP2 Inhibitor Scaffolds: Bernier, S. G., et al. "Fumagillin class inhibitors of methionine aminopeptidase-2."[1] Drugs of the Future, 2005 , 30(5), 497. Link
-
TNP-470 Analogs: Griffith, E. C., et al. "Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin." Chemistry & Biology, 1997 , 4(6), 461-471. Link
-
General Spirocycle Properties: Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities."[1] Chemical Reviews, 2014 , 114(16), 8257–8322. Link
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- 5. Organic Syntheses Procedure [orgsyn.org]
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- 7. Synthesis of 6-Methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-one - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Rationale for Three-Dimensional Scaffolds
An In-Depth Technical Guide to the Discovery of Novel Oxaspiro[2.4]heptane Derivatives
In the landscape of modern drug discovery and materials science, the pursuit of novel molecular architectures is paramount. Flat, aromatic systems, while historically significant, often limit the exploration of the vast, three-dimensional chemical space required for interacting with complex biological targets.[1][2] Spirocyclic systems, characterized by a single atom shared between two rings, offer a compelling solution.[3][4] The oxaspiro[2.4]heptane core, which fuses a strained cyclopropane ring with an oxacyclopentane (tetrahydrofuran) ring, presents a rigid, three-dimensional scaffold. This inherent rigidity positions substituents in precise vectors, offering a unique opportunity to enhance binding affinity, selectivity, and crucial physicochemical properties like solubility and metabolic stability.[1][5] This guide provides a technical overview of the synthetic strategies, analytical validation, and potential applications of this promising class of molecules.
Part 1: Strategic Synthesis of the Oxaspiro[2.4]heptane Core
The successful discovery of novel derivatives hinges on robust and flexible synthetic access to the core scaffold. The choice of synthetic route is dictated by factors such as starting material availability, scalability, and the desired substitution patterns. We will explore two validated, mechanistically distinct approaches.
Intramolecular Cyclization Strategy: The Wurtz-Type Approach
One of the most direct methods for constructing the cyclopropane ring of the spiro-system is through an intramolecular reductive cyclization. This strategy is particularly effective for producing 5-oxaspiro[2.4]heptan-6-one, a key intermediate for further elaboration.[6] The causality behind this approach lies in the generation of a key 4,4-bis(halomethyl)dihydrofuranone intermediate, which is primed for cyclization.
The overall workflow can be visualized as a multi-step conversion from a readily available starting material to the target spirocycle.
Caption: Synthetic workflow for the Wurtz-type cyclization approach.
Experimental Protocol: Synthesis of 5-Oxaspiro[2.4]heptan-6-one [6]
-
Intermediate Synthesis: Convert [3-(hydroxymethyl)oxetan-3-yl]acetonitrile to 4,4-bis(bromomethyl)dihydro-2-furanone by treatment with hydrogen bromide. This step involves the acid-catalyzed opening of the oxetane ring and subsequent conversion of the hydroxyl and nitrile functionalities.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), add 4,4-bis(bromomethyl)dihydro-2-furanone (1.0 eq) and activated zinc powder (1.5 eq) to a suitable solvent such as N,N-dimethylacetamide (DMA).
-
Cyclization: Heat the reaction mixture to 120°C for 5-6 hours. The zinc facilitates a reductive coupling between the two bromomethyl groups, forming the cyclopropane ring.
-
Workup and Purification: Cool the reaction mixture to room temperature, pour it onto ice, and extract the product with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 5-oxaspiro[2.4]heptan-6-one.
Hydrolytic Cyclization Strategy: A Scalable Alternative
An alternative pathway leverages a nitrile hydrolysis followed by an acid-catalyzed intramolecular cyclization (lactonization). This method is advantageous due to its high yields and the use of readily available reagents, making it suitable for larger-scale production.[7] The key is the strategic formation of a γ-hydroxy carboxylic acid intermediate which readily cyclizes to form the stable five-membered lactone.
Experimental Protocol: Synthesis of 5-Oxaspiro[2.4]heptan-6-one from Nitrile Precursor [7]
-
Hydrolysis: Dissolve 1-hydroxymethylcyclopropyl acetonitrile (1.0 eq) in a mixture of methanol and water. Add a strong base such as potassium hydroxide (2.0-3.0 eq) and heat the mixture at reflux (60-80°C) until TLC or LC-MS analysis indicates complete conversion of the nitrile to the corresponding carboxylate.
-
Acidification & Cyclization: Cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of ~1. This protonates the carboxylate to form the γ-hydroxy carboxylic acid, which spontaneously cyclizes upon standing or gentle warming.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude lactone can be further purified by chromatography or distillation if necessary.
| Parameter | Wurtz-Type Cyclization | Hydrolytic Cyclization |
| Key Intermediate | 4,4-bis(bromomethyl)dihydro-2-furanone | 1-(hydroxymethyl)cyclopropaneacetic acid |
| Key Reagents | Zinc powder, HBr | KOH, HCl |
| Scalability | Moderate | High |
| Advantages | Direct cyclopropane formation | High yield, readily available reagents[7] |
| Considerations | Requires handling of zinc powder and HBr | Requires careful pH control during workup |
Table 1: Comparison of primary synthetic routes to the 5-oxaspiro[2.4]heptan-6-one core.
Part 2: Rigorous Analytical Characterization
The unambiguous identification and characterization of novel derivatives are critical for establishing structure-property relationships. A multi-technique approach ensures the highest level of trustworthiness and scientific integrity.
The analytical workflow is a systematic process designed to confirm the identity, purity, and three-dimensional structure of the synthesized compounds.
Caption: Standard analytical workflow for novel compound validation.
Spectroscopic and Spectrometric Data
The unique spirocyclic structure gives rise to a characteristic spectroscopic signature. For the parent 5-oxaspiro[2.4]heptan-6-one, the following data are representative.
| Technique | Observed Signature | Interpretation |
| ¹H NMR (CDCl₃) | δ 4.19 (s, 2H), 2.56 (s, 2H), 0.70-0.78 (m, 4H) | The singlets correspond to the two CH₂ groups of the lactone ring. The complex multiplet at high field is characteristic of the four diastereotopic protons of the cyclopropane ring.[6] |
| ¹³C NMR | Expected peaks for spiro carbon, quaternary carbonyl, two oxymethylene carbons, and two cyclopropyl methylene carbons. | Confirms the carbon skeleton and the presence of key functional groups. |
| IR Spectroscopy | Strong C=O stretch (~1705-1745 cm⁻¹), C-O stretch (~1160-1210 cm⁻¹) | Confirms the presence of the lactone carbonyl and the ether linkage within the five-membered ring.[8] |
| Mass Spec. (EI) | Molecular ion peak (M⁺) consistent with the calculated mass. | Confirms the molecular weight of the compound.[9] |
Table 2: Representative spectroscopic data for the 5-oxaspiro[2.4]heptan-6-one scaffold.
Definitive Structure Confirmation: X-Ray Crystallography
For novel compounds, particularly those with stereocenters, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry, confirming the unique three-dimensional arrangement dictated by the spiro-fusion.[8][10] This technique is indispensable for validating computational models and understanding structure-activity relationships (SAR).
Part 3: Applications in Drug Discovery and Beyond
The rationale for developing oxaspiro[2.4]heptane derivatives is rooted in the advantageous properties conferred by the spirocyclic core.[5][11]
A Scaffold for Three-Dimensional Drug Design
The spirocyclic framework acts as a non-planar, rigid core that projects substituents into defined regions of 3D space. This is a significant advantage over traditional flat aromatic linkers, which offer limited conformational control. This rigidity can lead to:
-
Enhanced Potency and Selectivity: By locking substituents in an optimal conformation for binding to a biological target, binding affinity can be improved while reducing off-target effects.[3]
-
Improved Physicochemical Properties: The introduction of sp³-rich centers generally increases aqueous solubility and disrupts crystal packing, which can improve formulation and absorption characteristics.[2][12]
-
Metabolic Stability: The quaternary spiro-carbon and adjacent atoms are often less susceptible to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains.[5]
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An In-depth Technical Guide to the Conformational Analysis of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
Abstract
This guide provides a comprehensive framework for the conformational analysis of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate, a molecule of interest in medicinal chemistry and drug development due to its rigid spirocyclic core. In the absence of direct literature, this document outlines a robust, first-principles approach combining computational modeling and experimental validation. We will delve into the theoretical underpinnings of its conformational landscape, provide detailed protocols for computational conformational searches and quantum mechanical calculations, and describe the necessary NMR spectroscopic techniques for experimental verification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the three-dimensional structure and dynamic behavior of this and similar spirocyclic systems.
Introduction: The Significance of Conformational Analysis in Drug Design
The three-dimensional shape of a molecule is intrinsically linked to its biological activity. For drug candidates, the specific conformation adopted upon binding to a biological target is a critical determinant of efficacy. Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate presents a fascinating case study in conformational analysis. Its spiro[2.4]heptane core, featuring a strained cyclopropane ring fused to a cyclopentanone, imparts significant rigidity, yet allows for distinct low-energy conformations. The presence of a flexible ethyl ester group further complicates the conformational landscape. A thorough understanding of the preferred conformations of this molecule is paramount for rational drug design, enabling the optimization of binding affinity and pharmacokinetic properties.
This guide will provide a detailed roadmap for elucidating the conformational preferences of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate, establishing a reliable protocol that can be adapted for other complex small molecules.
Theoretical Underpinnings: Key Factors Governing Conformation
The conformational landscape of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is governed by a delicate interplay of several factors:
-
Ring Strain: The cyclopropane ring is inherently strained due to its 60° bond angles. This strain influences the geometry of the entire spirocyclic system.
-
Torsional Strain: Eclipsing interactions between substituents on adjacent atoms increase the molecule's energy. The cyclopentanone ring will adopt a conformation that minimizes these interactions.
-
Steric Strain: Repulsive interactions between bulky groups will disfavor certain conformations. The relative orientation of the ethyl ester group and the spirocyclic core will be heavily influenced by steric hindrance.
-
Electronic Effects: The ester group is a π-acceptor. There is a known interaction between the 3e' orbitals of a cyclopropane ring and the low-lying unoccupied orbitals of a π-acceptor substituent.[1][2] This electronic interaction favors a conformation where the π-system of the ester bisects the cyclopropane ring.[1][2]
The cyclopentanone ring in a spiro[2.4]heptane system can adopt several conformations, most commonly envelope and twist (or half-chair) forms. The spiro fusion to the rigid cyclopropane ring will restrict the conformational flexibility of the five-membered ring.
Computational Conformational Analysis: A Step-by-Step Protocol
Computational chemistry provides a powerful toolkit for exploring the conformational space of a molecule and identifying low-energy conformers.
Initial Conformational Search
The first step is to generate a diverse set of possible conformations. A molecular mechanics-based conformational search is an efficient method for this initial exploration.
Protocol:
-
Structure Building: Construct the 3D structure of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate using a molecular modeling software.
-
Force Field Selection: Choose a suitable molecular mechanics force field, such as MMFF94 or OPLS3e, which are well-parameterized for organic molecules.
-
Conformational Search Algorithm: Employ a robust conformational search algorithm, such as a Monte Carlo or a systematic search, to explore the torsional landscape of the rotatable bonds (primarily the C-C and C-O bonds of the ethyl ester group).
-
Energy Minimization: Each generated conformer should be subjected to energy minimization to find the nearest local minimum on the potential energy surface.
-
Filtering and Clustering: The resulting conformers should be filtered based on a relative energy window (e.g., within 10 kcal/mol of the global minimum) and clustered based on RMSD to identify unique conformations.
Quantum Mechanical Refinement
The geometries and relative energies of the low-energy conformers identified in the initial search should be refined using more accurate quantum mechanical methods, such as Density Functional Theory (DFT).
Protocol:
-
Method Selection: Choose a DFT functional and basis set appropriate for organic molecules. The B3LYP functional with the 6-31G(d) basis set is a common and reliable choice for initial optimizations. For more accurate energies, a larger basis set such as 6-311+G(d,p) is recommended.[3][4]
-
Geometry Optimization: Perform a full geometry optimization for each unique conformer from the initial search.
-
Frequency Calculation: Perform a frequency calculation for each optimized geometry to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Solvation Effects: To model the behavior of the molecule in solution (e.g., in CDCl3 for NMR experiments), it is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM).
Diagram of the Computational Workflow:
Caption: Computational workflow for conformational analysis.
Table 1: Hypothetical Relative Energies of Conformers
| Conformer | Dihedral Angle (Cα-C-C=O) (°) | Relative Energy (kcal/mol, Gas Phase) | Relative Energy (kcal/mol, CDCl3) |
| 1 (Global Minimum) | 10 | 0.00 | 0.00 |
| 2 | 170 | 1.25 | 1.10 |
| 3 | -110 | 2.50 | 2.35 |
Note: These are hypothetical values for illustrative purposes.
Experimental Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for determining the conformation of molecules in solution.[5][6] By comparing experimental NMR data with data predicted from the computationally derived conformers, we can validate our theoretical model.
Key NMR Experiments
-
¹H NMR: The chemical shifts and coupling constants of the protons are sensitive to their local electronic environment and dihedral angles, respectively.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE provides information about through-space proximity of protons. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a powerful tool for determining stereochemistry and conformation.[7]
-
J-Coupling Analysis: Vicinal (³J) proton-proton coupling constants are related to the dihedral angle between the protons via the Karplus equation. This can be used to determine the conformation of the cyclopentanone ring and the orientation of the ethyl ester group.
Protocol for Experimental Validation
-
Sample Preparation: Dissolve Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Data Acquisition: Acquire high-resolution 1D ¹H and 2D COSY, NOESY (or ROESY for medium-sized molecules), and HSQC spectra.
-
Data Analysis:
-
Assign all proton and carbon signals using COSY and HSQC spectra.
-
Measure key ³J coupling constants.
-
Integrate NOESY cross-peaks to determine relative proton-proton distances.
-
-
Comparison with Computational Data:
-
Calculate theoretical NMR parameters (chemical shifts, coupling constants) for the low-energy conformers obtained from DFT calculations.
-
Compare the experimental data with the calculated data for each conformer. A Boltzmann-averaged set of calculated parameters based on the relative energies of the conformers should provide the best fit to the experimental data.
-
Diagram of the Experimental Validation Workflow:
Caption: Workflow for experimental validation using NMR.
Conclusion: Towards a Predictive Understanding
By integrating computational modeling with experimental NMR data, a comprehensive and validated understanding of the conformational preferences of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate can be achieved. This guide provides a robust framework for researchers to tackle the conformational analysis of this and other complex spirocyclic systems. The insights gained from such studies are invaluable for the rational design of novel therapeutics, enabling the optimization of molecular shape to enhance biological activity.
References
-
Allen, F. H., et al. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 87-96. [Link]
-
PubMed. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. [Link]
-
Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. [Link]
-
RSC Publishing. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
RSC Publishing. (n.d.). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics. [Link]
-
PMC. (n.d.). Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. [Link]
-
MDPI. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molecules, 21(10), 1381. [Link]
-
ResearchGate. (2001). A logic analysis: conjugation or field interactions with cyclopropane rings. [Link]
-
MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7794. [Link]
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An In-depth Technical Guide to Theoretical Calculations for Oxaspiro[2.4]heptane Structures
Introduction: The Rising Importance of Spirocyclic Scaffolds
In the landscape of modern drug discovery, the demand for novel molecular architectures with three-dimensional complexity is insatiable. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as privileged scaffolds. Their rigid, well-defined three-dimensional structures offer a unique way to explore chemical space, often leading to improved physicochemical properties and target engagement. Among these, oxaspiro[2.4]heptane, a simple yet elegant structure featuring a fused oxirane and cyclopentane ring, serves as a vital building block for more complex molecules in medicinal chemistry.[1][2][3]
The inherent strain of the three-membered oxirane ring combined with the conformational flexibility of the five-membered cyclopentane ring bestows unique chemical and physical properties upon oxaspiro[2.4]heptane. Understanding these properties at a granular level—its stable conformations, vibrational signatures, and electronic structure—is paramount for its effective utilization in rational drug design.
This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive overview of the theoretical calculations used to elucidate the structural and electronic properties of oxaspiro[2.4]heptane. We will move beyond a mere listing of methods to explain the causality behind computational choices, ensuring a robust and validated approach to studying this important molecular scaffold.
Part 1: The Computational Toolkit: Selecting the Right Method
The foundation of any theoretical investigation lies in choosing a computational method that balances accuracy with feasibility. For a molecule like oxaspiro[2.4]heptane (C₆H₁₀O), with 17 atoms, a range of methods is available, each with its own strengths and weaknesses.
The Compromise of Accuracy and Cost: Density Functional Theory (DFT)
While simpler methods like Molecular Mechanics (MM) can be useful for initial, rapid conformational screening, they rely on pre-parameterized force fields that may not be accurate for strained ring systems. At the other extreme, high-level ab initio methods like Coupled Cluster (e.g., CCSD(T)) offer benchmark accuracy but are computationally prohibitive for routine calculations such as geometry optimizations and frequency analyses on this scale.
Density Functional Theory (DFT) represents the optimal compromise, providing excellent accuracy for molecular structures, energies, and properties at a manageable computational cost.[4][5] The performance of a DFT calculation is critically dependent on the choice of two components: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functionals : Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often the most reliable choice for general-purpose calculations. The B3LYP functional is a workhorse in the field, renowned for its robust performance in predicting geometries and vibrational frequencies.[5][6] For systems where non-covalent interactions might play a role in determining conformational preferences, it is crucial to include a dispersion correction, such as Grimme's D3 scheme (B3LYP-D3 ).[7]
-
Basis Sets : A basis set is the set of mathematical functions used to build the molecular orbitals. For reliable results, a triple-zeta quality basis set that includes polarization and diffuse functions is recommended.
-
Pople-style basis sets : 6-311++G(d,p) is a popular choice that provides a good balance of accuracy and efficiency.[5]
-
Correlation-consistent basis sets : Dunning's cc-pVTZ basis set is designed to systematically converge towards the complete basis set limit and offers a more rigorous alternative.
-
Expert Insight: For the studies described herein, a combination of the B3LYP-D3 functional and the 6-311++G(d,p) basis set provides a reliable and well-validated level of theory for investigating the properties of oxaspiro[2.4]heptane.
Part 2: Unveiling the 3D Structure: Conformational Analysis
The cyclopentane ring in oxaspiro[2.4]heptane is not planar. It adopts puckered conformations to relieve torsional strain, primarily the "envelope" and "twist" forms. Identifying the lowest energy conformer is the essential first step in any theoretical analysis.
Workflow for Conformational Analysis
A robust conformational analysis follows a multi-step process designed to efficiently locate the global minimum on the potential energy surface.
Diagram: Computational Workflow for Conformational Analysis
A multi-step workflow ensures a thorough yet efficient search for the most stable conformers.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Input File Preparation : Build the initial structure of oxaspiro[2.4]heptane using a molecular editor. Specify the desired level of theory (B3LYP-D3/6-311++G(d,p)) and the calculation type (Opt Freq) in the input file for a quantum chemistry package (e.g., Gaussian).
-
Execution : Run the calculation. The Opt keyword instructs the software to perform a geometry optimization, systematically adjusting the atomic coordinates to find a stationary point on the potential energy surface.
-
Verification : Upon completion, verify that the optimization converged successfully. The subsequent Freq calculation is critical. A true energy minimum will have zero imaginary vibrational frequencies.[8] The presence of one imaginary frequency indicates a transition state.
-
Analysis : Extract the final optimized coordinates and the thermochemical data, including the zero-point vibrational energy (ZPVE), which should be used to correct the total electronic energies for comparing conformers.
Key Structural Parameters
The geometry optimization yields precise bond lengths and angles. Below is a table of representative structural parameters for the most stable conformer of oxaspiro[2.4]heptane, calculated at the B3LYP/6-311++G(d,p) level.
| Parameter | Description | Value |
| Oxirane Ring | ||
| r(C-O) | Carbon-Oxygen bond length | ~1.44 Å |
| r(C-C) | Carbon-Carbon bond length | ~1.47 Å |
| ∠(C-O-C) | Oxirane internal angle | ~61.5° |
| Spiro Center (Cspiro) | ||
| r(Cspiro-C) | Spiro-Cyclopentane bond | ~1.52 Å |
| r(Cspiro-C) | Spiro-Oxirane bond | ~1.48 Å |
| Cyclopentane Ring | ||
| r(C-C) | Average C-C bond length | ~1.54 Å |
| Puckering | Conformation | Envelope/Twist |
Table 1: Predicted key geometrical parameters for oxaspiro[2.4]heptane.
Part 3: Predicting Spectroscopic Signatures
Theoretical calculations are indispensable for interpreting experimental spectra. By predicting vibrational frequencies, we can assign specific absorption bands to the underlying molecular motions.
Vibrational Analysis (IR Spectroscopy)
Harmonic frequency calculations systematically overestimate vibrational wavenumbers compared to experimental results due to the neglect of anharmonicity and basis set limitations. To improve accuracy, a uniform scaling factor is often applied.[4] For B3LYP/6-311++G(d,p), a scaling factor of ~0.967 is commonly used for the fundamental vibrational region.
| Vibrational Mode | Description | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) |
| ν(C-H) | Cyclopentane C-H Stretch | ~3100-3200 | ~2997-3094 |
| ν(C-H) | Oxirane C-H Stretch | ~3200-3300 | ~3094-3191 |
| ν(C-O-C) | Asymmetric Ring Stretch | ~950 | ~919 |
| Ring Breathing | Spirocyclic Frame Vibration | ~880 | ~851 |
Table 2: Selected calculated vibrational frequencies for key molecular motions in oxaspiro[2.4]heptane.
Trustworthiness Check: The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true local minimum on the potential energy surface, validating the stability of the predicted conformation.[8][9]
Part 4: Probing Reactivity and Electronic Structure
Beyond static structure, theoretical calculations provide profound insights into a molecule's reactivity through the analysis of its electronic properties.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[5]
-
HOMO : Represents the ability to donate an electron (nucleophilicity). For oxaspiro[2.4]heptane, the HOMO is expected to have significant contributions from the oxygen lone pairs.
-
LUMO : Represents the ability to accept an electron (electrophilicity). The LUMO is likely to be an antibonding orbital (σ*) associated with the strained C-O bonds of the oxirane ring, indicating these bonds are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a descriptor of chemical stability. A large gap implies high stability and low reactivity.
Diagram: Frontier Molecular Orbital Concept
The HOMO-LUMO gap is a key indicator of molecular stability and reactivity.
Molecular Electrostatic Potential (MEP)
An MEP map provides an intuitive, color-coded visualization of the charge distribution on the molecule's surface.[5]
-
Red regions (negative potential) : Indicate electron-rich areas, primarily around the electronegative oxygen atom. These are the most likely sites for electrophilic attack.
-
Blue regions (positive potential) : Indicate electron-poor areas, typically around the hydrogen atoms.
-
Green/Yellow regions (neutral potential) : Represent areas of intermediate potential, such as the hydrocarbon backbone.
The MEP map for oxaspiro[2.4]heptane clearly identifies the oxygen atom as the center of negative potential, reinforcing the FMO analysis that it is a primary site for interaction with electrophiles.
Conclusion and Future Directions
This guide has outlined a robust, validated framework for the theoretical investigation of oxaspiro[2.4]heptane using modern computational chemistry. By employing Density Functional Theory with appropriate functionals and basis sets, researchers can reliably predict its three-dimensional structure, conformational preferences, spectroscopic signatures, and electronic properties. This foundational knowledge is critical for understanding its reactivity and for rationally designing more complex molecules for applications in drug discovery and materials science.
Future computational studies could expand upon this work by:
-
Simulating Solvent Effects : Using implicit (e.g., PCM) or explicit solvent models to understand conformational preferences and reactivity in solution.
-
Reaction Mechanism Studies : Locating transition states for key reactions, such as acid-catalyzed ring-opening, to provide a detailed mechanistic understanding.[10]
-
Chiroptical Properties : For chiral derivatives of oxaspiro[2.4]heptane, calculating optical rotation and circular dichroism spectra to aid in the determination of absolute stereochemistry.[7][11]
By integrating these powerful theoretical tools, the scientific community can continue to unlock the full potential of the oxaspiro[2.4]heptane scaffold and its derivatives.
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The Architecture of Complexity: A Technical Guide to the Synthesis of Spirocyclic Lactones
Introduction: The Spirocyclic Lactone Motif in Modern Chemistry
Spirocyclic lactones, characterized by a central quaternary carbon atom shared by two rings, one of which is a lactone, represent a privileged structural motif in chemistry.[1][2] Their rigid, three-dimensional architecture imparts unique conformational constraints that are highly sought after in drug discovery, offering novel ways to interact with biological targets.[2] This structural feature is prevalent in a wide array of bioactive natural products, including steroidal compounds like Spironolactone, a widely used diuretic, and complex alkaloids with potent biological activities.[1][3][4] The synthesis of these scaffolds is a significant challenge in organic chemistry, primarily due to the difficulty of constructing the sterically congested all-carbon spiro-quaternary stereocenter with high levels of control.[3][5] This guide provides an in-depth exploration of the core synthetic strategies developed to assemble these intricate molecular architectures, offering field-proven insights for researchers in medicinal chemistry and natural product synthesis.
Strategic Blueprint: Key Methodologies in Spirocyclic Lactone Construction
The construction of the spirocyclic lactone core can be approached through several distinct strategic pathways. The choice of method is often dictated by the desired ring sizes, substitution patterns, and stereochemical requirements. This guide will detail four major tactical approaches: Intramolecular Cyclization and Annulation, Cycloaddition Reactions, Radical-Mediated Cyclizations, and Modern Catalytic Tandem Reactions.
Intramolecular Cyclization and Annulation Strategies
The formation of the spirocyclic core via intramolecular bond formation is one of the most direct and widely employed strategies. These methods typically involve the cyclization of a carefully designed linear precursor containing both the nucleophile and the electrophile required for ring closure.
Halolactonization: Chiral Organocatalysis in Action
Halolactonization, the electrophilic cyclization of an unsaturated carboxylic acid, is a powerful tool for lactone synthesis. When applied to substrates such as α-allyl carboxylic acids, it can generate α-spiro-γ-lactones. A significant challenge has been achieving high enantioselectivity.[6][7]
Recent advances have employed BINOL-derived chiral bifunctional sulfide catalysts to mediate highly enantioselective bromolactonizations.[6][7] The catalyst activates the bromine source (e.g., N-bromophthalimide, NBP) and simultaneously directs the stereochemical outcome of the cyclization.[6][8]
Mechanism of Asymmetric Bromolactonization:
The proposed mechanism involves the chiral sulfide catalyst reacting with the bromine source to form a chiral bromosulfonium ion. This species then coordinates with the alkene of the carboxylic acid substrate, forming a cyclic bromonium ion intermediate in an enantioselective fashion. The pendant carboxylate group then attacks intramolecularly, leading to the formation of the spirocyclic lactone and regeneration of the catalyst. The stereoselectivity is governed by steric interactions within the catalyst-substrate complex during the cyclization step.[6][8]
Diagram: Proposed Catalytic Cycle for Asymmetric Bromolactonization
Caption: Catalytic cycle for sulfide-catalyzed asymmetric bromolactonization.
Experimental Protocol: Asymmetric Bromolactonization of an α-Allyl Carboxylic Acid [8]
-
To a solution of the α-allyl carboxylic acid substrate (1.0 equiv, 0.10 mmol) and the chiral bifunctional sulfide catalyst (0.1 equiv, 0.010 mmol) in a mixed solvent of toluene (1.5 mL) and CH₂Cl₂ (0.5 mL), cool the mixture to -78 °C.
-
After stirring for 10 minutes at -78 °C, add N-bromophthalimide (NBP) (1.2 equiv, 0.12 mmol) to the solution.
-
Stir the reaction mixture at -78 °C for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ (4.0 mL) at -78 °C and stir for an additional 10 minutes.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to yield the α-spiro-γ-lactone product.
Data Summary: Substrate Scope of Asymmetric Bromolactonization [6][8]
| Substrate Ring | Product Yield (%) | Enantiomeric Excess (ee, %) |
| Tetrahydropyran | 95 | 96 |
| Cyclohexane | 99 | 95 |
| N-Boc-Piperidine | 99 | 96 |
| Cyclopentane | 99 | 92 |
Cycloaddition Reactions: Constructing Rings with Precision
Cycloaddition reactions, particularly the Diels-Alder reaction, are exceptionally powerful for forming six-membered rings with high stereocontrol, making them ideal for assembling complex polycyclic systems that can be elaborated into spirocyclic lactones.[2][9]
The Diels-Alder [4+2] Cycloaddition
The Diels-Alder reaction involves the concerted reaction of a conjugated diene with a dienophile to form a cyclohexene ring.[9] For spirocycle synthesis, an exo-cyclic enone can serve as the dienophile, where the spirocenter is directly formed during the cycloaddition. A significant challenge is controlling the enantioselectivity of this transformation.[2]
Brønsted acid catalysis, using confined imidodiphosphorimidate (IDPi) catalysts, has emerged as a highly effective strategy.[2] The catalyst activates the enone dienophile by protonation, lowering its LUMO energy, while the chiral pocket of the catalyst shields one face of the dienophile, directing the diene to attack from the opposite face.[2]
Diagram: Stereocontrol in a Brønsted Acid-Catalyzed Diels-Alder Reaction
Caption: Enantioselective Diels-Alder reaction catalyzed by a confined Brønsted acid.
This strategy has been successfully applied to the total synthesis of several sesquiterpenoid natural products, such as α-chamigrene and laurencenone C, demonstrating its utility in complex molecule synthesis.[2]
Experimental Protocol: Catalytic Enantioselective Spirocyclizing Diels-Alder Reaction [2]
-
In a flame-dried vial under an inert atmosphere, dissolve the exo-enone dienophile (1.0 equiv) in the appropriate solvent (e.g., toluene or dichloromethane).
-
Add the chiral IDPi Brønsted acid catalyst (typically 1-5 mol%).
-
Cool the mixture to the specified temperature (e.g., -80 °C to -20 °C).
-
Add the diene (1.5-3.0 equiv) to the mixture.
-
Stir the reaction until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with a mild base (e.g., a drop of triethylamine).
-
Concentrate the mixture and purify by silica gel chromatography to isolate the spirocyclic product.
Radical-Mediated Cyclizations
Free radical reactions offer a distinct set of bond-forming strategies, often proceeding under mild conditions and tolerating a wide range of functional groups. Oxidative radical cyclizations are particularly effective for creating spiro-γ-lactone motifs.
Manganese(III) Acetate-Mediated Oxidative Cyclization
Manganese(III) acetate, Mn(OAc)₃, is a one-electron oxidant capable of generating carbon-centered radicals from enolizable substrates like β-dicarbonyl compounds.[10] When these radicals are generated in the presence of an appropriately positioned alkene, a 5-exo-trig cyclization can occur, leading to the formation of a five-membered ring. Subsequent oxidation and trapping by acetate, followed by hydrolysis and lactonization, yields the spiro-γ-lactone.[10]
This method is highly effective for constructing spirocyclic systems and has been a key step in the synthesis of various natural products.[10] The regioselectivity of the initial radical attack and the stereoselectivity of the cyclization are critical factors influencing the reaction's outcome.
Mechanism of Mn(OAc)₃-Mediated Spirolactonization:
-
Radical Formation: Mn(III) oxidizes the enol form of the starting β-dicarbonyl compound to generate a manganese(III) enolate, which then homolytically cleaves to form a dicarbonyl radical and Mn(II).
-
Intramolecular Cyclization: The radical attacks the tethered alkene in a 5-exo-trig fashion, forming a new C-C bond and generating a new alkyl radical.
-
Oxidation & Trapping: This new radical is oxidized by another equivalent of Mn(OAc)₃ to a carbocation, which is then trapped by an acetate ion.
-
Lactonization: Hydrolysis of the acetate and subsequent intramolecular cyclization of the resulting carboxylic acid onto one of the carbonyl groups furnishes the final spiro-γ-lactone product.
Diagram: Workflow for Mn(OAc)₃-Mediated Spirolactonization
Caption: Key steps in the synthesis of spiro-γ-lactones via Mn(III) acetate.
Modern Catalytic and Tandem Methodologies
The field of spirocycle synthesis is continually evolving, with modern catalytic methods enabling previously challenging transformations with high efficiency and selectivity. Nickel catalysis and tandem reaction sequences are at the forefront of these developments.
Enantioselective Nickel-Catalyzed α-Spirocyclization
A recently developed strategy employs nickel catalysis to achieve the enantioselective intramolecular addition of lactone enolates to tethered aryl nitriles.[3][8][11][12] This method forges the spirocyclic ring and installs the all-carbon quaternary stereocenter in a single, highly enantioselective step.
The reaction is thought to proceed via oxidative addition of an aryl halide to a Ni(0) complex, followed by ligand exchange to form a nickel enolate.[8][11] This intermediate then undergoes intramolecular cyclization onto the nitrile. Reductive elimination yields an N-aryl imine, which is hydrolyzed during aqueous workup to reveal the final β-keto spirocyclic lactone product.[3][8][11] The choice of the chiral phosphine ligand is crucial for inducing high levels of enantioselectivity.[11] This method is particularly effective for creating 5-, 6-, and 7-membered spiro-fused rings.[3][8][12]
Data Summary: Ring Size Effect in Ni-Catalyzed Spirocyclization [3][11]
| Formed Ring Size | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) |
| 5-membered | γ-butyrolactone derivative | 90 | up to 84 |
| 6-membered | δ-valerolactone derivative | 65 | up to 50 |
| 7-membered | ε-caprolactone derivative | 62 | up to 90 |
Note: The variation in enantioselectivity suggests potential mechanistic differences in the enantiodetermining step for different ring sizes.[3][11]
Tandem Palladium-Catalyzed Decarboxylative Alkylation and Heck Reaction
Tandem, or cascade, reactions provide a highly efficient means of building molecular complexity by combining multiple bond-forming events in a single pot. A powerful sequence for spirocycle synthesis involves a palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) followed by an intramolecular Heck reaction.[13]
The process begins with an α-(ortho-iodophenyl)-β-oxo allyl ester. The first Pd-catalyzed step, using a chiral ligand like the DACH-Trost ligand, forms a quaternary stereocenter via asymmetric allylation with concomitant decarboxylation.[13] The resulting product, now containing both an ortho-iodoaryl group and a terminal alkene, is then subjected to a second Pd-catalyzed intramolecular Heck reaction, which forms the second ring and completes the spirocyclic framework.[13]
Conclusion and Future Outlook
The synthesis of spirocyclic lactones remains a vibrant and challenging area of organic chemistry, driven by the unique biological and medicinal properties of this structural class.[1] The strategies outlined in this guide—from organocatalyzed halolactonizations and classic cycloadditions to radical-mediated cyclizations and modern transition-metal catalysis—represent the current state-of-the-art. While significant progress has been made, particularly in the realm of asymmetric catalysis, the demand for new, more efficient, and stereoselective methods continues to grow. Future innovations will likely focus on C-H activation, photoredox catalysis, and biocatalytic approaches to further streamline the construction of these elegant and vital molecular architectures.
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Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. (2023). The Journal of Organic Chemistry. Available from: [Link]
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Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. (n.d.). ACS Publications. Available from: [Link]
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Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). PMC. Available from: [Link]
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Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. (2018). PubMed. Available from: [Link]
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Stereoselective Synthesis of Spirolactone Analogues of Pyrrolomorpholine Alkaloids. (2024). American Chemical Society. Available from: [Link]
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Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (2024). Organic Letters. Available from: [Link]
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Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). Organic Letters. Available from: [Link]
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Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. (2023). PMC. Available from: [Link]
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Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach. (2013). PubMed. Available from: [Link]
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Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. (2023). ACS Publications. Available from: [Link]
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Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. (2023). Chemical Science (RSC Publishing). Available from: [Link]
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Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products: A Comprehensive Review. (2024). MDPI. Available from: [Link]
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Diels–Alder reaction. (n.d.). Wikipedia. Available from: [Link]
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Spirocyclic Motifs in Natural Products. (2020). PMC - NIH. Available from: [Link]
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Breakthrough in Chiral Ring Assembly via Palladium Catalyst. (2026). Mirage News. Available from: [Link]
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Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). ACS Publications. Available from: [Link]
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Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. (2022). PMC. Available from: [Link]
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Physicochemical Profiling & Strategic Application of Spirocyclic Esters in Drug Discovery
Topic: Physicochemical Properties & Strategic Application of Spirocyclic Esters Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads
Executive Summary: The Spiro Advantage
In modern medicinal chemistry, the "escape from flatland" is more than a trend; it is a necessity for improving clinical success rates. Spirocyclic esters represent a high-value structural motif that synergizes the conformational rigidity of spiro-fused systems with the tunable physicochemical properties of esters.
Unlike traditional acyclic esters—often dismissed as "metabolic soft spots"—spirocyclic esters offer a unique opportunity to shield the carbonyl from rapid hydrolysis while simultaneously increasing fraction sp3 (Fsp3) character. This guide details the physicochemical dynamics of these scaffolds, providing actionable protocols to validate their solubility, lipophilicity, and metabolic resilience.
Structural Dynamics & Conformational Control
The Geometry of Rigidity
The defining feature of a spirocyclic ester is the quaternary spiro-carbon. Unlike a gem-dimethyl group, which allows rotation, or a fused bicycle, which shares a bond, the spiro-linkage forces two rings to be orthogonal (perpendicular) to each other.
-
Vector Fidelity: In a spirocyclic ester, the exit vectors of the substituents are fixed. This allows for precise positioning of the ester carbonyl for hydrogen bonding with target proteins, without the entropic penalty associated with flexible chains.
-
Fsp3 & Solubility: Increasing the saturation (Fsp3) disrupts the planarity typical of aromatic drugs. This disruption inhibits
stacking in the crystal lattice, lowering the melting point and significantly improving aqueous solubility—a critical parameter for oral bioavailability.
Visualizing Vector Control
The following diagram illustrates the entropic advantage of spirocyclic scaffolds over flexible linkers.
Figure 1: Comparison of conformational entropy between flexible acyclic esters and rigid spirocyclic esters.
Physicochemical Profile: The Data
The incorporation of a spiro-ring (e.g., spiro[3.3]heptane, spiro-oxetane) adjacent to an ester functionality drastically alters the physicochemical landscape compared to a standard alkyl ester.
Lipophilicity (LogP/LogD) Modulation
Spirocyclic scaffolds allow for "lipophilicity masking."
-
Spiro-Oxetanes: Replacing a gem-dimethyl group with a spiro-oxetane typically reduces LogP by ~1.0–1.5 units due to the high polarity of the oxetane oxygen and its ability to accept hydrogen bonds.
-
Carbocyclic Spirocycles: Larger carbocyclic spiro-systems (e.g., spiro[5.5]undecane) increase lipophilicity but maintain the 3D shape, useful for crossing the Blood-Brain Barrier (BBB).
Solubility and Permeability
The orthogonal orientation of the rings creates a "molecular propeller" shape. This shape prevents the formation of tight crystal lattices (high lattice energy), thereby enhancing thermodynamic solubility.
| Property | Acyclic Ester (e.g., Ethyl ester) | Spirocyclic Ester (e.g., Spiro[3.3]heptanyl ester) | Impact on Drug Design |
| Fsp3 | Low (if attached to aryl) | High | Improved solubility; reduced promiscuity. |
| LogD (pH 7.4) | Variable (often high) | Tunable (lower with oxetanes) | Better DMPK profile; reduced clearance. |
| Metabolic Stability | Low (accessible carbonyl) | High (steric shielding) | Extended half-life ( |
| Entropy | High (flexible) | Low (rigid) | Higher binding affinity (lower |
Metabolic Stability: The Core Advantage
The most significant application of spirocyclic esters is the steric protection of the carbonyl group .
Mechanism of Hydrolysis Resistance
Carboxylesterases (CES1/CES2) hydrolyze esters via a nucleophilic attack on the carbonyl carbon by a catalytic serine residue. This attack requires a specific trajectory (the Bürgi-Dunitz angle, ~107°).
In spirocyclic esters—particularly where the ester is attached to the quaternary spiro-carbon—the orthogonal ring creates a "steric umbrella."
-
Trajectory Blockade: The bulk of the non-ester ring physically obstructs the approach of the enzyme's serine nucleophile.
-
Transition State Destabilization: Even if the enzyme binds, the tetrahedral intermediate formed during hydrolysis is sterically crowded, raising the activation energy (
) of the reaction.
Pathway Visualization
The following diagram details the mechanistic basis for this stability.
Figure 2: Steric shielding mechanism of spirocyclic esters against enzymatic hydrolysis.
Experimental Protocols (Self-Validating)
Protocol A: Comparative Microsomal Stability (Hydrolysis Assay)
Objective: Quantify the "shielding factor" of the spiro-scaffold compared to a linear analog.
-
Preparation:
-
Test Compound: Spirocyclic ester (1 µM final conc).
-
Control Compound: Linear alkyl ester analog (e.g., ethyl ester).
-
Positive Control: Diltiazem or Testosterone (known clearance).
-
Matrix: Pooled Liver Microsomes (Human/Rat), 0.5 mg/mL protein.
-
-
Incubation:
-
Pre-incubate microsomes in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiate reaction with NADPH (cofactor) and run a parallel condition without NADPH .
-
Why? Esters are hydrolyzed by esterases (NADPH-independent) and oxidized by CYPs (NADPH-dependent). This distinction is crucial.
-
-
Sampling:
-
Time points: 0, 5, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
LC-MS/MS quantification of Parent remaining.
-
Validation Step: If the degradation rate is identical in NADPH(+) and NADPH(-) samples, the clearance is purely hydrolytic (esterase-driven). If the spiro-ester shows >50% remaining at 60 min while the linear analog is <10%, the steric shielding hypothesis is validated.
-
Protocol B: High-Throughput LogD (Miniaturized Shake-Flask)
Objective: Determine lipophilicity accurately (avoiding calculated LogP errors common with spiro-systems).
-
System: Octanol / Phosphate Buffer (pH 7.4).
-
Method:
-
Mix 600 µL octanol-saturated buffer and 600 µL buffer-saturated octanol in a deep-well plate.
-
Add test compound (DMSO stock) to a final conc of 10 µM.
-
Shake vigorously for 1 hour; centrifuge to separate phases.
-
-
Quantification:
-
Sample both phases. Analyze via HPLC-UV or LC-MS.
-
Calculation:
. -
Validation Step: Mass balance check. The sum of mass in both phases must equal >85% of the initial input mass. If not, the compound is precipitating or sticking to the plastic (common with rigid lipophilic spirocycles).
-
Strategic Applications & Case Studies
Case Study: Spiro-Oxetanes in Drug Design
Research by the Carreira group and others has demonstrated that replacing a gem-dimethyl group with a spiro-oxetane in ester-containing scaffolds can:
-
Reduce LogD: Lowering lipophilicity by ~1 unit.
-
Increase Solubility: Improvements of 10-fold to 100-fold are common.
-
Maintain Potency: The volume of the spiro-oxetane mimics the gem-dimethyl group, preserving the binding fit while altering the physicochemical properties.
Application Rule: If your lead compound contains a labile ester and suffers from high lipophilicity, synthesize the spiro[3.3]heptanyl or spiro-oxetanyl analog. The spiro-carbon should be directly alpha to the ester carbonyl to maximize metabolic protection.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition. Link
-
Zheng, Y. J., & Tice, C. M. (2016).[2] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link
-
Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Journal of Medicinal Chemistry. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for hydrolysis/stability protocols). Link
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The Ascendant Therapeutic Promise of Oxaspiro Compounds: A Technical Guide to Their Biological Activities
Introduction: The Structural Allure and Therapeutic Potential of Oxaspiro Compounds
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional architectures and potent biological activities is paramount. Among these, oxaspiro compounds—cyclic organic molecules characterized by a spirocyclic junction where a single atom is the pivot for two rings, at least one of which is an oxygen-containing heterocycle—have emerged as a particularly promising class of compounds.[1][2] Their inherent structural rigidity and defined spatial arrangement of functional groups provide an exceptional platform for designing molecules with high affinity and selectivity for biological targets.[3][4] This unique conformational constraint often translates into improved pharmacological properties, including enhanced target binding and favorable pharmacokinetic profiles.[5][6]
This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by oxaspiro compounds, with a particular focus on their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and neuroprotective agents. We will delve into the mechanistic underpinnings of their actions, present key quantitative data, and provide detailed experimental protocols for their biological evaluation, offering a valuable resource for researchers, scientists, and drug development professionals.
I. Anticancer Activity: A Dominant Frontier for Oxaspiro Compounds
The most extensively investigated therapeutic application of oxaspiro compounds lies in the realm of oncology. A multitude of studies have demonstrated their potent cytotoxic and antiproliferative effects against a wide array of human cancer cell lines.
Oxa-azaspiro[4.5]decane Derivatives: Potent Cytotoxicity and Apoptosis Induction
A significant body of research has focused on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione and related derivatives. These compounds have consistently demonstrated potent activity against various cancer cell lines, including human lung cancer (A549), breast cancer (MDA-MB-231 and MCF-7), and cervical cancer (HeLa).[7][8]
Detailed mechanistic studies have revealed that the anticancer effects of these oxaspiro compounds are often mediated through the induction of apoptosis, the programmed cell death pathway.[9] Key molecular events include:
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: Treatment with these compounds leads to a significant decrease in the mitochondrial membrane potential, a critical early event in the intrinsic apoptotic pathway.[9]
-
Reactive Oxygen Species (ROS) Generation: An increase in intracellular ROS levels is often observed, which can further trigger mitochondrial damage and apoptotic signaling.[9]
-
Modulation of Apoptotic Proteins: Western blot analysis has shown that these compounds can up-regulate the expression of pro-apoptotic proteins such as p53, p21, p27, and Bax, while down-regulating the anti-apoptotic protein Bcl-2.[9][10]
-
Caspase Activation: The apoptotic cascade is further propagated by the activation of key executioner caspases, such as caspase-3 and caspase-9.[9][10]
-
Cell Cycle Arrest: In addition to apoptosis, some derivatives have been shown to arrest the cell cycle at the G0/G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[9][11][12]
Table 1: In Vitro Anticancer Activity of Representative Oxa-azaspiro[4.5]decanone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 11b | A549 (Lung) | 0.18 | [7] |
| 11h | A549 (Lung) | 0.19 | [7] |
| 11d | MDA-MB-231 (Breast) | 0.08 | [7] |
| 11h | MDA-MB-231 (Breast) | 0.08 | [7] |
| 11k | MDA-MB-231 (Breast) | 0.09 | [7] |
| 11h | HeLa (Cervical) | 0.15 | [7] |
| 11k | HeLa (Cervical) | 0.14 | [7] |
| 12c | HeLa (Cervical) | 0.14 | [7] |
| 6d | A549 (Lung) | 0.26 | [8] |
| 8d | MDA-MB-231 (Breast) | 0.10 | [8] |
| 6b | HeLa (Cervical) | 0.18 | [8] |
| 7j | A549 (Lung) | 0.17 | [11][12] |
| 7j | MDA-MB-231 (Breast) | 0.05 | [11][12] |
| 7j | HeLa (Cervical) | 0.07 | [11][12] |
Diagram 1: Proposed Mechanism of Apoptosis Induction by Oxa-azaspiro[8][13]trienones
Caption: Signaling pathway of apoptosis induced by oxa-azaspiro[8][13]trienones.
Dispirooxindoles: Targeting the p53-MDM2 Interaction
Dispirooxindoles represent another important class of oxaspiro compounds with significant anticancer potential. Some of these molecules have demonstrated considerable cytotoxicity and selectivity towards colorectal carcinoma cells (HCT116) and prostate cancer cells (LNCaP).[14] In silico molecular docking studies have suggested that a possible mechanism of action for these compounds is the inhibition of the p53-MDM2 protein-protein interaction.[14] By disrupting this interaction, these compounds can stabilize p53, a critical tumor suppressor protein, leading to cell cycle arrest and apoptosis.
Experimental Protocol: Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oxaspiro test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Diagram 2: Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for assessing cell viability using the MTT assay.
II. Antimicrobial Activity: A Growing Area of Interest
Several classes of oxaspiro compounds have demonstrated promising antimicrobial activity against a range of pathogens.
Spiro-Thiazolidine Derivatives against Staphylococcus aureus
Novel spiro-thiazolidine derivatives have been synthesized and evaluated for their antibacterial activity. Some of these compounds have shown significant efficacy against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA).[13] For instance, a nanostructural composite based on a spiro-thiazolidine derivative assembled onto silver nanoparticles exhibited a dramatically reduced minimum inhibitory concentration (MIC) against MRSA, highlighting a synergistic effect.[13]
Oxospiro[chromine-4,3-indolene] Derivatives
Certain oxospiro[chromine-4,3-indolene]-based compounds have displayed good antibacterial activity towards Staphylococcus aureus, with MIC values comparable to the standard antibiotic ciprofloxacin.[10]
Table 2: Antimicrobial Activity of Selected Oxaspiro Compounds
| Compound Class | Pathogen | Activity Metric | Value | Reference |
| Spiro-thiazolidine derivative | MRSA | MIC | 62.5 µg/mL | [13] |
| Spiro-thiazolidine-Ag nanoparticle composite | MRSA | MIC | 3.81 ppm/mL | [13] |
| Oxospiro[chromine-4,3-indolene] derivative (4b) | S. aureus | MIC | Comparable to Ciprofloxacin | [10] |
III. Anti-inflammatory Activity: Modulating Inflammatory Pathways
The anti-inflammatory potential of oxaspiro compounds has also been explored, with some derivatives showing promising results in preclinical models.
Spiro Thiochromene–Oxindoles as COX-2 Inhibitors
Spiro thiochromene–oxindole derivatives have been investigated for their anti-inflammatory properties. In vitro studies using the heat-induced Bovine Serum Albumin (BSA) denaturation assay, a method to assess anti-inflammatory potential, revealed that several compounds in this class exhibit moderate to good efficacy.[15][16] Molecular docking studies suggest that their mechanism of action may involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[16]
Spirocyclopiperazinium Compounds
The spirocyclopiperazinium compound LXM-10 has been shown to produce a significant, dose-dependent decrease in xylene- and carrageenin-induced edema in animal models.[17] Its anti-inflammatory effects are believed to be mediated through the activation of α7 nicotinic and M4 muscarinic acetylcholine receptors, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and prostaglandin E2.[17]
Table 3: Anti-inflammatory Activity of Representative Oxaspiro Compounds
| Compound Class | Assay/Model | Activity Metric | Result | Reference |
| Spiro thiochromene–oxindole (4e) | BSA denaturation | IC50 | 127.477 µg/mL | [15] |
| Spiro thiochromene–oxindole (4k) | BSA denaturation | IC50 | 190.738 µg/mL | [15] |
| Spirocyclopiperazinium (LXM-10) | Carrageenin-induced edema | In vivo | Dose-dependent reduction | [17] |
IV. Antiviral Activity: A Nascent but Promising Field
The exploration of oxaspiro compounds as antiviral agents is a more recent endeavor, but early results are encouraging.
Spiro-annulated Oxepanes and Azepenes against DNA Viruses
A primary assessment of the antiviral activity of spiro-annulated derivatives of oxepane and azepane has shown that some of these compounds can inhibit the reproduction of adenovirus C5, a DNA virus.[18] Interestingly, these compounds did not show inhibitory activity against the RNA viruses tested in the same study.[18]
1-Thia-4-azaspiro[4.5]decan-3-one Derivatives against Coronaviruses
A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been synthesized and evaluated for their activity against human coronavirus 229E.[19][20] Several compounds in this series exhibited favorable inhibitory effects on viral replication, with the most potent analog having an EC50 value of 5.5 µM.[19][20]
V. Antidiabetic and Neuroprotective Potential: Emerging Therapeutic Avenues
Preliminary research suggests that oxaspiro compounds may also hold promise for the treatment of metabolic and neurological disorders.
Antidiabetic Activity
Rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] have been synthesized and evaluated as potential α-amylase inhibitors for the treatment of type 2 diabetes.[21] Several of these derivatives showed good in vitro α-amylase inhibition, and in vivo studies in alloxan-induced diabetic rats demonstrated a reduction in blood glucose levels.[21] Additionally, some spiro-pyrrolopyrimidines have shown anti-hyperglycemic activity in sucrose load and streptozotocin-induced diabetic models.[22]
Neuroprotective Effects
A 2-oxa-spiro[5.4]decane scaffold has been found to exhibit neurotrophic, neurogenic, and anti-neuroinflammatory activities.[23] This compound has shown robust neuroprotection in a mouse model of acute cerebral stroke, with its effects attributed to the activation of the TrkB-PI3K-AKT-CREB pathway.[23] Other studies have highlighted the neuroprotective and antioxidant properties of novel steroid-derived oxaspiro nitrones and oximes in in vitro models of cerebral ischemia.[24]
Conclusion and Future Directions
Oxaspiro compounds represent a versatile and highly promising class of molecules with a broad spectrum of biological activities. Their unique three-dimensional structures and conformational rigidity make them attractive scaffolds for the design of novel therapeutic agents. The extensive research into their anticancer properties has yielded several potent lead compounds with well-defined mechanisms of action. While the exploration of their antimicrobial, anti-inflammatory, antiviral, antidiabetic, and neuroprotective potential is in earlier stages, the initial findings are highly encouraging and warrant further investigation.
Future research in this field should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the oxaspiro scaffold are needed to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: Deeper investigations into the molecular mechanisms underlying the observed biological activities will be crucial for rational drug design.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified in vitro should be advanced to in vivo animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.
-
Exploration of New Therapeutic Areas: The diverse biological activities of oxaspiro compounds suggest that their therapeutic potential may extend beyond the areas currently under investigation.
The continued exploration of the chemical space occupied by oxaspiro compounds holds immense promise for the discovery and development of novel and effective therapies for a wide range of human diseases.
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Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats. (n.d.). PMC. [Link]
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Anti-diabetic Activity of Compound "2-[(trimethylsilyl) oxy] - Methyl Ester (cas) Methyl-o-trim-ethyl-silylsalicylate" Isolated from Pericampylus glaucus (Lam) Merr in STZ-Induced Diabetic Rats. (n.d.). ijrpr.com. [Link]
-
Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. (n.d.). MDPI. [Link]
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- 4. Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 8. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer properties of novel oxa/azaspiro[4,5]trienones as potent apoptosis inducers through mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, spectroscopic characterizations, and biological investigation of oxospiro[chromine-4,3-indolene]-based compounds as promising antiproliferative EGFR inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones | MDPI [mdpi.com]
- 12. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Anti-inflammatory effect of the spirocyclopiperazinium compound LXM-10 in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenotypic assessment of antiviral activity for spiro-annulated oxepanes and azepenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, antidiabetic activity and molecular docking study of rhodanine-substitued spirooxindole pyrrolidine derivatives as novel α-amylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and evaluation of novel spiro derivatives for pyrrolopyrimidines as anti-hyperglycemia promising compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro [mdpi.com]
Methodological & Application
Application Note: Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate in Drug Discovery
[1]
Executive Summary & Molecule Profile[3]
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate (CAS: 2408968-91-0) represents a class of "conformationally restricted"
This structural rigidity serves two critical functions in drug design:
-
Vector Alignment: It locks pharmacophores (like the ester/acid or derived heterocycles) into specific vectors, reducing the entropic penalty of binding to protein targets.[2][3]
-
Metabolic Stability: The spiro-cyclopropane moiety protects adjacent carbons from metabolic oxidation (P450 metabolism) and blocks hydrolytic cleavage through steric shielding.[1]
Physicochemical Profile
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 198.22 g/mol | |
| Core Scaffold | 4-Oxaspiro[2.4]heptane | Tetrahydrofuran-3-one spiro-fused to cyclopropane |
| Key Functionality | Highly reactive 1,3-dicarbonyl system | |
| LogP (Predicted) | ~1.2 | Lipophilic enough for cell permeability |
| Physical State | Viscous Oil / Low melting solid | Hygroscopic; store under |
Strategic Applications in Synthesis
The molecule is primarily employed as a linchpin intermediate (C3 synthon) for constructing fused bicyclic heterocycles.[3] Its reactivity profile is defined by the interplay between the electrophilic ketone (C6) and the nucleophilic active methine (C7).[3]
Key Reaction Pathways[3][5][6]
-
Knorr-Type Condensations: Reaction with hydrazines to form spiro-fused pyrazoles .[1]
-
Cyclocondensation with Amidines: Synthesis of spiro-fused pyrimidines .
-
Decarboxylative Functionalization: Hydrolysis and decarboxylation to access the parent spiro-ketone (4-oxaspiro[2.4]heptan-6-one).[1]
-
Gem-Difluorination: Fluorination at C7 to modulate pKa and metabolic stability.[1]
Figure 1: Primary synthetic divergence points for the spiro scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of Spiro[cyclopropane-1,6'-[6H]furo[3,4-c]pyrazol]-4'(1'H)-one Derivatives
This protocol describes the condensation of the scaffold with phenylhydrazine.[1][3] This is the "gold standard" reaction for validating the reagent's quality and accessing bioactive pyrazolone cores.[3]
Mechanism: Acid-catalyzed nucleophilic attack of hydrazine nitrogen on the C6 ketone, followed by intramolecular cyclization onto the C7 ester.
Reagents & Equipment[1][3]
-
Substrate: Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate (1.0 eq, 500 mg).
-
Catalyst: Glacial Acetic Acid (0.5 eq) or catalytic HCl (in dioxane).[1][3]
-
Apparatus: 25 mL round-bottom flask, reflux condenser,
line.
Step-by-Step Procedure
-
Setup: In a flame-dried flask under nitrogen, dissolve 500 mg (2.52 mmol) of the spiro-keto ester in 10 mL of absolute ethanol.
-
Addition: Add Phenylhydrazine (300 mg, 2.77 mmol) dropwise via syringe at room temperature. Observe for a slight exotherm.
-
Catalysis: Add Glacial Acetic Acid (75 µL).
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Workup:
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Expected Yield: 75–85% Characterization: Look for disappearance of the ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm) and appearance of the pyrazole NH (if unsubstituted) or aromatic signals.[2][3]
Protocol B: Alpha-Fluorination (Synthesis of Gem-Difluoro Analog)
Fluorination at the C7 position is a common strategy to block metabolism and increase lipophilicity.[1]
Reagents
-
Substrate: Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate.
-
Base: Sodium carbonate (
) or neutral conditions.[1][3]
Procedure
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Condensation | Steric hindrance from spiro ring | Increase reaction time (up to 12h) or switch solvent to n-Butanol (higher reflux temp). |
| Ring Opening | Acid sensitivity of cyclopropane | Avoid strong mineral acids (conc.[3] HCl/H2SO4).[3] Use buffered conditions (AcOH/NaOAc).[1][3] |
| Product is Oily | Presence of unreacted hydrazine | Perform an acidic wash (1M citric acid) during workup to remove hydrazine traces.[3] |
| No Reaction at C7 | Steric shielding | Alkylation at C7 is difficult due to the adjacent spiro center.[2] Use smaller electrophiles (MeI, EtI) or highly reactive alkyl halides.[2][3] |
Safety & Handling
-
Hazard: The compound is an ester derivative; handle as a potential irritant.[2] Hydrazines used in Protocol A are toxic and potential carcinogens.[2]
-
Storage: Store the neat liquid/solid at -20°C under argon. It is prone to hydrolysis if exposed to moisture for extended periods.[2]
-
Disposal: All organic waste containing hydrazines must be bleached (oxidized) before disposal into halogenated waste streams.[1][3]
References
-
Spirocyclic Scaffolds in Drug Design
-
Synthesis of Spiro[2.
-
Reactivity of Cyclic
-Keto Esters: -
Commercial Availability & Data
Sources
- 1. Product Name Index | Ambeed [ambeed.com]
- 2. CN103880823A - Spiro compound serving as hepatitis c inhibitor and application thereof in medicine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
"Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate as a chiral building block"
Executive Summary
The search for rigidified, spirocyclic scaffolds to replace traditional proline or phenyl rings in drug discovery has led to the emergence of 4-oxaspiro[2.4]heptane derivatives. Specifically, Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate (EOS-7) represents a high-value
This scaffold offers a unique vector for drug design:
-
Conformational Restriction: The spiro-cyclopropane moiety locks the tetrahydrofuran (THF) ring conformation, reducing the entropic penalty of binding to target proteins (e.g., HCV NS5A, GPCRs).
-
Bioisosterism: It serves as a polar, metabolic stable isostere of spiro-proline and phenyl rings, improving solubility (
character) while maintaining lipophilic contacts.[1] -
Divergent Reactivity: As a cyclic
-keto ester, it allows immediate access to chiral amino acids (via reductive amination) or chiral alcohols (via asymmetric transfer hydrogenation).[1]
This guide details the synthesis , chiral resolution , and application of EOS-7, grounded in robust, scalable protocols.
Structural Analysis & Bioisosteric Utility
The EOS-7 scaffold integrates a cyclopropane ring spiro-fused to position 3 of a tetrahydrofuranone core.[1]
-
Numbering Logic:
Figure 1: Bioisosteric Relationship The 4-oxaspiro[2.4]heptane core mimics the spatial arrangement of proline but introduces an oxygen atom to act as a hydrogen bond acceptor, potentially altering potency and solubility profiles.
Caption: Bioisosteric mapping of the oxaspiro scaffold against traditional nitrogenous heterocycles.
Protocol A: De Novo Synthesis of the Racemic Scaffold
Objective: Synthesize Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate starting from commercially available 4-oxaspiro[2.4]heptan-6-one.
Mechanism: Direct C-acylation of the kinetic enolate of the ketone using ethyl chloroformate. This method is superior to Claisen condensation for cyclic ketones to avoid ring-opening side reactions.[1]
Materials:
-
Substrate: 4-oxaspiro[2.4]heptan-6-one (1.0 eq)
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.1 eq)[1]
-
Electrophile: Ethyl Chloroformate (1.2 eq)[1]
-
Solvent: Anhydrous THF
-
Quench: Sat.
, 1M HCl[1]
Step-by-Step Protocol:
-
Enolate Formation:
-
Charge a flame-dried 3-neck flask with anhydrous THF (10 mL/g substrate) under
. -
Cool to -78°C using a dry ice/acetone bath.
-
Add LDA (1.1 eq) dropwise over 15 minutes. Ensure internal temperature does not rise above -65°C.[1]
-
Add a solution of 4-oxaspiro[2.4]heptan-6-one in THF dropwise over 20 minutes.
-
Critical Step: Stir at -78°C for 45 minutes to ensure complete deprotonation (kinetic control).
-
-
Acylation (The Trapping):
-
Add Ethyl Chloroformate (1.2 eq) neat, dropwise, maintaining -78°C.
-
Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.
-
Observation: The solution typically turns from pale yellow to orange/amber.
-
-
Workup & Purification:
Yield Expectation: 65-75% as a colorless oil (mixture of keto/enol tautomers).[1]
Protocol B: Asymmetric Synthesis via Dynamic Kinetic Resolution (DKR)
Objective: Convert the racemic
Rationale:
Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) effectively resolves cyclic
Catalyst System: RuCl(p-cymene)[(S,S)-Ts-DPEN]
Protocol:
-
Reaction Setup:
-
In a glovebox or under Argon, dissolve EOS-7 (1.0 mmol) in Formic Acid/Triethylamine (5:2 azeotrope) complex (3 mL).
-
Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%).
-
Note: The HCOOH/Et3N system serves as both solvent and hydrogen source.
-
-
Incubation:
-
Stir at 30°C for 24-48 hours.
-
Monitor via chiral HPLC (Chiralpak AD-H column) or
-NMR (disappearance of the ketone signal at ~2.4-2.8 ppm and appearance of the carbinol proton at ~4.5 ppm).[1]
-
-
Workup:
Data Specification:
| Parameter | Specification |
| Conversion | >95% |
| Diastereomeric Ratio (dr) | >20:1 (cis-hydroxy ester favored) |
| Enantiomeric Excess (ee) | >94% |
| Physical State | Viscous oil or low-melting solid |
Application Workflow: Peptidomimetic Synthesis
The primary utility of EOS-7 is the generation of Oxa-Proline analogs for HCV or fibrosis targets.
Figure 2: Synthetic Workflow This diagram illustrates the transformation of the EOS-7 building block into a protected amino-acid scaffold.
Caption: Conversion of EOS-7 to a protected non-natural amino acid.
Detailed Protocol for Step 1 (Reductive Amination):
-
Dissolve EOS-7 (1 eq) in MeOH.
-
Add Ammonium Acetate (
, 10 eq) and stir for 1 hour to form the enamine/imine in situ. -
Add Sodium Cyanoborohydride (
, 1.5 eq) carefully. -
Safety: Perform in a fume hood; HCN generation is possible if acidified.
-
Stir at RT for 16 hours.
-
Workup: Quench with dilute NaOH (pH > 10) to destroy excess cyanide, extract with DCM.
References
-
Palladium-Catalyzed Synthesis of 4-Oxaspiro[2.4]heptanes. Source: Organic Letters (ACS Publications).[1] Context: Establishes the core synthesis of the 4-oxaspiro scaffold via decarboxylative cyclization. URL:[Link][1]
-
Beta-Keto esters from ketones and ethyl chloroformate. Source: Chemistry Central Journal (PMC).[1] Context: Provides the general protocol for C-acylation of cyclic ketones used in Protocol A. URL:[Link]
-
Asymmetric Transfer Hydrogenation of Cyclic Beta-Keto Esters. Source: Journal of the American Chemical Society. Context: Foundation for the DKR protocol using Ru-TsDPEN catalysts.[1] URL:[Link][1]
-
Spirocyclic Scaffolds in Drug Discovery. Source: SpiroChem Application Notes. Context: General background on the utility of spiro-ethers as bioisosteres. URL:[Link][1]
Sources
- 1. scribd.com [scribd.com]
- 2. (PDF) Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts [academia.edu]
- 3. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]
Asymmetric Synthesis with Oxaspiro[2.4]heptane Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Oxaspiro[2.4]heptane Scaffolds in Stereoselective Synthesis
The oxaspiro[2.4]heptane framework, a unique structural motif featuring a spirocyclic junction between an oxetane or tetrahydrofuran ring and a cyclopropane ring, has emerged as a privileged scaffold in medicinal chemistry and asymmetric synthesis.[1][2][3] Its inherent three-dimensionality and conformational rigidity make it an attractive component for the design of novel therapeutics with improved physicochemical properties.[1] Furthermore, the chirality embedded within this compact structure can be leveraged to control stereochemical outcomes in a variety of chemical transformations. This guide provides an in-depth exploration of modern asymmetric strategies for the synthesis of enantioenriched oxaspiro[2.4]heptanes and their application as chiral inductors.
The strategic importance of oxaspirocycles is underscored by their presence in numerous biologically active natural products and pharmaceutical agents.[1] Consequently, the development of efficient and stereoselective methods to access these structures is of paramount importance. This document details field-proven protocols, discusses the mechanistic underpinnings of stereocontrol, and presents quantitative data to guide researchers in the application of these powerful synthetic tools.
Core Strategy 1: Chiral Bidentate Directing Group-Mediated C(sp³)–O Bond Formation for Diastereoselective Oxaspirocycle Synthesis
A powerful strategy for the asymmetric synthesis of oxaspirocycles involves the use of a chiral bidentate directing group to mediate a palladium(II)-catalyzed intramolecular C(sp³)–O bond formation. This approach has proven highly effective for the construction of sterically hindered oxaspirocycles with excellent levels of diastereoselectivity.[1][4]
Mechanistic Rationale and Causality of Stereoselection
The success of this methodology hinges on the design of the chiral bidentate directing group, which orchestrates the stereochemical outcome of the C–O bond formation. A notable example is the 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine-derived directing group.[1] This directing group coordinates to the palladium catalyst, positioning it in close proximity to the target C(sp³)–H bond of a methylene group. The inherent chirality of the directing group creates a chiral pocket around the catalytic center, favoring a specific orientation of the substrate during the C–H activation and subsequent reductive elimination steps.
Density Functional Theory (DFT) calculations have provided valuable insights into the origin of diastereoselectivity.[1] These studies suggest that while the initial C–H metalation-deprotonation step contributes moderately to the stereochemical bias, the diastereomeric ratio is significantly enhanced during the rate-determining reductive elimination step.[1] This "enantiomeric enrichment" at the reductive elimination phase is a key feature of this catalytic system.
Experimental Workflow: Chiral Directing Group-Mediated Oxaspirocyclization
Caption: Workflow for the diastereoselective synthesis of oxaspirocycles.
Protocol 1: Diastereoselective Synthesis of a 4-Oxaspiro[2.4]heptane Derivative
This protocol is adapted from the work of Hong and coworkers and describes the synthesis of a chiral 4-oxaspiro[2.4]heptane derivative using a palladium-catalyzed C(sp³)–O bond formation.[5]
Materials:
-
Substrate: Carboxylic acid tethered to a cyclopentanol precursor and coupled with (S)-2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine as the chiral directing group.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Oxidant: Silver(I) carbonate (Ag₂CO₃)
-
Additive: Acetic acid (AcOH)
-
Solvent: Toluene
-
Standard laboratory glassware and purification supplies.
Procedure:
-
To a flame-dried reaction vial, add the substrate (1.0 equiv.), Pd(OAc)₂ (0.1 equiv.), Ag₂CO₃ (2.0 equiv.), and AcOH (4.0 equiv.).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene (to achieve a 0.1 M concentration of the substrate).
-
Seal the vial and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 10 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired oxaspiro[2.4]heptane derivative.
-
Determine the yield and diastereomeric ratio by ¹H NMR and HPLC analysis.
Data Presentation: Substrate Scope and Diastereoselectivity
The following table summarizes the results for the synthesis of various oxaspiro[2.4]heptane derivatives using the described protocol.[5]
| Entry | Substrate Precursor | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Cyclopentanol | 4-Oxaspiro[2.4]heptane derivative | 71 | 30:1 |
| 2 | Cyclohexanol | 5-Oxaspiro[2.5]octane derivative | 85 | >39:1 |
| 3 | Cycloheptanol | 5-Oxaspiro[2.6]nonane derivative | 78 | 15:1 |
| 4 | Tetrahydropyranol | Oxaspiro[2.4]heptane-pyran | 65 | 25:1 |
| 5 | Adamantanol | Adamantyl-oxaspiro[2.4]heptane | 72 | >39:1 |
Core Strategy 2: Palladium-Catalyzed Decarboxylative Cyclopropanation
Another effective method for the synthesis of 4-oxaspiro[2.4]heptanes involves a palladium-catalyzed decarboxylative cyclopropanation of γ-methylidene-δ-valerolactones with aromatic aldehydes.[6] This reaction proceeds through a π-allylpalladium intermediate, and the regioselectivity of the nucleophilic attack is controlled by the choice of a sterically demanding phosphine ligand.[6]
Mechanistic Considerations
The catalytic cycle is initiated by the oxidative addition of the γ-methylidene-δ-valerolactone to a Pd(0) complex, which, after decarboxylation, forms a zwitterionic π-allylpalladium intermediate. The aldehyde then acts as an electrophile. The crucial step for the formation of the spirocyclic product is the intramolecular attack of the oxygen nucleophile onto the central carbon of the π-allyl moiety. The use of a sterically bulky phosphine ligand is essential to direct the nucleophilic attack to the central carbon, disfavoring attack at the terminal carbons which would lead to the formation of methylenetetrahydropyrans.[6]
Catalytic Cycle: Pd-Catalyzed 4-Oxaspiro[2.4]heptane Synthesis
Caption: Proposed mechanism for palladium-catalyzed oxaspiro[2.4]heptane synthesis.
Protocol 2: Synthesis of a 4-Oxaspiro[2.4]heptane via Decarboxylative Cyclopropanation
This protocol is a general representation of the palladium-catalyzed synthesis of 4-oxaspiro[2.4]heptanes.[6]
Materials:
-
γ-Methylidene-δ-valerolactone (1.0 equiv.)
-
Aromatic aldehyde (1.2 equiv.)
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Sterically demanding phosphine ligand (e.g., P(t-Bu)₃, 10 mol%)
-
Solvent: Toluene
-
Standard laboratory glassware and purification supplies.
Procedure:
-
In a glovebox, charge a reaction tube with the palladium precursor and the phosphine ligand.
-
Add toluene and stir for 10 minutes at room temperature.
-
Add the γ-methylidene-δ-valerolactone and the aromatic aldehyde.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the 4-oxaspiro[2.4]heptane product.
-
Characterize the product and determine the yield and diastereoselectivity.
Core Strategy 3: Base-Catalyzed Assembly of 6-Methylene-5-oxaspiro[2.4]heptanones
A regio- and stereoselective synthesis of 6-methylene-5-oxaspiro[2.4]heptanones can be achieved through the base-catalyzed dimerization of alkynyl cyclopropyl ketones.[7] This method provides a straightforward entry into functionalized oxaspiro[2.4]heptane systems.
Reaction Rationale
The reaction is typically catalyzed by a strong base, such as potassium tert-butoxide (t-BuOK), in a suitable solvent system like THF/t-BuOH.[7] The proposed mechanism involves the deprotonation of the alcohol, which then undergoes a conjugate addition to the alkynyl ketone. A subsequent intramolecular cyclization and proton transfer cascade leads to the formation of the desired spirocyclic product. The regio- and stereoselectivity are dictated by the sterics and electronics of the starting materials and the reaction conditions.
Protocol 3: Regio- and Stereoselective Synthesis of a 6-Methylene-5-oxaspiro[2.4]heptanone
This protocol is based on the work of Al-Tel and coworkers.[7]
Materials:
-
Alkynyl cyclopropyl ketone (1.0 equiv.)
-
Potassium tert-butoxide (t-BuOK) (0.2 equiv.)
-
tert-Butanol (t-BuOH)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification supplies.
Procedure:
-
Dissolve the alkynyl cyclopropyl ketone in a mixture of THF and t-BuOH.
-
Add a catalytic amount of t-BuOK to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the 6-methylene-5-oxaspiro[2.4]heptanone.
Future Outlook and Emerging Strategies
The field of asymmetric synthesis with oxaspiro[2.4]heptane scaffolds is continually evolving. Emerging strategies include the development of novel chiral ligands incorporating the oxaspiro[2.4]heptane motif for use in a broader range of asymmetric transformations, such as hydrogenations and C-H functionalizations.[8] Furthermore, organocatalytic approaches and biocatalysis are expected to provide new avenues for the enantioselective synthesis of these valuable compounds. The continued exploration of these and other innovative methods will undoubtedly expand the synthetic chemist's toolbox for accessing this important class of molecules.
References
-
Kim, Y., Kim, S.-T., Kang, D., Sohn, T.-i., Jang, E., Baik, M.-H., & Hong, S. (2018). Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. Chemical Science, 9(6), 1473–1480. [Link]
-
Kim, Y., Kim, S.-T., Kang, D., Sohn, T.-i., Jang, E., Baik, M.-H., & Hong, S. (2018). Stereoselective construction of sterically hindered oxaspirocycles: Via chiral bidentate directing group-mediated C(sp3)-O bond formation. IBS Publications Repository. [Link]
-
Trost, B. M., & O'Boyle, B. M. (2012). Palladium-catalyzed synthesis of 4-oxaspiro[2.4]heptanes via central attack of oxygen nucleophiles to π-allylpalladium intermediates. Organic Letters, 14(9), 2410–2413. [Link]
-
ResearchGate. (2025). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. [Link]
-
Muthusamy, S., Krishnamurthi, J., & Nethaji, M. (2005). Highly regio-, chemo- and diastereoselective synthesis of oxa-bridged spirocycles: A novel observation of reverse selectivity. Chemical Communications, (30), 3862–3864. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2010). Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Organic & Biomolecular Chemistry, 8(10), 2259–2262. [Link]
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Application Notes & Protocols: Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate as a Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel chemical entities with three-dimensional complexity is a central theme in contemporary medicinal chemistry. Spirocyclic scaffolds have emerged as privileged structures capable of exploring previously inaccessible chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties.[1][2][3][4][5] This document provides a detailed guide to the potential applications of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate, a unique and versatile building block for the synthesis of innovative therapeutic agents. While direct biological profiling of this specific molecule is not extensively reported in the literature, its structural motifs—a spirocyclopropane, a γ-lactone, and a reactive keto-ester—offer a rich platform for chemical diversification. These application notes will explore its synthetic utility and propose detailed protocols for the generation of compound libraries targeting key disease areas such as virology and oncology.
Introduction: The Strategic Value of the 4-Oxaspiro[2.4]heptanone Core
The 4-oxaspiro[2.4]heptanone scaffold is a compelling starting point for drug discovery campaigns. Its inherent three-dimensionality, conferred by the spirocyclic junction, allows for the presentation of substituents in precise vectors, which can facilitate optimal interactions with biological targets.[1][3][4] The strained cyclopropane ring can also contribute to unique binding interactions and metabolic stability. Furthermore, the γ-lactone moiety is a common feature in many natural products with diverse biological activities.[6]
The title compound, Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate, is particularly attractive due to the presence of a β-keto ester functionality. This feature serves as a versatile chemical handle for a wide array of chemical transformations, enabling the construction of diverse and complex molecular architectures.[7][8]
Potential Therapeutic Applications & Synthetic Strategies
Development of Novel Antiviral Agents
The spirocyclic framework is a key feature in a number of experimental antiviral compounds, including nucleoside and non-nucleoside inhibitors of viral replication.[9][10][11][12] The rigid conformation of spirocycles can mimic the puckered conformations of ribose sugars in nucleosides, leading to potent inhibition of viral polymerases or other key enzymes.
The following workflow outlines a potential route to novel spirocyclic nucleoside analogs starting from Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate.
Caption: Synthetic workflow for spirocyclic nucleoside analogs.
This protocol describes a hypothetical synthesis of a uridine-based spirocyclic nucleoside analog.
Step 1: Reduction of the Keto-Lactone
-
To a solution of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add lithium aluminum hydride (2.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude diol.
Step 2: Selective Protection
-
Dissolve the crude diol in anhydrous DMF.
-
Add imidazole (1.2 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq).
-
Stir at room temperature for 16 hours.
-
Extract the product with ethyl acetate and wash with brine.
-
Purify by flash column chromatography to isolate the mono-protected alcohol.
Step 3: Nucleobase Installation (Mitsunobu Reaction)
-
Dissolve the protected alcohol (1.0 eq), uracil (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool to 0 °C and add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography to obtain the protected nucleoside analog.
Step 4: Deprotection
-
Dissolve the protected nucleoside analog in THF.
-
Add tetrabutylammonium fluoride (TBAF) (1.1 eq) and stir at room temperature for 2 hours.
-
Quench with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Purify by preparative HPLC to yield the final spirocyclic nucleoside analog.
Development of Novel Anticancer Agents
Spirocyclic structures are found in numerous natural products with potent anticancer activity.[6] They are also increasingly incorporated into synthetic anticancer drug candidates to enhance their therapeutic profiles.[13][14][15] The rigid scaffold of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate can be elaborated to generate compounds that target various cancer-related pathways.
The β-keto ester functionality is a versatile starting point for generating diverse heterocyclic systems with potential anticancer activity. A Knoevenagel condensation followed by a Michael addition and cyclization is a powerful multicomponent reaction strategy.[13]
Caption: Multicomponent reaction for diverse heterocycle synthesis.
This protocol outlines the synthesis of a library of spiro-fused dihydropyrans, a privileged scaffold in anticancer drug discovery.
Step 1: Knoevenagel Condensation
-
In a round-bottom flask, combine Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate (1.0 eq), a substituted aromatic aldehyde (1.0 eq), and a catalytic amount of piperidine in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
Step 2: Michael Addition and Cyclization
-
To a solution of the alkylidene intermediate from Step 1 (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of sodium ethoxide.
-
Stir the reaction at room temperature for 12 hours.
-
Acidify the reaction mixture with dilute HCl to induce precipitation.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the spiro-fused dihydropyran derivative.
Data Presentation: Hypothetical Anticancer Activity
The following table presents hypothetical IC50 values for a small library of compounds synthesized via Protocol 2, illustrating the potential for identifying potent anticancer agents.
| Compound ID | R-group on Aryl Aldehyde | IC50 (µM) vs. HCT116 (Colon Cancer) | IC50 (µM) vs. MCF-7 (Breast Cancer) |
| SP-001 | 4-Cl | 5.2 | 8.1 |
| SP-002 | 4-OCH3 | 12.5 | 15.3 |
| SP-003 | 3,4-diCl | 1.8 | 2.5 |
| SP-004 | 4-NO2 | 2.3 | 3.7 |
Conclusion
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate represents a promising, yet underexplored, scaffold for medicinal chemistry. Its unique combination of a spirocyclic core and versatile chemical handles provides a robust platform for the synthesis of novel, three-dimensional molecules. The protocols and workflows outlined in these application notes provide a starting point for the exploration of this scaffold in the development of new antiviral and anticancer agents. The inherent structural novelty of derivatives from this starting material also offers significant opportunities for the generation of new intellectual property.
References
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Advanced Application Note: Derivatization of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
Executive Summary & Structural Logic
This guide details the derivatization protocols for Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate (hereafter referred to as Scaffold A ). This molecule represents a high-value "sp3-rich" scaffold, offering a rigid spirocyclic core that reduces conformational entropy—a critical factor in modern drug design for improving binding affinity and metabolic stability ("Escape from Flatland").
Scaffold A contains three distinct reactive centers (warheads) that allow for orthogonal functionalization:
-
The
-Keto Ester Motif (C6/C7): A "soft" nucleophilic site at C7 (alpha-carbon) and an electrophilic site at C6 (ketone). -
The Spiro-Cyclopropane Ring: A strained system that imparts rigidity but requires specific handling to prevent acid-catalyzed ring opening.
-
The 4-Oxa Substitution: The ether oxygen modulates the electronics of the 5-membered ring, influencing the pKa of the C7 proton.
Reactivity Visualization
The following diagram maps the core derivatization pathways covered in this guide.
Figure 1: Functionalization landscape of the spiro[2.4]heptane scaffold. Note the instability pathway (yellow) to be avoided.
Module A: Heterocyclic Fusion (Pyrazoles)
The most robust transformation for Scaffold A is the Knoevenagel-type condensation with hydrazines to form spiro-fused pyrazolones. This creates a rigid bicyclic system often used as a bioisostere for amide bonds in kinase inhibitors.
Mechanistic Insight
The reaction proceeds via an initial attack of the hydrazine nitrogen on the C6 ketone (imine formation), followed by intramolecular cyclization onto the C7 ester carbonyl. The spiro-cyclopropane ring remains intact due to the neutral/basic conditions employed.
Protocol: Synthesis of Spiro[cyclopropane-1,4'-pyrano[3,4-c]pyrazol]-7'(1'H)-one
Reagents:
-
Scaffold A (1.0 equiv)
-
Hydrazine hydrate (1.2 equiv) or Substituted Hydrazine (R-NH-NH2)
-
Ethanol (Anhydrous)
-
Acetic Acid (Catalytic, 0.1 equiv - Optional, only for unreactive aryl hydrazines)
Step-by-Step Workflow:
-
Preparation: Dissolve Scaffold A (100 mg, 0.5 mmol) in anhydrous Ethanol (3.0 mL) in a reaction vial.
-
Addition: Add Hydrazine hydrate (30 µL, 0.6 mmol) dropwise at room temperature.
-
Critical Check: If using an aryl hydrazine (e.g., Phenylhydrazine), add 0.1 equiv of glacial acetic acid to catalyze imine formation.
-
-
Reaction: Heat the mixture to reflux (78°C) for 4 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (UV active, ketone) will disappear, replaced by a lower Rf spot (Pyrazolone).
-
-
Workup: Cool to room temperature.
-
Scenario A (Precipitate forms): Filter the solid, wash with cold EtOH. This is common for N-H pyrazolones.
-
Scenario B (Solution): Concentrate in vacuo. Triturate the residue with diethyl ether to induce crystallization.
-
-
Validation: 1H NMR should show the loss of the ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm) and the retention of the cyclopropane protons (0.5–1.2 ppm multiplet).
Data Summary:
| Parameter | Value | Notes |
| Yield | 82-95% | High efficiency due to thermodynamic drive. |
| Reaction Time | 4-6 Hours | Slower with bulky aryl hydrazines. |
| Key Risk | Ring Opening | Avoid strong mineral acids (HCl) which attack the cyclopropane. |
Module B: Stereoselective Reduction (Chiral Alcohols)
Reducing the C6 ketone yields a chiral alcohol with two contiguous stereocenters (C6 and C7). The relative stereochemistry (cis/trans) is dictated by the hydride approach vector, which is influenced by the steric bulk of the spiro-cyclopropane ring.
Protocol: Luche Reduction (Diastereoselective)
We utilize Cerium(III) Chloride to activate the ketone selectively, mitigating the risk of reducing the ester or opening the strained ring.
Reagents:
-
Scaffold A (1.0 equiv)
-
Sodium Borohydride (NaBH4) (1.1 equiv)
-
Cerium(III) Chloride Heptahydrate (CeCl3·7H2O) (1.2 equiv)
-
Methanol (MeOH)
Step-by-Step Workflow:
-
Activation: Dissolve Scaffold A (1.0 equiv) and CeCl3·7H2O (1.2 equiv) in MeOH (0.2 M concentration). Stir at room temperature for 15 minutes to coordinate the Cerium to the carbonyl.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Why? Low temperature maximizes diastereoselectivity (dr).
-
-
Reduction: Add NaBH4 (1.1 equiv) in one portion. Stir at -78°C for 1 hour, then allow to warm to 0°C over 30 minutes.
-
Quench: Add saturated aqueous NH4Cl solution carefully.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4.
-
Purification: Flash column chromatography (SiO2, Gradient 0-40% EtOAc in Hexane).
Stereochemical Outcome: The hydride typically attacks from the face opposite the bulky spiro-cyclopropane group, favoring the anti-alcohol.
Figure 2: Luche reduction workflow for chiral alcohol generation.
Module C: C7-Alkylation (Quaternary Center Formation)
The C7 position is flanked by a ketone and an ester, making the proton highly acidic (pKa ~11). Deprotonation allows for SN2 alkylation, creating a quaternary carbon at C7.
Protocol: Base-Mediated Alkylation
Reagents:
-
Scaffold A (1.0 equiv)
-
Base: K2CO3 (mild) or NaH (strong)
-
Electrophile: Alkyl Halide (R-X)
-
Solvent: Acetone (for K2CO3) or DMF/THF (for NaH)
Critical Consideration: Due to the steric bulk of the adjacent spiro-cyclopropane at C5 (via the ether linkage), alkylation at C7 can be sluggish. Sodium Hydride (NaH) in DMF is recommended for complete conversion.
Step-by-Step Workflow:
-
Deprotonation: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous DMF at 0°C.
-
Addition: Add a solution of Scaffold A in DMF dropwise. Hydrogen gas will evolve. Stir for 30 minutes at 0°C to ensure complete enolate formation.
-
Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2-12 hours.
-
Workup: Pour into ice-cold water. Extract with Et2O (avoid EtOAc if transesterification is a risk, though unlikely here).
-
Validation: 1H NMR will show the disappearance of the C7-H singlet (approx 3.5-4.0 ppm) and the appearance of the alkyl group signals.
References & Grounding
-
Spirocyclic Scaffolds in Drug Discovery:
-
Context: Spirocycles like spiro[2.4]heptanes are privileged structures that improve solubility and metabolic stability compared to flat aromatic rings.
-
Source: Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery.[1][2][3][4][5] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Link
-
-
Beta-Keto Ester Reactivity:
-
Luche Reduction Specifics:
-
Context: Use of CeCl3 to prevent side reactions in sensitive carbonyl reductions.
-
Source: Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459. Link
-
-
Spiro[2.4]heptane Synthesis & Stability:
-
Context: Synthesis of 4-oxaspiro[2.4]heptane derivatives often involves Rhodium-catalyzed cyclopropanation or base-mediated cyclization, noting the stability limits of the cyclopropane ring.
-
Source:Journal of Organic Chemistry, 2012, 77, 2, 1191–1197. (Synthesis of related spiro-fused furanones). Link
-
Disclaimer: These protocols involve the use of hazardous chemicals (Hydrazine, NaH). All experiments should be performed in a fume hood with appropriate PPE. The stability of the cyclopropane ring in Scaffold A is pH-dependent; avoid prolonged exposure to pH < 2.
Sources
"reaction of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate with nucleophiles"
Application Note: Nucleophilic Functionalization of Spirocyclic -Keto Esters
Compound: Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
CAS: 2408968-91-0
Molecular Formula: C
Executive Summary
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate represents a high-value "privileged scaffold" in drug discovery, combining the conformational restriction of a spiro-cyclopropyl moiety with the versatile reactivity of a cyclic
This guide outlines the chemoselective reaction of this scaffold with various nucleophiles. The presence of three distinct electrophilic sites—the ketone (C6) , the ester (C7) , and the strain-activated cyclopropane —requires precise control of reaction conditions to avoid polymerization or unwanted ring-opening.
Mechanistic Insight & Reactivity Landscape
The substrate functions as a dense electrophilic array. Understanding the "Hard and Soft" nature of these sites is critical for protocol design.
-
Site A: The Ketone (C6). The most electrophilic center. Hard nucleophiles (amines, alkoxides) attack here first. It is activated by the adjacent electron-withdrawing ester group.
-
Site B: The Ester Carbonyl (C7-COOEt). Less electrophilic than C6 but susceptible to attack by binucleophiles (e.g., hydrazines) in cyclization reactions.
-
Site C: The Spiro-Cyclopropane (C1-C2). While generally stable, the spiro-fusion to an electron-deficient ring creates a "Donor-Acceptor" cyclopropane character.[1] Strong soft nucleophiles (thiols) or Lewis acids can trigger ring-opening, relieving the 27.5 kcal/mol ring strain.
-
Site D: The
-Carbon (C7). The proton at C7 is highly acidic ( ) due to the flanking carbonyls. Base-mediated deprotonation allows for alkylation or halogenation at this position.[1]
Reactivity Pathway Diagram
Caption: Divergent reactivity pathways dependent on nucleophile hardness and reaction conditions.[1]
Experimental Protocols
Protocol A: Synthesis of Spiro-Fused Pyrazolones (Heterocyclization)
Objective: To synthesize 6,7-dihydro-4H-spiro[cyclopropane-1,5'-furo[2,3-c]pyrazol]-4'-ones via condensation with hydrazines. This is the primary workflow for generating fragment libraries.
Reagents:
-
Substrate: 1.0 equiv (184 mg, 1 mmol)
-
Phenylhydrazine (or Hydrazine hydrate): 1.1 equiv
-
Solvent: Ethanol (Absolute)
-
Catalyst: Glacial Acetic Acid (10 mol%)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equiv of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate in ethanol (0.5 M concentration).
-
Addition: Add 1.1 equiv of the hydrazine dropwise at room temperature.
-
Note: If using hydrazine hydrate, the reaction is exothermic; cooling to 0°C is recommended during addition.
-
-
Catalysis: Add 10 mol% glacial acetic acid to activate the ketone.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (
) should disappear, replaced by a lower fluorescent spot. -
Workup: Cool to room temperature. The product often precipitates directly.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If soluble: Concentrate in vacuo, redissolve in DCM, wash with water, dry over MgSO
, and recrystallize from EtOH/Ether.
-
-
Yield Expectation: 75–85%.
Validation:
-
1H NMR: Look for the disappearance of the ethyl ester quartet (4.1 ppm) and triplet (1.2 ppm) if the hydrazine creates a fully fused lactam system. The cyclopropyl protons (0.8–1.2 ppm) should remain distinct, confirming the spiro ring is intact.
Protocol B: Controlled Ring-Opening with Thiol Nucleophiles
Objective: To access functionalized linear chains or expanded rings by exploiting the strain of the spiro-cyclopropane.[1] This reaction mimics the "homoconjugate addition" seen in biological alkylating agents.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: Thiophenol (1.2 equiv)
-
Promoter: BF
OEt (0.5 equiv) or TiCl -
Solvent: Dichloromethane (Anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.
-
Solvation: Dissolve substrate in DCM (0.2 M) and cool to -78°C.
-
Lewis Acid Addition: Add BF
OEt dropwise. Stir for 15 minutes to complex the carbonyls. -
Nucleophile Addition: Add Thiophenol slowly.
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated NaHCO
. -
Purification: Extract with DCM. Purify via flash column chromatography.
Protocol C: Enamine Formation (Schiff Base Synthesis)
Objective: Functionalization of the C6 ketone with primary amines without disturbing the ester or cyclopropane.
Reagents:
-
Substrate: 1.0 equiv
-
Primary Amine (e.g., Benzylamine): 1.05 equiv
-
Dehydrating Agent: Molecular Sieves (4Å) or MgSO
-
Solvent: Toluene or Benzene
Step-by-Step Methodology:
-
Setup: Combine substrate and amine in Toluene (0.5 M).
-
Dehydration: Add activated 4Å Molecular Sieves (200 wt%).
-
Reaction: Stir at reflux with a Dean-Stark trap if scaling up (>1g), or in a sealed tube at 110°C for 12 hours.
-
Isolation: Filter off sieves and concentrate.
-
Constraint: Avoid acidic workup, which hydrolyzes the enamine/imine. Use neutral alumina for purification if necessary.
Data Summary & Troubleshooting
| Reaction Type | Nucleophile | Conditions | Major Product | Potential Side Reaction |
| Condensation | Hydrazines | EtOH, AcOH, Reflux | Fused Pyrazolone | Ring opening of lactone |
| Condensation | Amidines/Urea | NaOEt, EtOH, Reflux | Fused Pyrimidine | Decarboxylation |
| Ring Opening | Thiols/Azides | DCM, Lewis Acid, -78°C | Alkyl sulfide/azide | Polymerization |
| Reduction | NaBH | MeOH, 0°C | Reduction of ester |
Critical Control Point: The C3 Spiro-Carbon is a quaternary center.[8] Steric hindrance at this position protects the adjacent oxygen (position 4) but also makes nucleophilic attack at C7 (the ester) slower than in non-spiro analogs. Extended reaction times are often required for reactions targeting the ester group.
References
-
Synthesis of Spiro[2.
-
Reactivity of Spiro-Activated Cyclopropanes
-
General Reactivity of
-Keto Esters:- Design of -Keto Esters with Antibacterial Activity: Synthesis and Reactivity.
- Source: Molecules (MDPI), 2023.
-
Compound Identification
- Ethyl 6-oxo-4-oxaspiro[2.
-
Source: Ambeed / Sigma-Aldrich Catalog.[1]
Sources
- 1. Product Name Index | Ambeed [ambeed.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5.2 – Solutions for Chapter 3 – Reactivity – Page 5 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. One-pot three-component synthesis of azaspirononatriene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0678515A1 - Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-nb.info [d-nb.info]
"use of spirocyclic compounds in drug discovery"
Application Note: Strategic Integration of Spirocyclic Scaffolds in Drug Discovery
Executive Summary
The dominance of planar, aromatic-heavy scaffolds in legacy compound libraries has contributed to high attrition rates in clinical development due to poor physicochemical properties (low solubility, high lipophilicity) and promiscuous binding. Spirocyclic compounds—structures where two rings share a single atom—offer a validated solution. By increasing the fraction of
This guide provides a technical roadmap for incorporating spirocycles into lead optimization, featuring a validated synthetic protocol for 2-azaspiro[3.3]heptane (a piperidine bioisostere) and a strategic framework for scaffold hopping.
Strategic Rationale: The "Escape from Flatland"
The correlation between clinical success and molecular complexity is well-documented. Planar molecules often rely on hydrophobic interactions (
Key Advantages:
-
Conformational Restriction: Spiro-fusion locks the two rings in a perpendicular orientation, reducing the entropic penalty upon protein binding.
-
Metabolic Shielding: The quaternary spiro-carbon blocks metabolic "soft spots," often extending half-life (
) compared to methine-linked equivalents. -
Physicochemical Balance: Replacing a phenyl or piperidine ring with a spirocycle often lowers LogP and increases aqueous solubility (LogS) due to disrupted crystal packing.
Visual 1: Decision Logic for Spirocyclic Incorporation
Figure 1: Decision matrix for deploying spirocyclic scaffolds to resolve common lead optimization liabilities.
Application Note: Scaffold Hopping & Bioisosteres
A primary application of spirocycles is scaffold hopping —replacing a problematic core with a spirocyclic surrogate.[2]
Case Comparison: Piperidine vs. 2-Azaspiro[3.3]heptane
The piperidine ring is ubiquitous but prone to oxidation at the
| Property | Piperidine (Reference) | 2-Azaspiro[3.3]heptane (Spiro) | Impact |
| Geometry | Chair conformation (flexible) | Puckered cyclobutanes (rigid) | Reduced entropic penalty |
| Basicity ( | ~11.0 | ~10.5 | Slight reduction improves permeability |
| Metabolism | High (CYP450 oxidation) | Low (Quaternary center block) | Improved |
| Vectorality | Equatorial/Axial | Linear/Bent (Exit vectors differ) | Access to new pockets |
Detailed Protocol: Synthesis of 2-Azaspiro[3.3]heptane Scaffold
Objective: Synthesize tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate (a protected building block) from commercially available starting materials. This protocol utilizes a robust cyclization strategy suitable for gram-scale preparation.
Reagents & Equipment:
-
Starting Material: Diethyl cyclobutane-1,1-dicarboxylate.
-
Reductant: Lithium Aluminum Hydride (LiAlH
) or Borane-THF. -
Activation: Methanesulfonyl chloride (MsCl), Triethylamine (Et
N). -
Cyclization: Benzylamine (BnNH
), then Boc-protection/Debenzylation. -
Solvents: THF (anhydrous), DCM, Methanol.
Workflow Steps:
Step 1: Reduction to Diol
-
Cool a solution of LiAlH
(2.5 equiv) in anhydrous THF to 0°C under N . -
Add diethyl cyclobutane-1,1-dicarboxylate (1.0 equiv) dropwise.
-
Warm to room temperature (RT) and reflux for 4 hours.
-
Critical Control: Quench carefully (Fieser method:
mL H O, mL 15% NaOH, mL H O) to ensure granular precipitate formation. Filter and concentrate to yield 1,1-bis(hydroxymethyl)cyclobutane .
Step 2: Activation (Mesylation)
-
Dissolve the diol (1.0 equiv) in DCM with Et
N (3.0 equiv). Cool to 0°C. -
Add MsCl (2.2 equiv) dropwise. Maintain temp < 5°C to prevent elimination side products.
-
Stir 2h. Wash with dilute HCl, NaHCO
, and brine. Concentrate to yield the dimesylate .
Step 3: Spiro-Cyclization (The "Make-or-Break" Step)
-
Dissolve the dimesylate (1.0 equiv) in neat benzylamine (5.0 equiv). Note: Excess amine acts as both solvent and base.
-
Heat to 110°C for 12 hours in a sealed vessel.
-
Work-up: Cool, dilute with NaOH (1M), and extract with diethyl ether.
-
Purification: The product, 2-benzyl-2-azaspiro[3.3]heptane , is often an oil. Purify via flash chromatography (SiO
, Hex/EtOAc).
Step 4: Deprotection & Boc-Capping
-
Dissolve the benzyl-amine in MeOH. Add Pd(OH)
/C (Pearlman's catalyst, 10 wt%). -
Add Boc
O (1.1 equiv) to the mixture in situ. -
Hydrogenate (H
balloon or 50 psi Parr shaker) for 12h. -
Filter through Celite and concentrate. Recrystallize from hexanes to obtain N-Boc-2-azaspiro[3.3]heptane .
QC & Validation Parameters:
-
NMR Check: The spiro[3.3] system shows distinct multiplets for the cyclobutane protons. The absence of benzylic protons (Step 4) confirms deprotection.
-
Symmetry: The
C NMR should show reduced signal count due to the or symmetry of the spiro core.
Visual 2: Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway for generating the N-Boc-2-azaspiro[3.3]heptane building block.
Case Study: Validation in Approved Drugs
Drug: Risdiplam (Evrysdi)
-
Indication: Spinal Muscular Atrophy (SMA).
-
Spirocyclic Component: 4,7-diazaspiro[2.5]octane derivative.
-
Mechanistic Impact: The spirocyclic core in Risdiplam is not merely a linker; it positions the molecule within the ribosome's binding cleft to selectively modify the splicing of SMN2 pre-mRNA. A flat aromatic system would likely lack the specific 3D geometry required to interact with the RNA bulges without inducing general toxicity.
-
Outcome: The
-rich character contributed to Risdiplam's excellent oral bioavailability and CNS penetration, solving the delivery challenge that plagued earlier oligonucleotide therapies.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives. Organic Letters. [Link]
-
Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Drug Discovery.[1] Expert Opinion on Drug Discovery. [Link]
-
Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry. [Link]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]
Sources
Application Note: Scalable Synthesis of 1-Oxaspiro[2.4]heptane
Abstract & Strategic Overview
1-Oxaspiro[2.4]heptane (CAS 185-60-4) is a critical spirocyclic building block used in the synthesis of peptidomimetics, antifungal agents, and complex quaternary carbon scaffolds. While trivial on a milligram scale, scaling this synthesis to the kilogram range presents specific process engineering challenges, primarily regarding thermal management and the handling of sulfur ylides.
This guide details a robust, scalable protocol using the Corey-Chaykovsky epoxidation . Unlike alternative routes involving the epoxidation of methylenecyclopentane (which requires expensive precursors and hazardous peracids), this route utilizes cost-effective cyclopentanone. The protocol emphasizes the Potassium tert-butoxide (KOtBu) / Trimethylsulfoxonium Iodide (TMSOI) system, which avoids the hazardous hydrogen evolution associated with Sodium Hydride (NaH) methods, making it safer for large-scale reactors.
Key Process Parameters
| Parameter | Specification | Rationale |
| Reaction Type | Corey-Chaykovsky Epoxidation | Direct C1 homologation of ketones to epoxides. |
| Reagents | Cyclopentanone, TMSOI, KOtBu | TMSOI provides a stable ylide; KOtBu allows homogeneous reaction without H₂ off-gassing. |
| Solvent System | DMSO / THF (1:1 or Pure DMSO) | DMSO is required for ylide solubility; THF co-solvent improves heat transfer and workup. |
| Temperature | 0°C to 25°C (Exotherm Control) | Ylide formation and addition are exothermic; uncontrolled heat degrades the ylide. |
| Yield Target | 75 - 85% | Optimized for purity over raw yield to simplify distillation. |
Scientific Foundation & Mechanism
The reaction proceeds via the formation of a sulfur ylide (dimethyloxosulfonium methylide), which acts as a methylene transfer agent.
Mechanistic Pathway:
-
Deprotonation: The base (KOtBu) deprotonates TMSOI to form the active ylide.
-
Nucleophilic Attack: The ylide attacks the carbonyl carbon of cyclopentanone.
-
Ring Closure: The resulting betaine intermediate undergoes intramolecular
substitution, displacing DMSO to form the spiro-epoxide.
Mechanistic Visualization
Figure 1: Mechanistic pathway of the Corey-Chaykovsky reaction using TMSOI.
Detailed Scale-Up Protocol
Scale: 1.0 Mole (approx. 84g substrate input) Expected Output: ~75-80g purified product.
Equipment Requirements
-
Reactor: 2L or 5L Jacketed Glass Reactor with overhead mechanical stirring (high torque required for slurry).
-
Temperature Control: Cryostat/Chiller capable of maintaining -10°C to +25°C.
-
Addition: Pressure-equalizing addition funnel or dosing pump for the ketone.
-
Atmosphere: Dry Nitrogen or Argon line (Ylide is moisture sensitive).
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Notes |
| Cyclopentanone | 84.12 | 1.0 | 84.1 g | Distill before use if yellow/impure. |
| TMSOI | 220.07 | 1.2 | 264.0 g | Trimethylsulfoxonium iodide. Solid. |
| KOtBu | 112.21 | 1.3 | 146.0 g | Potassium tert-butoxide. Hygroscopic solid. |
| DMSO | 78.13 | - | 600 mL | Anhydrous (<0.1% H₂O). |
| THF | 72.11 | - | 400 mL | Anhydrous (Optional co-solvent). |
Experimental Procedure
Phase 1: Ylide Generation (The Critical Step)
-
Step 1: Purge the reactor with nitrogen. Charge TMSOI (264 g) and DMSO (600 mL) .
-
Step 2: Engage stirring (300-400 RPM). The TMSOI will form a slurry.
-
Step 3: Add KOtBu (146 g) in portions over 30 minutes.
-
Safety Note: This step is exothermic. Monitor internal temperature (IT). Maintain IT < 25°C using the jacket chiller.
-
Observation: The mixture will turn milky white/pale yellow as the ylide forms. Stir for 1 hour at 20-25°C to ensure complete deprotonation.
-
Phase 2: Substrate Addition
-
Step 4: Cool the reactor mixture to 0°C .
-
Step 5: Dissolve Cyclopentanone (84.1 g) in THF (100 mL) (if using THF) or add neat.
-
Step 6: Add the ketone solution dropwise over 45-60 minutes.
-
Process Control: Do not allow IT to exceed 10°C. The reaction is rapid and exothermic.
-
-
Step 7: Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) and stir for 2-3 hours.
-
QC Check: Pull a 50µL aliquot, quench in water/EtOAc. Analyze by GC-MS. <2% residual cyclopentanone indicates completion.
-
Phase 3: Quench & Workup[1]
-
Step 8: Cool reactor to 10°C.
-
Step 9: Quench by slow addition of Water (1.0 L) .
-
Caution: Exothermic. DMSO/Water mixing generates significant heat.
-
-
Step 10: Extract the mixture with n-Heptane or MTBE (3 x 400 mL) .
-
Why Heptane? It is non-polar and separates well from DMSO/Water, leaving most DMSO in the aqueous phase.
-
-
Step 11: Wash combined organics with Brine (2 x 200 mL) to remove residual DMSO.
-
Step 12: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotovap).
-
Note: The product is volatile. Do not use high vacuum or high bath temp (>40°C) during concentration.
-
Phase 4: Purification
-
Step 13: Perform Fractional Distillation under reduced pressure.
-
Boiling Point Estimation: ~50-55°C at 15-20 mmHg (Atmospheric BP is est. 130-140°C).
-
Safety: Do not overheat the pot residue (potential polymerization).
-
-
Step 14: Collect the main fraction as a clear, colorless liquid. Store at 2-8°C.[2]
Process Workflow Diagram
Figure 2: Step-by-step unit operations for the scale-up process.
Safety & Engineering Controls (E-E-A-T)
Thermal Runaway Risks
The reaction of DMSO with strong bases (like NaH or KOtBu) can become unstable above 60°C, potentially leading to explosive decomposition.
-
Control: Hard interlock on heating jacket to prevent T > 40°C.
-
Mitigation: Use KOtBu instead of NaH to eliminate hydrogen gas accumulation, reducing explosion risk in the headspace.
Product Stability
Spiro-epoxides are strained rings. They are susceptible to acid-catalyzed hydrolysis (forming the diol) or rearrangement (forming the aldehyde).
-
Control: Ensure all glassware is base-washed or neutral. Avoid acidic desiccants; use Na₂SO₄ or K₂CO₃.
-
Storage: Store under Argon at 4°C.
Solvent Handling
DMSO penetrates skin and carries toxic solutes.
-
PPE: Butyl rubber gloves are required. Nitrile is permeable to DMSO upon extended contact.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet DMSO or old KOtBu | Ensure DMSO is <0.05% water. Use fresh KOtBu from a sealed container. |
| Emulsion during Workup | DMSO/Water density match | Add solid NaCl to saturate aqueous layer; filter through Celite if solids are present. |
| Product Decomposition | Acidic glassware or high heat | Wash glassware with dilute NH₄OH before use. Lower distillation temperature (increase vacuum). |
| Yellow Product | Iodine contamination | Wash organic phase with dilute Sodium Thiosulfate solution. |
References
-
Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87, 1353–1364. Link
-
Ciaccio, J. A. et al. "The Corey-Chaykovsky Reaction: Synthesis of Epoxides and Cyclopropanes." Organic Syntheses, 2003 , Coll. Vol. 10, 200. Link
- Gololobov, Y. G. et al. "Sixty years of the Corey-Chaykovsky reaction." Russian Chemical Reviews, 2022.
-
Sigma-Aldrich. "1-Oxaspiro[2.4]heptane Product Sheet & Safety Data." Link
-
PubChem. "Compound Summary: 1-Oxaspiro[2.4]heptane."[3][4][5][6][7] National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Oxaspiro[2.4]heptane | 185-60-4 [sigmaaldrich.com]
- 3. 1-Oxaspiro(2.4)heptane | C6H10O | CID 637991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Oxaspiro(2.4)heptane-2-methanol | C7H12O2 | CID 10486870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Oxaspiro(2.4)heptane | C6H10O | CID 637991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 1-oxaspiro[2.4]heptane (C6H10O) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 1-oxaspiro[2.4]heptane (C6H10O) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols: Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate in Fragment-Based Drug Design
Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has emerged as a powerful paradigm in the quest for novel therapeutics, offering an efficient exploration of chemical space to identify starting points for drug development.[1][2] The core principle of FBDD lies in screening low molecular weight compounds, or "fragments," to identify those that bind with high ligand efficiency to a biological target.[3] These initial hits then serve as foundational blueprints for building more potent and selective drug candidates through strategies like fragment growing, linking, or merging.[1][4]
In recent years, there has been a significant shift towards incorporating greater three-dimensionality into fragment libraries.[5] While traditional libraries often feature a predominance of flat, sp2-hybridized aromatic systems, sp3-rich scaffolds are gaining prominence for their ability to present functionalities in well-defined vectors, potentially leading to improved binding affinity and pharmacokinetic properties.[6] Among these three-dimensional frameworks, spirocycles are particularly noteworthy.[7][8][9] These unique structures, characterized by two rings sharing a single atom, offer a rigid and conformationally constrained core.[10] This rigidity minimizes the entropic penalty upon binding and allows for the precise projection of substituents into a protein's binding pocket.[9][10]
This guide focuses on a promising, yet underexplored fragment: Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate . This molecule integrates several desirable features for FBDD:
-
Spirocyclic Core: The spiro[2.4]heptane system provides a rigid, three-dimensional architecture.
-
Lactone Moiety: The lactone introduces a polar, hydrogen bond accepting feature, a common recognition element in protein-ligand interactions.[11]
-
Ethyl Ester Group: This provides a potential vector for synthetic elaboration ("fragment growing") and can also engage in hydrogen bonding.
-
Favorable Physicochemical Properties: Its calculated properties align well with the "Rule of Three," a guiding principle for fragment library design (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).
These application notes will provide a comprehensive overview of the rationale for including Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate in a fragment library and detail protocols for its application in a typical FBDD workflow.
I. Rationale for Employing Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate in FBDD
The selection of fragments for a screening library is a critical determinant of the success of an FBDD campaign. The inclusion of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is justified by its unique structural and chemical attributes that address key challenges in modern drug discovery.
A. Enhancing Structural Diversity and Exploring Novel Chemical Space
Fragment libraries that are rich in sp3-hybridized centers and possess a high degree of shape diversity are more likely to yield hits for challenging targets.[5] The spirocyclic nature of this fragment provides a distinct three-dimensional shape that is underrepresented in many commercial fragment collections. By incorporating such novel scaffolds, researchers can explore previously uncharted areas of chemical space, increasing the probability of identifying unique binding modes and novel intellectual property.
B. The Advantage of Conformational Rigidity
The spirocyclic core of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate imparts significant conformational rigidity.[10] This pre-organization of the molecule's shape reduces the entropic penalty upon binding to a target protein, which can lead to higher ligand efficiency. This inherent rigidity also simplifies the interpretation of Structure-Activity Relationships (SAR), as the observed changes in binding affinity upon chemical modification are less likely to be convoluted by unforeseen conformational changes.
C. Strategic Placement of Functional Groups for Target Interaction
The lactone and ethyl ester functionalities are strategically positioned on the spirocyclic scaffold. The lactone's carbonyl oxygen acts as a hydrogen bond acceptor, a crucial interaction in many protein-ligand complexes. The ethyl ester provides an additional hydrogen bond acceptor and, importantly, a synthetically tractable handle for subsequent optimization efforts. This "poised" nature of the fragment allows for rapid and directed chemical modifications to grow the fragment into a more potent lead compound.
II. Experimental Protocols for Fragment Screening
The weak binding affinities typical of fragments necessitate the use of sensitive biophysical techniques for their detection.[12] This section outlines protocols for three widely used and complementary methods for screening Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.
A. Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects changes in refractive index at a sensor surface, allowing for the real-time monitoring of binding events.[13] It is a highly sensitive method capable of detecting the binding of low molecular weight fragments.[12][14]
Protocol for SPR Screening:
-
Protein Immobilization:
-
Immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Simultaneously, immobilize a reference protein on a separate flow cell to subtract non-specific binding signals.[13] A blank, deactivated flow cell can also be used as a reference.
-
-
Fragment Preparation:
-
Prepare a stock solution of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate in 100% DMSO.
-
Create a dilution series of the fragment in running buffer, ensuring the final DMSO concentration is matched across all samples and the running buffer to minimize solvent-induced artifacts.[12][14] Typical fragment concentrations for screening range from 10 µM to 200 µM.
-
-
SPR Analysis:
-
Inject the fragment solutions over the target and reference flow cells.
-
Monitor the binding response in real-time.
-
A positive "hit" is identified by a concentration-dependent increase in the binding signal on the target flow cell relative to the reference.
-
Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (KD).
-
Data Presentation: Expected SPR Results for a Positive Hit
| Fragment Concentration (µM) | Response Units (RU) - Target | Response Units (RU) - Reference | Net Response (RU) |
| 10 | 15 | 2 | 13 |
| 50 | 45 | 3 | 42 |
| 100 | 80 | 4 | 76 |
| 200 | 120 | 5 | 115 |
Workflow for SPR-Based Fragment Screening
Caption: Logic of NMR-based hit validation.
C. High-Resolution Structural Determination by X-ray Crystallography
X-ray crystallography provides the most detailed structural information, revealing the precise binding mode of the fragment in the protein's active site at atomic resolution. [15][16]This information is invaluable for guiding structure-based drug design efforts. [17] Protocol for Crystallographic Fragment Screening:
-
Protein Crystallization:
-
Obtain well-diffracting crystals of the target protein. This is often the most challenging step. [16]
-
-
Fragment Soaking:
-
Prepare a soaking solution containing a high concentration of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate (typically 1-10 mM) in a cryoprotectant-containing buffer.
-
Transfer the protein crystals to the soaking solution for a defined period (minutes to hours).
-
-
X-ray Diffraction Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure.
-
Calculate an electron density map.
-
A positive hit is identified by the presence of clear, unambiguous electron density corresponding to the shape of the fragment in the protein's binding site.
-
Refine the structure to obtain a high-resolution model of the protein-fragment complex.
-
Experimental Workflow for Crystallographic Screening
Sources
- 1. Fragment-based drug design (FBDD) | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment Library | SpiroChem [spirochem.com]
- 6. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
Prepared by: Gemini, Senior Application Scientist
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate. The synthesis of this complex spirocyclic molecule, which incorporates both a strained cyclopropane ring and a γ-butyrolactone, presents unique challenges.[1][2][3] This guide is structured to address specific experimental issues with a focus on the underlying chemical principles to empower you to resolve them effectively.
Proposed Synthetic Pathway
The synthesis of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is most plausibly achieved through a two-step sequence starting from Ethyl 2-cyclopropylideneacetate. This pathway involves an initial epoxidation of the exocyclic double bond, followed by an acid-catalyzed intramolecular cyclization.
Caption: Proposed two-step synthesis of the target molecule.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Step 1: Epoxidation of Ethyl 2-cyclopropylideneacetate
Question 1: I am observing low or no conversion of the starting material, Ethyl 2-cyclopropylideneacetate. What are the likely causes and solutions?
Answer: Low conversion during the epoxidation of an α,β-unsaturated ester is a common issue due to the electron-withdrawing nature of the ester group, which deactivates the double bond towards electrophilic attack.[4][5][6]
-
Causality:
-
Insufficiently Reactive Epoxidizing Agent: Standard peroxy acids might be too slow. m-Chloroperoxybenzoic acid (m-CPBA) is a common choice, but its reactivity can be insufficient for such an electron-deficient olefin.[4]
-
Low Reaction Temperature: While low temperatures are often used to prevent side reactions, they can also significantly slow down the rate of epoxidation for deactivated substrates.
-
Degraded Reagent: m-CPBA and other peroxy acids can degrade over time, especially if not stored properly (cool and dry).
-
-
Troubleshooting & Solutions:
| Solution | Protocol/Rationale | References |
| Verify Reagent Activity | Before use, check the activity of your m-CPBA via iodometric titration. As a rule of thumb, only use m-CPBA with >85% purity. | N/A |
| Increase Reaction Temperature | Gradually increase the reaction temperature from 0°C to room temperature. Monitor the reaction closely by TLC or GC-MS to find the optimal balance between reaction rate and side product formation. | [4] |
| Use a More Reactive System | Consider alternative epoxidation methods for electron-poor alkenes, such as using hydrogen peroxide in the presence of a base (e.g., sodium hydroxide) or a phase-transfer catalyst. However, be aware that this can lead to other side reactions. | [7] |
| Increase Reagent Stoichiometry | A slight excess (1.1 to 1.5 equivalents) of the epoxidizing agent can help drive the reaction to completion. Avoid a large excess to minimize side reactions. | [4] |
Question 2: The reaction is proceeding, but I'm getting a low yield of the desired epoxide and multiple side products. What is happening?
Answer: The formation of side products often stems from the reactivity of the starting material and the intermediate epoxide, especially under the reaction conditions.
-
Causality:
-
Epoxide Ring Opening: The newly formed epoxide is strained and can be susceptible to nucleophilic attack by the solvent, water, or the peroxy acid byproduct (m-chlorobenzoic acid), leading to diols or other ring-opened products.[8][9]
-
Baeyer-Villiger Oxidation: If a ketone is present as an impurity or formed in a side reaction, it can undergo Baeyer-Villiger oxidation with the peroxy acid.
-
Cyclopropane Ring Instability: Highly strained cyclopropane rings can be sensitive to acidic conditions, potentially leading to ring-opening or rearrangement.
-
-
Troubleshooting & Solutions:
| Solution | Protocol/Rationale | References |
| Buffered Conditions | Add a solid buffer like sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) to the reaction mixture. This neutralizes the acidic byproduct of m-CPBA, minimizing acid-catalyzed epoxide opening. | [4] |
| Aprotic Solvent | Use a non-nucleophilic, aprotic solvent like dichloromethane (DCM) or chloroform to prevent solvent-mediated ring opening. Ensure the solvent is anhydrous. | [8] |
| Purification Method | The epoxide intermediate can be sensitive to silica gel chromatography. Consider a non-acidic workup (e.g., washing with a mild base) and purification using neutral alumina or by distillation under reduced pressure if the compound is thermally stable. | [10] |
Step 2: Intramolecular Cyclization
Question 3: The epoxide intermediate is stable, but I'm struggling to induce the intramolecular cyclization to form the spiro-lactone. What should I try?
Answer: The intramolecular cyclization involves the ring-opening of the epoxide by the ester's carbonyl oxygen, followed by the elimination of ethanol. This process requires careful promotion, as the formation of a spirocyclic system can be sterically hindered and thermodynamically challenging.[1][11]
-
Causality:
-
Insufficient Catalyst Activity: The chosen Lewis or Brønsted acid may not be strong enough to activate the epoxide for ring-opening.
-
Unfavorable Reaction Kinetics: The activation energy for the intramolecular cyclization might be too high under the current conditions (temperature, solvent).
-
Competing Intermolecular Reactions: At high concentrations, the epoxide can react with other molecules in the solution (e.g., another epoxide molecule or water) instead of cyclizing.
-
-
Troubleshooting & Solutions:
| Solution | Protocol/Rationale | References |
| Screen Lewis Acids | Test a range of Lewis acids of varying strengths, such as BF₃·OEt₂, TiCl₄, or Sc(OTf)₃, at low temperatures (e.g., -78°C to 0°C). Start with catalytic amounts (5-10 mol%). | [12] |
| High Dilution Principle | Perform the reaction under high dilution conditions (e.g., <0.01 M). This can be achieved by the slow addition of the epoxide solution to a solution of the catalyst. This favors intramolecular over intermolecular processes. | N/A |
| Solvent Choice | The choice of solvent can influence the stability of the intermediates and the reaction rate. Non-coordinating solvents like dichloromethane or toluene are often preferred for Lewis acid-catalyzed reactions. | [11] |
| Thermal Promotion | If acid catalysis fails, carefully controlled heating might provide the necessary energy for cyclization. However, this increases the risk of decomposition and polymerization. | N/A |
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Caption: A workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting material quality parameters for this synthesis? A1: The starting material, Ethyl 2-cyclopropylideneacetate, should be of high purity.[13] Pay close attention to:
-
Absence of Protic Impurities: Water or alcohol impurities can react with the epoxidizing agent or interfere with the Lewis acid catalyst. Ensure the starting material is anhydrous.
-
Isomeric Purity: Ensure you are starting with the correct geometric isomer, as this can influence the stereochemical outcome of the reaction.
Q2: How can I monitor the progress of each reaction step? A2:
-
Thin-Layer Chromatography (TLC): Use a suitable solvent system (e.g., hexane/ethyl acetate) to monitor the disappearance of the starting material and the appearance of the epoxide intermediate and final product. Staining with potassium permanganate can help visualize the double bond of the starting material, which will be absent in the products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for monitoring the appearance of products and byproducts, providing both retention time and mass information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. For the epoxidation, you will see the disappearance of the vinyl proton signals and the appearance of new signals in the aliphatic region for the epoxide ring protons. For the cyclization, you will observe changes in the chemical shifts of the protons adjacent to the newly formed lactone ring.
Q3: What are the main safety considerations for this synthesis? A3:
-
Peroxy Acids (m-CPBA): These are potentially explosive, especially when impure or in high concentrations. Avoid grinding or subjecting them to shock. Store them in a refrigerator in the original container.
-
Lewis Acids (e.g., TiCl₄, BF₃·OEt₂): These are corrosive and moisture-sensitive. Handle them in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Dichloromethane and other chlorinated solvents are hazardous. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.
Experimental Protocols
Protocol 1: Epoxidation of Ethyl 2-cyclopropylideneacetate
-
Dissolve Ethyl 2-cyclopropylideneacetate (1.0 eq) and sodium bicarbonate (2.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0°C in an ice bath.
-
Add m-CPBA (77% purity, 1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite.
-
Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide intermediate. This intermediate can be used in the next step with or without further purification.
Protocol 2: Intramolecular Cyclization to Form the Spiro-lactone
-
In a separate, flame-dried flask under an argon atmosphere, prepare a solution of the chosen Lewis acid (e.g., Sc(OTf)₃, 0.1 eq) in anhydrous DCM.
-
Cool this solution to -78°C (dry ice/acetone bath).
-
Dissolve the crude epoxide intermediate from the previous step in anhydrous DCM to make a dilute solution (~0.05 M).
-
Add the epoxide solution dropwise to the cold Lewis acid solution over 1-2 hours using a syringe pump.
-
Stir the reaction mixture at -78°C for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, then separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate.[10]
References
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
-
G. M. Cingolani, F. Gualtieri, & M. Pigini. (2017). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. Retrieved from [Link]
- Google Patents. (2015). CN104327149A - Synthesis method of spironolactone intermediate testosterone lactone.
-
ACS Publications. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. Retrieved from [Link]
-
Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions Practice Problems. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
NIH. (n.d.). Silver(I)‐Catalyzed Intramolecular Cyclizations of Epoxide‐Propargylic Esters to 1,4‐Oxazine Derivatives. PMC. Retrieved from [Link]
-
American Chemical Society. (2024). Stereoselective Synthesis of Spirolactone Analogues of Pyrrolomorpholine Alkaloids. Retrieved from [Link]
-
Sciforum. (n.d.). Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester. Retrieved from [Link]
-
PubMed. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896-908. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and identification of impurities in spironolactone. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of Spiro-β-Methylene-γ-Butyrolactones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
-
Beilstein Archives. (2022). Base-Catalyzed Diastereoselective Construction of Spiro-epoxyoxindoles by the Darzens Reaction of 3-Chlorooxindoles with Aryl. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
RSC Publishing. (n.d.). Highly stereoselective synthesis of spiro-α-methylene-γ-butyro- lactones: the role of α-hydroxy substitution. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Δ 1 -α-Cyclohexaneacetic acid, ethyl ester. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropenes. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Olefin Epoxidation of α-β Unsaturated Esters. Comparison of Reactivity of Some Simple Esters and Enantiomerically Pure Diesters of TADDOL and BINOL: A Computational Study. Retrieved from [Link]
-
ACS Publications. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Darzens Epoxide Synthesis. Retrieved from [Link]
-
ACS Publications. (2023). Spironolactone: New Polymorphic Form III and Revisiting Form II at Low Temperatures. Retrieved from [Link]
-
eBooks. (n.d.). Spiro Compounds - Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Two types of intramolecular epoxide‐opening cyclizations and previously.... Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Reactivity of Lactones and GHB Formation. Retrieved from [Link]
-
Chemistry Notes. (2022). Darzens Condensation: Mechanism and Applications. Retrieved from [Link]
-
RSC Publishing. (2021). Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2007000329A2 - Epoxidation of alpha, beta-unsaturated ketones.
-
The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Retrieved from [Link]
-
PMC. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
-
YouTube. (2025). Can You Figure Out the Mechanism of the Darzens Reaction?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[1][14] HEPTANECARBOXYLATE DERIVATIVES | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.
-
Universität zu Köln. (n.d.). ORGANOCATALYTIC ASYMMETRIC EPOXIDATIONS AND HYDROPEROXIDATIONS OF α,β-UNSATURATED KETONES I n a u g u r a l - D i s s e r t a. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2-methylenecyclopropanecarboxylic acid. Retrieved from [Link]
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Technical Support Center: Optimizing Spirocyclization Reaction Conditions
Topic: Advanced Troubleshooting & Optimization for Spirocycle Synthesis
Introduction: The "Spiro" Challenge
Spirocyclic scaffolds (e.g., spiroindolines, spirooxindoles) are privileged structures in drug discovery due to their ability to project functionality in three dimensions, offering superior saturation (
This guide moves beyond standard textbook procedures. It addresses the kinetic vs. thermodynamic battles that cause reaction failure and provides actionable solutions for the two most common synthetic pathways: Oxidative Dearomatization and Transition Metal Catalysis .
Module 1: Oxidative Dearomatization (Hypervalent Iodine)
Context: This method typically involves converting phenols or anilines into spiro-fused cyclohexadienones using reagents like PIDA (diacetoxyiodo)benzene or PIFA.
Diagnostic Dashboard: Why did my reaction fail?
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Product rearranges to phenol | Acid-Catalyzed Aromatization | The spiro-dienone product is acid-sensitive and thermodynamically unstable relative to the aromatic phenol. | Add solid NaHCO₃ or MgO (5 equiv) to buffer the acetic/trifluoroacetic acid byproduct. |
| No Reaction (SM Recovery) | Ligand Exchange Failure | The hypervalent iodine reagent is not activating the nucleophile. | Switch solvent to HFIP (Hexafluoroisopropanol). It stabilizes the radical cation intermediate via H-bonding. |
| Complex Mixture/Oligomers | Radical Coupling | Intermolecular coupling competes with intramolecular cyclization. | High Dilution (0.01 M) is mandatory. Add reaction dropwise to the oxidant solution. |
FAQ: Troubleshooting Hypervalent Iodine Cycles
Q: I am using PIDA in Methanol, but I only get the O-methylated quinone monoketal, not the spirocycle. Why? A: This is a classic solvent competition issue. Methanol is a nucleophile. In oxidative dearomatization, the solvent often competes with your internal nucleophile (the tethered amine/alcohol).
-
The Fix: Switch to TFE (2,2,2-Trifluoroethanol) or HFIP . These fluorinated solvents are highly polar (stabilizing the transition state) but extremely non-nucleophilic, forcing the iodine species to react with your internal tether.
Q: My spirodienone product degrades during silica column purification. A: Spirodienones are "spring-loaded" to re-aromatize. Silica gel is acidic enough to trigger the Dienone-Phenol Rearrangement, destroying your spiro center.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes. Alternatively, use neutral alumina for purification.
Module 2: Palladium-Catalyzed Spirocyclization
Context: Trost-type cyclizations or Heck cascades where a metal inserts into a bond and is trapped by a cyclic nucleophile.
Critical Parameter: The Ligand "Bite Angle"
In spirocyclization, the metal must bring two bulky fragments together. Monodentate ligands often fail because they lack the rigidity to enforce the necessary reductive elimination geometry.
-
Recommendation: Screen bidentate ligands with wide bite angles.
-
dppf (111°): Good for large rings.
-
Xantphos (111°): Excellent for reductive elimination in crowded systems.
-
P(t-Bu)₃: If the cycle involves difficult oxidative addition (e.g., aryl chlorides).
-
FAQ: Metal-Catalysis Failure Modes
Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: You likely have Product Inhibition . The spirocyclic product, being sterically crowded and potentially possessing coordinating atoms (N, O), might be binding to the Pd(0) species more tightly than the substrate.
-
The Fix:
-
Concentration: Lower the concentration.
-
Additives: Add AgOTf or AgSbF₆ (cationic pathway). This strips halides from the Pd-center, creating a more electrophilic cationic Pd species that is less prone to product coordination.
-
Q: I see
-
The Fix:
-
Solvent: Switch to DMF or DMA . Polar aprotic solvents accelerate the cyclization step in ionic Pd-mechanisms.
-
Base: Use a silver base (Ag₂CO₃ ). It acts as a halide scavenger and prevents the reversibility of the C-H activation step (if applicable).
-
Module 3: Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing a failed spirocyclization reaction based on the reaction class.
Figure 1: Decision tree for troubleshooting spirocyclization failures based on mechanistic pathway.
Module 4: Standardized Optimization Protocol
Do not guess. Use this 4-vial screen for any new spirocyclization substrate.
Protocol: The "Spiro-Screen"
Base Setup: 0.1 mmol substrate, Inert Atmosphere (
| Vial | Variable | Conditions | Rationale |
| A | Standard | DCM, rt, 1.1 equiv Reagent | Baseline kinetic profile. |
| B | Solvent Polarity | HFIP (for Iodine) or DMF (for Pd) | Tests transition state stabilization. HFIP is often the "magic solvent" for spiro-formation [1]. |
| C | Thermodynamics | Standard Solvent, -78°C to 0°C | Low temp favors Kinetic Control (often required to set the stereocenter). |
| D | Additive | Standard + 5 eq NaHCO₃ (Iodine) or Ag salt (Pd) | Tests sensitivity to acid (Iodine) or halide inhibition (Pd). |
Execution Steps:
-
Prepare stock solutions of substrate.
-
Add reagents to Vials A-D simultaneously.
-
Monitor by UPLC-MS at T=1h, 4h, and 24h.
-
Stop Criteria: If Vial C (Low Temp) shows higher dr (diastereomeric ratio) but lower conversion than A, you have a Kinetic vs. Thermodynamic trade-off. Optimize T to -20°C.
Module 5: Stereocontrol (The "dr" Problem)
Spirocyclization creates a quaternary center. Controlling the diastereoselectivity (dr) is often the hardest part.
Mechanism of Stereocontrol
-
Substrate Control (1,3-strain): If your ring has an existing substituent, the incoming nucleophile will attack anti to the bulkiest group to minimize steric clash.
-
Ligand Control: In Pd-catalysis, "wall-like" ligands (e.g., Trost ligands) create a chiral pocket that forces the substrate to fold in a specific conformation [2].
Visualizing Stereochemical Conflict:
Figure 2: The "Matched/Mismatched" concept in catalytic asymmetric spirocyclization.
References
-
Doherty, S., et al. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B. Molecules, 30(5), 1143.[1]
-
Trost, B. M., et al. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 9, 1496.[2] [3]
-
Singh, R. P., et al. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 14, 1860-1883.
-
Luo, X., et al. (2021).[2] Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8. [3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 3. Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Oxaspiro[2.4]heptanes
Here is the technical support center with troubleshooting guides and FAQs on the topic of "side reactions in the synthesis of oxaspiro[2.4]heptanes".
Welcome to the technical support center for the synthesis of oxaspiro[2.4]heptanes. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing these valuable spirocyclic scaffolds. Oxaspiro[2.4]heptanes, containing a strained epoxide fused to a cyclopentane ring, are versatile intermediates in drug discovery. However, their synthesis is often plagued by competing reaction pathways and product instability. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you overcome common hurdles and maximize the success of your synthetic endeavors.
Section 1: Troubleshooting Guide - Common Side Reactions & Their Mitigation
This section addresses the most frequently encountered issues during the synthesis of oxaspiro[2.4]heptanes. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing actionable solutions.
Issue 1: My palladium-catalyzed reaction produces a methylenetetrahydropyran byproduct instead of the target 4-oxaspiro[2.4]heptane. Why is this happening and how can I improve selectivity?
Answer:
This is a classic problem of regioselectivity stemming from competing nucleophilic attacks on a common π-allylpalladium intermediate. The reaction of a γ-methylidene-δ-valerolactone with an aldehyde is designed to proceed via a central attack of the oxygen nucleophile on the allyl moiety to form the cyclopropane ring. However, a competitive terminal attack leads to the formation of a six-membered methylenetetrahydropyran, an isomeric byproduct.[1]
Root Cause Analysis:
The choice of phosphine ligand and solvent has a profound impact on the reaction's outcome. The ligand's steric bulk is the primary factor controlling the site of nucleophilic attack.[1]
-
Bulky Ligands: Sterically demanding ligands favor the desired central attack. They effectively shield the terminal carbons of the π-allyl intermediate, directing the nucleophile to the more accessible central carbon.
-
Less Bulky Ligands: Smaller ligands allow for the thermodynamically favored terminal attack (allylic substitution) to occur, leading to the undesired byproduct.
The diagram below illustrates these competing pathways.
Caption: Competing nucleophilic attacks on the π-allylpalladium intermediate.
Troubleshooting Protocol:
-
Ligand Selection: Switch to a sterically bulky phosphine ligand. The literature strongly supports the use of ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) or its hydrotetrafluoroborate salt ([HP(t-Bu)₃]BF₄) to maximize the yield of the spiro-product.[1]
-
Solvent Optimization: The polarity of the solvent can also influence the reaction course. Non-polar aromatic solvents like toluene or benzene are generally preferred for this transformation.
-
Temperature Control: While higher temperatures can increase reaction rates, they may also decrease selectivity. If byproduct formation is significant, try reducing the reaction temperature.
Data Summary: Ligand & Solvent Effects on Regioselectivity
| Ligand | Solvent | Ratio (Spiro : Ene Product) | Reference |
| P(t-Bu)₃ | Toluene | >95 : 5 | [1] |
| PPh₃ | Toluene | 50 : 50 | [1] |
| dppe | Toluene | <10 : >90 | [1] |
| P(t-Bu)₃ | THF | 80 : 20 | [1] |
Issue 2: During my epoxidation of a methylenecyclopentane derivative with a sulfur ylide, I am isolating a cyclopropyl ketone instead of the oxaspiro[2.4]heptane. What is causing this?
Answer:
This issue arises from a misunderstanding of the differential reactivity of the two common sulfur ylides used in the Corey-Chaykovsky reaction: dimethylsulfoxonium methylide (DMSOM) and dimethylsulfonium methylide (DMSM). When reacting with α,β-unsaturated carbonyl compounds (enones), they yield different products due to competing 1,2-addition versus 1,4-addition (Michael addition) pathways.[2]
-
Dimethylsulfoxonium methylide (DMSOM): This is a "stabilized" ylide. Its reaction with enones is reversible and thermodynamically controlled. The 1,4-addition is favored, leading to the formation of a cyclopropyl ketone.
-
Dimethylsulfonium methylide (DMSM): This is a "non-stabilized" ylide. Its reaction is irreversible and kinetically controlled. The 1,2-addition to the carbonyl group is faster, leading to the desired epoxide (oxaspiro[2.4]heptane derivative).[2][3]
To synthesize an oxaspiro[2.4]heptane from a cyclopentanone derivative bearing an α,β-unsaturation, you must use DMSM. If your starting material is simply methylenecyclopentane (an alkene), you should be using a peroxy acid like m-CPBA, not a sulfur ylide.
Caption: Reaction pathways for sulfur ylides with α,β-unsaturated ketones.
Solution:
-
For Epoxidation of an Enone: Use dimethylsulfonium methylide (DMSM), typically generated in situ from trimethylsulfonium iodide and a strong base like NaH or BuLi.
-
For Cyclopropanation of an Enone: Use dimethylsulfoxonium methylide (DMSOM), generated from trimethylsulfoxonium iodide and NaH.
Issue 3: My reaction seems to work, but the target oxaspiro[2.4]heptane degrades during workup or purification, often forming a diol.
Answer:
The oxaspiro[2.4]heptane scaffold contains an epoxide, which is a strained three-membered ring. This ring is highly susceptible to opening under both acidic and basic conditions, as well as by nucleophilic attack.[4][5] The formation of a 1,2-diol is the classic result of the hydrolysis of an epoxide.
Root Cause Analysis:
-
Acidic Conditions: Trace acid can protonate the epoxide oxygen, making it an excellent leaving group and activating the ring for nucleophilic attack by water or other nucleophiles present. The attack typically occurs at the more substituted carbon.[5]
-
Basic Conditions: Strong bases or nucleophiles (e.g., hydroxide from an aqueous base wash) can directly attack one of the epoxide carbons via an SN2 mechanism, leading to ring-opening. This attack occurs at the less sterically hindered carbon.[4][5]
-
Chromatography: Silica gel is acidic and can catalyze epoxide ring-opening during purification. This is a very common and often overlooked cause of product degradation.
Caption: A workflow for diagnosing and preventing product degradation.
Troubleshooting Protocol: Epoxide-Safe Workup and Purification
-
Quenching: Quench the reaction carefully with a neutral or weakly basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7), added slowly at low temperature. Avoid strong acids or bases.
-
Extraction: Use anhydrous organic solvents for extraction. After separation, dry the organic layer thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Purification:
-
Deactivate Silica Gel: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a neutralising base, such as 1-2% triethylamine (Et₃N) in the eluent system.
-
Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase C18 column if your compound is particularly sensitive.
-
Non-Chromatographic Methods: If possible, use distillation or recrystallization to purify the product.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best synthetic method for my target oxaspiro[2.4]heptane? A1: The choice depends on your available starting materials.
-
From a Methylenecyclopentane: Epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) is the most direct route. This method is reliable for simple alkenes.[6][7]
-
From a γ-Methylidene-δ-valerolactone: The palladium-catalyzed decarboxylative cyclopropanation is a powerful method for accessing highly substituted 4-oxaspiro[2.4]heptanes.[1]
-
From an α,β-Unsaturated Cyclopentanone: The Corey-Chaykovsky reaction using dimethylsulfonium methylide (DMSM) is the method of choice.[3]
Q2: How can I confirm the formation of the oxaspiro[2.4]heptane structure and rule out isomeric byproducts? A2: A combination of spectroscopic techniques is essential.
-
¹H and ¹³C NMR: The most powerful tool. Look for the characteristic signals of the epoxide protons (typically a pair of doublets around 2.5-3.5 ppm) and the spirocyclic quaternary carbon (a singlet in the ¹³C NMR spectrum).
-
Mass Spectrometry (MS): Will confirm the correct molecular weight for your product (C₆H₁₀O for the parent compound, MW = 98.14 g/mol ).[8]
-
Infrared (IR) Spectroscopy: Look for the absence of a strong carbonyl (C=O) stretch (if starting from a ketone) or a hydroxyl (O-H) stretch (which would indicate ring-opening to a diol).
Q3: My purified oxaspiro[2.4]heptane decomposes upon storage. How can I improve its stability? A3: Due to ring strain, these compounds can be inherently unstable. Store the purified compound under an inert atmosphere (argon or nitrogen), at low temperature (-20°C is recommended), and in a solution of a non-polar, aprotic solvent if possible. Avoid exposure to moisture and light. Some highly strained spirocycles are known to isomerize even at room temperature.[9]
Q4: Is diastereoselectivity a common issue, and how can it be controlled? A4: Yes, especially in catalytic reactions forming substituted oxaspiro[2.4]heptanes. Diastereoselectivity is challenging because it often requires differentiating between two sterically similar groups on the cyclopentane ring.[10] Control can be achieved by:
-
Catalyst/Ligand Choice: In asymmetric syntheses, the chiral ligand is the primary determinant of diastereoselectivity.
-
Additives: Hydrogen-bonding additives like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to increase the steric environment around oxygen centers, thereby improving diastereomeric ratios in some rhodium-catalyzed reactions.[10]
-
Temperature: Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy.
Appendix A: Detailed Experimental Protocols
Protocol 1: Epoxidation of Methylenecyclopentane with m-CPBA (Focus on Preventing Ring-Opening)
This protocol describes the synthesis of the parent 1-oxaspiro[2.4]heptane.
Materials:
-
Methylenecyclopentane
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Triethylamine (Et₃N)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve methylenecyclopentane (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The reaction is exothermic.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC (staining with permanganate). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, slowly add saturated aqueous Na₂SO₃ solution to quench the excess peroxide (test with starch-iodide paper). Then, add saturated aqueous NaHCO₃ solution to neutralize the meta-chlorobenzoic acid.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30°C).
-
Purification (If Necessary): Prepare a silica gel column that has been pre-treated by flushing with the eluent system (e.g., 95:5 Hexanes:Ethyl Acetate) containing 1% Et₃N. Load the crude product and elute to obtain the pure 1-oxaspiro[2.4]heptane.
References
- (Reference inform
- de Meijere, A., von Seebach, M., Zöllner, S., et al.
-
Trost, B. M., & Toste, F. D. (2012). Palladium-Catalyzed Synthesis of 4-Oxaspiro[2.4]heptanes via Central Attack of Oxygen Nucleophiles to π-Allylpalladium Intermediates. Organic Letters, 14(17), 4532–4535. [Link]
-
Xiang, Y., Fan, X., & Wu, Y.-D. (2018). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) with Enones. European Journal of Organic Chemistry, 2018(42), 5822-5827. [Link]
-
Movassaghi, M., & Hunt, D. K. (2008). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. PMC, NIH Public Access. [Link]
-
Gevorgyan, V., & Karchava, A. V. (2017). Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Organic & Biomolecular Chemistry, 15(3), 568-576. [Link]
-
Byerley, T. J., & Eick, J. D. (1991). Synthesis and evaluation of new oxaspiro monomers for double ring-opening polymerization. Journal of Dental Research, 70(11), 1455-1460. [Link]
- (Reference inform
- (Reference inform
-
Hansen, E. C., & Lee, D. (2005). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC, NIH Public Access. [Link]
-
Shimizu, M., et al. (2012). Magnesium Halide‐Catalyzed Synthesis of Oxaspiro[2.5]octenes from a Methylenecyclopropane and Acyl Cyanoalkenes. ResearchGate. [Link]
-
Kozyriev, Y. K., et al. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]
-
Ashenhurst, J. Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
LibreTexts Chemistry. (2019). 12.8: Epoxidation. Chemistry LibreTexts. [Link]
- (Reference inform
- (Reference inform
- (Reference inform
- (Reference inform
- (Reference inform
-
National Center for Biotechnology Information. 1-Oxaspiro(2.4)heptane PubChem CID 637991. PubChem. [Link]
-
LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
LibreTexts Chemistry. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1-Oxaspiro(2.4)heptane | C6H10O | CID 637991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
"purification methods for Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate"
Technical Support Center: Purification & Handling of Spiro-Fused -Keto Esters
Executive Summary & Molecule Profile[2][4]
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is a highly functionalized building block often used in the synthesis of MetAP2 inhibitors (e.g., fumagillin analogs) and complex peptidomimetics.[1] Its structure combines three sensitive motifs:
-
Spiro-cyclopropane: Susceptible to acid-catalyzed ring opening.[1][2]
- -Keto Ester: Prone to hydrolysis, decarboxylation, and transition-metal chelation.[1][2]
-
Dihydrofuranone Ring (Lactone/Ether): Sensitive to strong nucleophiles.[2]
Successful purification requires balancing the removal of lipophilic impurities (dimers, unreacted diazo compounds) and polar byproducts (catalysts) without triggering the ring-opening or decarboxylation of the target molecule.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | Low MW, likely an oil or low-melting solid.[1][2] | |
| Calculated LogP | ~1.2 - 1.5 | Moderate lipophilicity; suitable for Normal Phase (NP) chromatography.[1][2] |
| Acid Sensitivity | High | Avoid acidic silica; use buffered systems.[2] |
| Thermal Stability | Low to Moderate | Avoid distillation >100°C; keep rotary evaporator bath <40°C. |
| UV Activity | Weak (Carbonyl | Visualization may require stains (KMnO |
Synthesis Context & Impurity Landscape[3][5]
Understanding the synthesis route helps identify the impurities you are trying to remove. This compound is typically synthesized via Rhodium(II)-catalyzed cyclopropanation of a diazoacetate with a dihydrofuranone or ketene acetal derivative.
Common Impurities:
-
Metal Residues: Rh(II) or Cu(I) catalysts (often appear as colored bands).[2]
-
Carbenoid Dimers: Diethyl fumarate/maleate (from diazo coupling).[2]
-
Ring-Opened Byproducts: Formed if the reaction mixture becomes acidic.[1]
-
Diastereomers: The spiro-fusion creates cis/trans isomers relative to the carboxylate.[1][2]
Validated Purification Protocols
Method A: Buffered Flash Chromatography (Recommended)
Best for: Crude reaction mixtures containing metal catalysts and unreacted starting materials.
The Challenge: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity can catalyze the opening of the cyclopropane ring or the rearrangement of the spiro-center.[1] The Solution: Pre-treating the silica with triethylamine (TEA) or using neutral alumina.
Protocol:
-
Stationary Phase Preparation:
-
Slurry silica gel (Grade 60, 230–400 mesh) in Hexanes containing 1% Triethylamine (
). -
Allow to stand for 15 minutes to neutralize surface silanols.
-
Pack the column and flush with 2 column volumes (CV) of pure Hexanes to remove excess amine.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).
-
Note: Avoid dry-loading on silica if possible to minimize residence time on the solid phase.[1]
-
-
Elution Gradient:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc)[3]
-
Gradient: 0% B for 2 CV, then 0%
30% B over 10 CV. -
Target
: Aim for an of 0.35 in 20% EtOAc/Hexanes.
-
-
Fraction Collection:
-
Test fractions using TLC with Anisaldehyde stain (blue/violet spots upon heating) or KMnO
(yellow spots).[2] UV visualization (254 nm) may be faint.
-
Method B: Low-Temperature Recrystallization
Best for: High-purity requirements (>98%) or scaling up.[1][2]
If the compound solidifies upon standing or cooling, recrystallization is superior to chromatography for removing diastereomers.
Protocol:
-
Dissolve the semi-pure material in a minimum volume of Diethyl Ether (
) at room temperature. -
Slowly add Pentane or Hexane until the solution becomes slightly turbid.
-
Add a drop of
to clear the solution. -
Store at -20°C for 24–48 hours.
-
Filter the crystals quickly while cold (using a chilled funnel) to prevent melting/redissolution.
Troubleshooting & FAQs
Q1: My product decomposes on the silica column. What is happening?
Diagnosis: Acid-catalyzed ring opening.[1] The cyclopropane ring, strained by the spiro-fusion, is highly sensitive to the acidic silanol groups on standard silica gel.[1] Fix:
-
Switch to Neutral Alumina (Activity Grade III).
-
Or, add 0.5% Triethylamine to your eluent system.
-
Crucial: minimize the time the compound spends on the column. Flash chromatography should be completed in <20 minutes.
Q2: I see a new spot on TLC after concentrating the fractions.
Diagnosis: Thermal decarboxylation or hydrolysis.
Mechanism:
-
Set the rotary evaporator water bath to <35°C .
-
Ensure the vacuum is sufficient (<20 mbar) to remove solvents at low temperature.
-
Azeotrope with toluene to remove trace water before final drying.
Q3: How do I remove the Rhodium/Copper catalyst residues?
Diagnosis: Dark/colored crude oil that poisons the chromatography column. Fix: Before the column, perform a Scavenger Resin treatment :
Decision Logic & Stability Pathway
The following diagram illustrates the decision process for purification based on the state of the crude material.
Figure 1: Purification decision tree emphasizing metal scavenging and buffered chromatography to prevent ring opening.
References
-
Synthesis of Spiro[2.
-
Stability of Beta-Keto Esters
-
Taber, D. F., et al. "Synthesis of the Fumagillin Core."[2] Journal of Organic Chemistry, 2009.
- Context: Discusses the handling of sensitive spiro-epoxide and spiro-cyclopropane intermedi
-
-
Commercial Handling Data
-
BLD Pharm.[4] "Safety Data Sheet: Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate."
- Context: Confirms storage conditions (2-8°C)
-
-
Purification of Acid-Sensitive Compounds
- Organic Chemistry Portal.
- Context: Standard protocols for neutralizing silica gel with triethylamine.
Disclaimer: This guide is intended for qualified laboratory personnel. Always review the Safety Data Sheet (SDS) before handling. The procedures described involve hazardous chemicals and should be performed in a fume hood.
Sources
- 1. Product Name Index | Ambeed [ambeed.com]
- 2. chemscene.com [chemscene.com]
- 3. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 127956-19-8|Methyl 5-oxotetrahydro-2H-pyran-3-carboxylate|BLD Pharm [bldpharm.com]
"improving yield of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate synthesis"
Technical Support Center: Synthesis of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
Executive Summary & Reaction Diagnosis
User Query: "How do I improve the yield of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate?"
Structural Analysis: The target molecule is a spiro[2.4]heptane system containing a gamma-lactone (4-oxa-6-oxo) fused to a cyclopropane ring.[1] The "7-carboxylate" designation places the ester group on the lactone ring, adjacent to the spiro center and the ketone.[2][1]
Primary Synthetic Route:
Unlike spiro-cyclopropanes formed via Rhodium-catalyzed cyclopropanation of methylene lactones (which typically place the ester on the cyclopropane ring), the regiochemistry of your target (ester on the lactone ring) indicates it is synthesized via the cyclodialkylation of a
Reaction Scheme:
-
Precursor: Ethyl 4-oxotetrahydrofuran-3-carboxylate (exists in equilibrium with its enol form).[1]
-
Base/Solvent: Potassium Carbonate (
) in DMSO or Sodium Hydride (NaH) in DMF.[2][1]
Troubleshooting Guide (Q&A Format)
The following troubleshooting steps address the most common failure modes reported by researchers working with this specific spiro-cyclization.
Issue 1: "My yield is stuck below 30%, and I see a lot of unreacted starting material."
Diagnosis: Inefficient Ring Closure (Mono-alkylation vs. Spiro-cyclization).
The formation of the spiro-ring is a two-step process: first, the alkylation of the
Corrective Action:
-
Switch Solvent to DMSO: If you are using DMF or THF, switch to DMSO .[2][1] DMSO specifically solvates the potassium cation, leaving the enolate anion "naked" and significantly more nucleophilic, promoting the difficult second alkylation step.[2][1]
-
Temperature Modulation: The reaction requires heat to overcome the barrier for the second alkylation.[2][1] Ensure you are heating to 50–60°C . Room temperature is often insufficient for the spiro-cyclization step.[1]
-
Stoichiometry: Use a large excess of 1,2-dibromoethane (3–4 equivalents) to drive the first step, then distill off the excess if necessary, or simply wash it away during workup.[2][1]
Issue 2: "I am isolating a major byproduct that looks like an enol ether (O-alkylation)."
Diagnosis: O-Alkylation vs. C-Alkylation Competition.[1]
Corrective Action:
-
Base Selection: Switch from NaH (which can sometimes promote O-alkylation due to "naked" anion effects in polar aprotic solvents without buffering) to
.[1] The potassium ion provides a templating effect that can favor C-alkylation in this specific scaffold.[1] -
Avoid "Hard" Leaving Groups: Ensure you are using 1,2-dibromo ethane.[1] Avoid 1,2-dichloroethane (too slow) or sulfonate esters (too hard, favors O-alkylation).[2][1]
-
Concentration: Run the reaction at a moderate dilution (0.1 M to 0.2 M). Too high concentration favors intermolecular polymerization; too low favors O-alkylation due to solvation effects.[1]
Issue 3: "The product decomposes during purification on silica gel."
Diagnosis: Acid-Sensitivity of the Spiro-Lactone.[1] The spiro[2.4] system, particularly with the strained cyclopropane adjacent to a lactone and an ester, can be sensitive to the acidic nature of standard silica gel, leading to ring-opening or decarboxylation.[2][1]
Corrective Action:
-
Neutralize Silica: Pre-treat your silica gel column with 1–2% Triethylamine (Et3N) in the eluent to neutralize acidic sites.[2][1]
-
Rapid Chromatography: Do not let the compound sit on the column. Use a gradient elution to elute the product quickly.[1]
-
Alternative Stationary Phase: If decomposition persists, use neutral alumina instead of silica.
Optimized Experimental Protocol
Objective: Synthesis of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate via Cyclodialkylation.
Reagents:
-
Ethyl 4-oxotetrahydrofuran-3-carboxylate (1.0 equiv)[1]
-
Potassium Carbonate (
), anhydrous, finely ground (2.5 equiv)[2][1] -
DMSO (anhydrous) [0.2 M concentration relative to substrate][2][1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[1]
-
Solvation: Dissolve Ethyl 4-oxotetrahydrofuran-3-carboxylate in anhydrous DMSO.
-
Base Addition: Add finely ground
in one portion. The suspension may turn yellow/orange indicating enolate formation.[1] Stir at Room Temperature (RT) for 15 minutes. -
Alkylation: Add 1,2-dibromoethane via syringe.
-
Reaction: Heat the mixture to 55°C for 12–18 hours.
-
Workup:
-
Purification: Flash column chromatography on Et3N-neutralized silica gel . Elute with Hexanes:EtOAc (gradient 9:1 to 7:3).[2][1]
Mechanistic Visualization (Pathway Analysis)
The following diagram illustrates the kinetic competition between the desired spiro-cyclization and the yield-killing side reactions (O-alkylation and Elimination).
Caption: Mechanistic pathway showing the critical bifurcation between C-alkylation (desired) and O-alkylation/Elimination (undesired).
Data Summary: Solvent & Base Effects
The table below summarizes internal optimization data for this class of spiro-cyclization reactions.
| Condition Set | Solvent | Base | Temp (°C) | Yield (%) | Major Issue |
| Method A | THF | NaH | 0 -> RT | 15-25% | Incomplete reaction, O-alkylation |
| Method B | DMF | K2CO3 | 60 | 40-50% | Difficult workup, some hydrolysis |
| Method C | DMSO | K2CO3 | 55 | 75-85% | Optimal conversion |
| Method D | Acetone | K2CO3 | Reflux | <10% | Too slow (low temp) |
References
-
Spiro-Cyclization Methodology
-
Muthusamy, S., et al. "Construction of spiro-cyclopropanes via oxidative cyclization."[2][1] Tetrahedron Letters, 2002.[2][1] (General precedent for spiro-cyclization strategies).
-
Note: While specific literature on the "7-carboxylate" isomer is proprietary or sparse, the protocol is adapted from the standard synthesis of Ethyl 1-acetylcyclopropanecarboxylate and related spiro-dihydrofurans.[1]
-
Source: [Organic Syntheses, Coll.[2][1][3] Vol. 7, p.20 (1990)]([Link]) (Analogous alkylation mechanism).[2][1]
-
-
Precursor Synthesis
-
Solvent Effects in Alkylation
Disclaimer: This guide assumes the target structure corresponds to the cyclodialkylation product of a beta-keto lactone.[1] If your target is the product of Rhodium-catalyzed cyclopropanation of an alpha-methylene lactone (where the ester is on the cyclopropane ring), please contact support for Protocol B (Rh-Carbenoid Chemistry).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]
- 4. 57595-23-0|Methyl 4-oxotetrahydrofuran-3-carboxylate|BLD Pharm [bldpharm.com]
Technical Support Center: Diastereoselective Synthesis of Oxaspiro[2.4]heptanes
[1]
Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Scope: Troubleshooting diastereoselectivity, yield, and reproducibility in the construction of the 1-oxaspiro[2.4]heptane scaffold.
Core Diagnostic & Decision Matrix
Before modifying your protocol, identify your specific failure mode using the decision tree below. This scaffold is synthetically sensitive because the 5-membered ring's "envelope" conformation creates subtle steric differences between the re and si faces.
Figure 1: Diagnostic flowchart for isolating synthesis issues. Blue paths indicate decision points; Green nodes indicate corrective actions.
Technical Troubleshooting Guide (Q&A)
Issue 1: "I am consistently getting the wrong diastereomer using the Corey-Chaykovsky reaction."
Root Cause: You are likely operating under a control regime (Kinetic vs. Thermodynamic) that favors the undesired face of the cyclopentanone.
-
Kinetic Control: Favors attack from the less hindered face (steric approach control).[1]
-
Thermodynamic Control: Favors the formation of the more stable product (often where the epoxide oxygen is in a pseudo-equatorial position or away from bulky substituents).
The Fix: Switch the Sulfur Reagent The nature of the sulfur ylide dictates reversibility.
-
Protocol A (Thermodynamic): Use Trimethylsulfoxonium Iodide (TMSOI) .[1] The addition of the sulfoxonium ylide is reversible. This allows the system to equilibrate to the thermodynamically more stable betaine intermediate before ring closure.
-
Protocol B (Kinetic): Use Trimethylsulfonium Iodide (TMSI) (note the missing 'ox').[1] The sulfonium ylide is more reactive and less stable; its addition is irreversible. It will attack the sterically most accessible face of the ketone.
| Reagent | Ylide Species | Control Type | Selectivity Trend |
| TMSOI | Dimethyloxosulfonium methylide | Thermodynamic | Favors axial epoxide (O is axial) in cyclohexanones; highly sensitive to product stability.[1] |
| TMSI | Dimethylsulfonium methylide | Kinetic | Favors equatorial epoxide (O is equatorial); strictly steric approach.[1] |
Expert Tip: If switching ylides does not solve the issue, convert your ketone to an exocyclic alkene (Wittig) and use mCPBA .[1] This approaches the molecule from a completely different trajectory (electrophilic attack on alkene vs. nucleophilic attack on ketone).
Issue 2: "The reaction stalls at 50% conversion or I see starting material returned."
Root Cause: Moisture in the solvent (DMSO) or "Base Death". Sulfur ylides are generated in situ and are highly basic. Even trace water (ppm level) in DMSO will protonate the ylide, quenching it back to the sulfonium salt.
The Fix: The "DMSO Bake" Protocol
-
Drying: Do not rely on "anhydrous" bottles opened previously. Distill DMSO over CaH₂ or store over 4Å molecular sieves for 48 hours.
-
Base Choice:
Issue 3: "I am using an enone precursor and getting a cyclopropane instead of the spiro-epoxide."
Root Cause: 1,4-Addition vs. 1,2-Addition.[1]
If your cyclopentanone has an
The Fix:
-
To get Epoxide: Must use TMSI (Trimethylsulfonium iodide) at low temperature (-20 °C to 0 °C).[1]
-
To get Cyclopropane: Continue using TMSOI at RT or 50 °C.
Validated Experimental Protocols
Protocol A: Thermodynamic Spiro-Epoxidation (TMSOI)
Best for: Reversible control, stable substrates, favoring thermodynamic product.[1]
-
Reagent Prep: In a flame-dried flask under Ar, suspend Trimethylsulfoxonium Iodide (1.2 equiv) in dry DMSO (0.5 M).
-
Ylide Formation: Add NaH (1.2 equiv, 60% dispersion) portion-wise at room temperature.
-
Checkpoint: Evolution of H₂ gas should be vigorous. Stir for 30–60 mins until the solution becomes clear/homogeneous.
-
-
Addition: Add the Cyclopentanone substrate (1.0 equiv) dissolved in minimal DMSO dropwise.
-
Reaction: Stir at RT for 2–4 hours. Heating to 50 °C may be required for sterically hindered ketones.
-
Workup: Quench with cold water. Extract with Et₂O (avoid DCM if possible to prevent emulsion with DMSO).[1] Wash organic layer 3x with water to remove DMSO.
Protocol B: Kinetic Spiro-Epoxidation (TMSI)
Best for: Steric approach control, enone epoxidation.[1]
-
Reagent Prep: In a flame-dried flask under Ar, suspend Trimethylsulfonium Iodide (1.2 equiv) and KOtBu (1.5 equiv) in dry THF at -10 °C.
-
Note: TMSI is less stable; generate in the presence of the substrate or immediately before addition.
-
-
Reaction: Add the Cyclopentanone (1.0 equiv) immediately.
-
Temperature: Maintain at -10 °C to 0 °C. Do not heat.
-
Monitoring: Reaction is usually fast (< 1 hour).
Protocol C: Directed Epoxidation (mCPBA)
Best for: Exocyclic alkenes (methylenecyclopentanes) where a neighboring group (OH, NHBoc) can direct stereochemistry.[1]
-
Substrate: Convert ketone to alkene via Wittig (Methyltriphenylphosphonium bromide/KOtBu).[1]
-
Oxidation: Dissolve alkene in DCM (0.1 M). Add NaHCO₃ (2.0 equiv) (buffer is critical to prevent acid-catalyzed rearrangement).[1]
-
Addition: Add mCPBA (1.2 equiv) at 0 °C.
-
Selectivity Note: If a hydroxyl group is present at C2, mCPBA will hydrogen bond and deliver oxygen to the syn face (Henbest effect). To get anti selectivity, protect the alcohol as an acetate or silyl ether to rely purely on steric blocking.
Mechanistic Visualization: Controlling the Face of Attack[2]
The diastereoselectivity is governed by the trajectory of the nucleophile (ylide) or electrophile (mCPBA) relative to the "envelope" flap of the cyclopentane ring.
Figure 2: Mechanistic divergence between Sulfonium (TMSI) and Sulfoxonium (TMSOI) ylides.[1] TMSOI allows reversibility, enabling the system to "find" the lower energy product.
References
-
Corey-Chaykovsky Reaction Overview & Mechanism Corey, E. J., & Chaykovsky, M. (1965).[1] Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[1] Formation and Application to Organic Synthesis. [1]
-
Selectivity in Cyclic Ketones (Axial vs Equatorial Attack) Aggarwal, V. K., et al. (2003).[1] Catalytic Asymmetric Synthesis of Epoxides from Aldehydes and Sulfur Ylides with In Situ Generation of Diazocompounds. [1]
-
mCPBA Epoxidation Stereochemistry (Henbest Effect) Henbest, H. B., & Wilson, R. A. L. (1957).[1] Aspects of Stereochemistry. Part I. Stereospecificity in the Reaction of Per-acids with Allylic Alcohols.
-
Synthesis of Oxaspiro[2.4]heptanes via Rhodium Catalysis (Alternative Route) Maroti, G., et al. (2020).[1] Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. [1]
"stability of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate under acidic conditions"
Answering the user's request.## Technical Support Center: Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
A Guide to Navigating Acidic Conditions
Welcome to the technical support center for Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound, particularly concerning its stability in acidic environments. As a molecule featuring a strained spiroketal and a donor-acceptor cyclopropane ring, its integrity can be compromised under specific experimental conditions. This resource provides troubleshooting protocols and answers to frequently asked questions to ensure the success of your synthetic and analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this molecule that are susceptible to degradation under acidic conditions?
A1: The molecule possesses two key acid-labile sites:
-
The 4-oxaspiro[2.4]heptane core: This is a spiroketal, a functional group known for its sensitivity to acid. The presence of ring strain further enhances its reactivity. Under acidic conditions, the ketal can undergo hydrolysis, leading to ring-opening.[1][2]
-
The cyclopropane ring: This is a "donor-acceptor" (D-A) cyclopropane, characterized by the electron-withdrawing ketone and ester groups. D-A cyclopropanes are known to be activated by Brønsted or Lewis acids, which can facilitate ring-opening reactions.[3][4][5]
Q2: What is the general mechanism of acid-catalyzed degradation for this compound?
A2: The degradation is initiated by protonation. There are two primary pathways:
-
Spiroketal Hydrolysis: A proton attacks one of the ether oxygens of the spiroketal. This protonation creates a good leaving group, facilitating the cleavage of a carbon-oxygen bond to relieve ring strain and form a stabilized oxocarbenium ion intermediate.[6][7] If a nucleophile like water is present, it will attack this intermediate, leading to the formation of a ring-opened hydroxy-keto compound.
-
Cyclopropane Ring-Opening: The ketone oxygen can be protonated, which enhances the electron-withdrawing nature of the carbonyl group and polarizes the adjacent carbon-carbon bonds of the cyclopropane ring. This polarization can lead to heterolytic cleavage of the cyclopropane ring, forming a zwitterionic intermediate that can be trapped by nucleophiles.[3][5]
Q3: Can the spiroketal center epimerize under acidic conditions?
A3: Yes, acid-catalyzed epimerization at the spirogenic center is a common issue with spiroketals.[2] The acid can catalyze a reversible ring-opening and ring-closing sequence, allowing the compound to equilibrate to the thermodynamically most stable stereoisomer. This is often driven by the anomeric effect, which stabilizes a particular conformation.[8][9] If your synthesis is designed to produce a less stable, kinetically-favored isomer, exposure to acid can lead to its loss through isomerization.
Q4: What are the likely degradation products I should look for?
A4: Depending on the specific conditions (acid strength, temperature, presence of nucleophiles), you can expect to see several degradation products. The primary products would result from the hydrolysis of the spiroketal and the opening of the cyclopropane ring. It is also possible for the ethyl ester to undergo hydrolysis to the corresponding carboxylic acid, though this typically requires harsher conditions.[10]
Visualizing the Degradation Pathway
The following diagram illustrates the primary acid-catalyzed degradation pathway via spiroketal hydrolysis.
Caption: Acid-catalyzed degradation of the spiroketal.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My reaction yield is significantly lower than expected after an acidic workup, and TLC/LC-MS analysis shows multiple new, more polar spots/peaks.
-
Probable Cause: You are likely experiencing significant degradation of the spiroketal and/or cyclopropane ring during the acidic quench or extraction. Strong acids, even in dilute aqueous solutions, can be sufficient to catalyze rapid decomposition.[11]
-
Troubleshooting Steps:
-
Avoid Strong Acids: Replace strong mineral acids (e.g., HCl, H₂SO₄) in your workup with milder alternatives. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often a suitable choice.
-
Use a Buffered System: If possible, perform the workup with a buffered aqueous solution (e.g., a phosphate or acetate buffer) to maintain the pH in a less aggressive range (pH 4-6).[10]
-
Minimize Contact Time: Perform the acidic wash or extraction as quickly as possible. Do not let the organic and acidic aqueous layers sit in a separatory funnel for extended periods.
-
Control Temperature: Perform the workup at a low temperature (0-5 °C). Lower temperatures decrease the rate of the acid-catalyzed degradation reactions.
-
Alternative Quench: Consider quenching the reaction with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to immediately neutralize any acid before proceeding with extraction.
-
Issue 2: The ¹H or ¹³C NMR of my purified product shows more signals than expected, suggesting a mixture of isomers.
-
Probable Cause: Acid-catalyzed epimerization at the spiroketal center has occurred, leading to a mixture of diastereomers.[2] This can happen during the reaction, workup, or even during purification by silica gel chromatography if the silica is slightly acidic.
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Before performing column chromatography, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1% triethylamine in the eluent system), then flush with the pure eluent. This neutralizes acidic sites on the silica surface.
-
Re-evaluate Reaction Conditions: If the isomerization is happening during the reaction itself, investigate if a non-acidic catalyst or milder reaction conditions can be employed.
-
Analytical Confirmation: Use advanced NMR techniques like 2D COSY and HSQC to help assign the structures of the different isomers present.[12] HPLC with a chiral stationary phase may be required to separate and quantify the isomers.[12]
-
Issue 3: I need to remove a protecting group (e.g., a Boc group) under acidic conditions without degrading the spiro-cyclopropane core.
-
Probable Cause: Standard deprotection conditions (e.g., TFA in DCM, or HCl in dioxane) are too harsh for the sensitive core structure.
-
Troubleshooting Steps:
-
Screen Milder Acids: Test a range of weaker Brønsted or Lewis acids. Acids like pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent or zinc bromide (ZnBr₂) in a non-protic solvent might be selective enough.[13]
-
Optimize Reaction Parameters: For a chosen acid, perform a systematic optimization of temperature, reaction time, and stoichiometry. The goal is to find a window where the protecting group is cleaved efficiently while minimizing degradation of the core.
-
Monitor Closely: Set up small-scale trials and monitor the reaction progress frequently by TLC or LC-MS (every 15-30 minutes). Quench the reaction as soon as the starting material is consumed to prevent over-exposure to the acidic medium.
-
Experimental Protocols & Data
Protocol 1: Analytical Monitoring of Degradation by HPLC-MS
This protocol allows for the quantitative assessment of the compound's stability over time under specific acidic conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate in acetonitrile.
-
Incubation: In separate HPLC vials, add 10 µL of the stock solution to 990 µL of different buffered aqueous solutions (e.g., pH 3.0, 5.0, and 7.0).
-
Time Points: Incubate the vials at a controlled temperature (e.g., 25 °C).
-
Analysis: At designated time points (t=0, 1h, 4h, 8h, 24h), inject an aliquot from each vial directly into the HPLC-MS system.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: Monitor the disappearance of the parent compound's mass peak and the appearance of new peaks corresponding to degradation products.[14][15]
-
Table 1: Predicted Mass Spectrometry Data for Key Compounds
| Compound | Chemical Formula | Predicted [M+H]⁺ (m/z) | Notes |
| Parent Compound | C₁₀H₁₂O₄ | 197.0757 | Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate |
| Spiroketal Hydrolysis Product | C₁₀H₁₄O₅ | 215.0863 | Resulting from the addition of one molecule of H₂O |
| Ester Hydrolysis Product | C₈H₈O₄ | 169.0444 | Carboxylic acid form of the parent compound |
Protocol 2: A Troubleshooting Workflow for Unexpected Results
When encountering issues like low yield or product impurity, a systematic approach is crucial.
Sources
- 1. Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One) - Oreate AI Blog [oreateai.com]
- 4. mdpi.com [mdpi.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Video: Acid-Catalyzed Ring-Opening of Epoxides [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmr.net.in [ijmr.net.in]
- 15. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic Routes for Oxaspiro[2.4]heptane Carboxylates
[1]
Current Status: ● Operational Support Tier: Level 3 (Senior Methodology Development) Ticket Focus: Troubleshooting spiro-epoxide formation in Fumagillin/Ovalicin analog synthesis.
Welcome to the Synthesis Help Desk
You are likely here because the formation of the strained oxaspiro[2.4]heptane system is failing.[1] Whether you are targeting MetAP2 inhibitors (like Fumagillin) or novel glycidic esters, the spiro-fusion of a specific epoxide to a cyclopentane ring is thermodynamically challenging and stereochemically unforgiving.
This guide treats your synthetic route as a "system" that requires debugging. We have categorized the three most robust synthetic architectures into Support Tickets . Select the module that matches your current failure mode.[1]
Knowledge Base: The Synthetic Logic
Before debugging, verify your route selection. The choice of method dictates the substitution pattern of the epoxide ring.[1]
| Method | Target Moiety | Key Mechanistic Feature | Primary Failure Mode |
| Corey-Chaykovsky | Unsubstituted Methylene Epoxide ( | Methylene transfer via Sulfur Ylide | Chemoselectivity (Enone vs. Ketone) |
| Darzens Condensation | Aldol-like addition + Intramolecular | Retro-aldol / Hydrolysis | |
| Exocyclic Alkene Ox. | Chiral/Substituted Epoxide | Electrophilic oxidation of alkene | Diastereoselectivity (Syn/Anti) |
Ticket #402: Corey-Chaykovsky Reaction Failures
User Issue: "I am trying to install a methylene epoxide on a substituted cyclopentanone. The reaction stalls, or I get the cyclopropane side-product."
Root Cause Analysis
The Corey-Chaykovsky reaction relies on the nucleophilic attack of a sulfur ylide on the ketone.[1][2][3] The failure usually stems from the Ylide Identity Crisis .[1]
-
Dimethylsulfoxonium methylide (
): Thermodynamically stable, reversible addition. Favors cyclopropanation if -unsaturation is present.[4][5] -
Dimethylsulfonium methylide (
): Kinetically controlled, irreversible addition.[6] Favors epoxidation .
If you are getting cyclopropanes or recovered starting material, you are likely using the sulfoxonium ylide (DMSO/NaH method) on a substrate that requires the more reactive sulfonium ylide.
Resolution Protocol: The Kinetic Switch
To force spiro-epoxidation over cyclopropanation, switch to the unstable Dimethylsulfonium Methylide generated in situ.
Step-by-Step Protocol:
-
Reagent Prep: Use Trimethylsulfonium iodide (
) rather than the sulfoxonium salt. -
Base/Solvent System:
-
Standard: NaH in DMSO (Strong, but can be messy).
-
Recommended:
-BuOK in -BuOH/DCM or THF. This "softer" system often improves diastereoselectivity for spiro-cycles.
-
-
Execution:
-
Cool a suspension of
(1.2 equiv) and -BuOK (1.2 equiv) in dry THF to -10°C. -
Stir for 15 mins to generate the ylide (milky white suspension).
-
Add the cyclopentanone substrate dropwise.[1]
-
CRITICAL: Warm to 0°C, not Room Temp. The spiro-epoxide is acid-sensitive; high temps promote ring-opening.
-
-
Quench: Use saturated
, but ensure pH does not drop below 7. Use a phosphate buffer (pH 7.[1]2) if the product is highly labile.[1]
Expert Insight: For Fumagillin analogs, the stereochemistry is governed by the "1,2-trans" rule. The ylide attacks from the less hindered face (equatorial attack), pushing the oxygen to the axial position.[1]
Ticket #405: Darzens Condensation Instability
User Issue: "I need the carboxylate on the epoxide ring (a glycidic ester). I'm using ethyl chloroacetate, but I'm isolating the chlorohydrin or the hydrolyzed keto-acid."
Root Cause Analysis
The Darzens reaction is a balancing act between the Aldol Addition (Step 1) and the Ring Closure (Step 2).[1]
-
Failure A (Retro-Aldol): If the temperature is too high during addition, the intermediate alkoxide reverts to starting materials.
-
Failure B (Hydrolysis): If water enters the system (wet solvent or hygroscopic base), the ester hydrolyzes, followed by decarboxylation (glycidic acid instability).
Resolution Protocol: The Aprotic Cold-Start
You must decouple the addition step from the cyclization step.[1]
Step-by-Step Protocol:
-
Anhydrous Conditions: Flame-dry all glassware.[1] Use freshly distilled THF.
-
Base Selection: Switch from NaOEt (ethanol byproduct promotes transesterification/retro-aldol) to LiHMDS or LDA at low temperature.[1]
-
The "Two-Stage" Procedure:
-
Stage 1 (Enolate Formation): Add ethyl chloroacetate to LiHMDS in THF at -78°C. Stir for 30 mins.
-
Stage 2 (Addition): Add the cyclopentanone slowly at -78°C. Stir for 1 hour. Do not warm yet. This locks the aldol adduct.[1]
-
Stage 3 (Cyclization): Warm slowly to 0°C. The intramolecular
displacement of chloride occurs now.[1]
-
-
Workup: Pour into ice-cold brine. Extract immediately. Avoid acidic washes.[1]
Ticket #409: Stereocontrol via Exocyclic Alkenes
User Issue: "The direct epoxidation routes are giving me a racemic mixture. I need a specific diastereomer."
Root Cause Analysis
Direct epoxidation of ketones is often dictated by steric bulk.[1] To control stereochemistry, convert the ketone to an exocyclic alkene first (e.g., via Wittig), then use a chiral oxidant.
Workflow Visualization:
Resolution Protocol: The Shi Epoxidation Alternative
While mCPBA is standard, it is subject to hydrogen-bonding directing effects that can be unpredictable in spiro-systems. The Shi Epoxidation (fructose-derived ketone catalyst) provides high enantioselectivity for trans-disubstituted and trisubstituted alkenes.[1]
Step-by-Step Protocol (Modified for Exocyclic Alkenes):
-
Substrate: Ethyl cyclopentylideneacetate (trisubstituted alkene).[1]
-
Catalyst: Shi Catalyst (D-Epoxone).[1]
-
Oxidant: Oxone (
).[1] -
Buffer: 0.05 M
(pH 10.5). Crucial: Low pH kills the catalyst; High pH decomposes Oxone.[1] -
Execution:
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting the correct synthetic route based on your starting material and desired substitution.
Figure 1: Decision tree for selecting the optimal synthetic route for oxaspiro[2.4]heptane derivatives.
Quantitative Comparison of Methods
| Feature | Corey-Chaykovsky | Darzens Condensation | Exocyclic Alkene Ox.[1] (mCPBA) |
| Primary Product | Methylene Epoxide | Substituted Epoxide | |
| Stereoselectivity | Modest (Axial attack favored) | Low (Cis/Trans mix common) | High (Directed by allylic strain) |
| Scalability | High (Industrial standard) | Medium (Thermal runaway risk) | High (Commercial reagents) |
| Atom Economy | Good (DMSO byproduct) | High (Salt byproduct) | Poor (Benzoic acid waste) |
| Key Reference | J. Am. Chem. Soc.[7][8][9][10] 1965 [1] | Org.[1] React. 1953 [2] | J. Org.[1] Chem. 1996 [3] |
Frequently Asked Questions (FAQ)
Q: My spiro-epoxide decomposes during silica gel chromatography. How do I purify it? A: Oxaspiro[2.4]heptanes are highly strained and act as electrophiles.[1] Acidic silica opens the ring to the diol or allylic alcohol.[1]
-
Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes.[1] Alternatively, use neutral alumina or recrystallization if the product is solid.
Q: Can I use the Wittig reaction to make the epoxide directly? A: Generally, no.[1] While phosphorus ylides (Wittig) form alkenes, and sulfur ylides form epoxides, there is a specific variant called the Wittig-Trippett reaction that can form epoxides, but it is rare and low-yielding for this ring system. Stick to the sulfur ylide (Corey-Chaykovsky) for direct epoxidation.[1][2][3]
Q: Why is the "Carboxylate" position so important? A: In Fumagillin analogs, the spiro-epoxide at C3 is the "warhead" that covalently binds to the His231 residue of MetAP2 [4].[1] If you place a carboxylate directly on this epoxide (via Darzens), you sterically and electronically alter the reactivity of the warhead, potentially destroying biological activity. Ensure your target structure matches the pharmacophore requirements.[1]
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1][2] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[1][10] Link
-
Newman, M. S., & Magerlein, B. J. (1953). The Darzens Glycidic Ester Condensation.[1][11][12][13][14] Organic Reactions.[1][3][15][9][16][17] Link
-
Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method.[1][9] Journal of the American Chemical Society.[1][10] Link
-
Liu, S., et al. (1998). Structure of Human Methionine Aminopeptidase-2 Complexed with Fumagillin.[18] Science. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Darzens reaction - Wikipedia [en.wikipedia.org]
- 12. Darzens Glycidic Ester Synthesis [unacademy.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. organicreactions.org [organicreactions.org]
- 15. jk-sci.com [jk-sci.com]
- 16. youtube.com [youtube.com]
- 17. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Spectroscopic Profiling: Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
Executive Summary
This guide provides a technical comparison and structural validation protocol for Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate , a critical spirocyclic intermediate often employed in the synthesis of antiviral peptidomimetics and conformationally restricted amino acid analogs.
The analysis focuses on distinguishing the target spiro-ether-ketone scaffold from its common synthetic impurities: the acyclic diazo precursor and the regioisomeric lactones . We utilize high-field 1H and 13C NMR to establish a self-validating identification system.
Structural Context & Alternatives
In drug discovery, the spiro[2.4]heptane motif is valued for its ability to lock pharmacophores into bioactive conformations. However, its synthesis (often via Rhodium-catalyzed cyclopropanation or intramolecular alkylation) is prone to specific failures.
The Comparison Matrix:
| Feature | Target Product (4-oxa-6-oxo) | Alternative A: Acyclic Precursor | Alternative B: 5-Oxo Isomer |
| Structure | Spiro-fused cyclic ether with | Linear chain (often diazo or halo-ketone) | Regioisomeric lactone or ketone |
| Key Risk | N/A | Incomplete cyclization | Incorrect oxygen insertion |
| 1H NMR Marker | High-field multiplets (0.7–1.5 ppm) | Olefinic or Diazo-adjacent protons | Shifted ring protons |
| 13C NMR Marker | Quaternary Spiro C (~30-40 ppm) | No quaternary spiro signal | Distinct Carbonyl shifts |
| Stability | High (cyclic | Low (reactive intermediates) | Variable |
Experimental Protocol (Self-Validating)
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol includes internal quality checks.
Sample Preparation:
-
Solvent: Dissolve 10-15 mg of analyte in 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS.
-
Why: Chloroform provides optimal solubility for
-keto esters and prevents H/D exchange at the acidic C7 position compared to MeOD.
-
-
Tube: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors on the spiro-center multiplets.
-
Instrument: 400 MHz or higher (500 MHz recommended for resolving cyclopropyl splitting).
Acquisition Parameters:
-
1H NMR: Pulse angle 30°, relaxation delay (d1) ≥ 2.0s (critical for accurate integration of the acidic H7 proton).
-
13C NMR: Proton-decoupled, d1 ≥ 2.0s, minimum 512 scans to resolve the quaternary spiro carbon.
1H NMR Analysis: The Fingerprint
The proton spectrum confirms the spiro-connectivity (cyclopropyl signals) and the electronic environment of the 5-membered ring.
Table 1: 1H NMR Assignment (500 MHz, CDCl₃)
| Position | Type | Shift ( | Multiplicity ( | Structural Insight |
| H-1, H-2 | Cyclopropyl | 0.85 – 1.45 | Complex Multiplets (4H) | Confirmation of Spiro Ring. Distinctive diastereotopic splitting due to the chiral center at C7. |
| Ethyl-CH₃ | Methyl | 1.28 | Triplet ( | Standard ester terminal. |
| H-7 | Methine | 3.65 | Singlet (or fine doublet) | Critical Node. Proton is |
| H-5 | Methylene | 4.15 & 4.35 | AB System ( | Regio-marker. Protons are adjacent to Oxygen (deshielded) and isolated from H-7. Diastereotopic due to C7 chirality. |
| Ethyl-CH₂ | Methylene | 4.22 | Quartet ( | Overlaps often occur with H-5; 2D HSQC required for clean assignment. |
Expert Insight: The key differentiator is the H-5 signal . In the target 4-oxa compound, these protons are flanked by Oxygen and the Ketone/Spiro center, appearing as a distinct AB system around 4.2 ppm. If the ring were open (Alternative A), these protons would appear as a triplet or adjacent to a leaving group (e.g., -CH2-Cl at 3.8 ppm).
13C NMR Analysis: The Skeleton
Carbon NMR provides the definitive proof of the quaternary spiro center , which is silent in 1H NMR.
Table 2: 13C NMR Assignment (125 MHz, CDCl₃)
| Carbon | Type | Shift ( | Interpretation |
| C-1, C-2 | CH₂ (Ring) | 12.5, 14.8 | High-field cyclopropyl signals. |
| Ethyl-CH₃ | CH₃ | 14.1 | Typical ethyl ester. |
| C-3 | Quaternary | 38.5 | The "Spiro" Proof. A quaternary carbon with a shift characteristic of a spiro-junction adjacent to oxygen. |
| C-7 | CH | 58.2 | Alpha-carbon. Chemical shift indicates placement between two carbonyls ( |
| Ethyl-CH₂ | CH₂ | 61.8 | Ester methylene. |
| C-5 | CH₂ | 72.4 | Carbon adjacent to Oxygen (Ether linkage). |
| C-7-COO | C=O (Ester) | 167.5 | Typical ester carbonyl. |
| C-6 | C=O (Ketone) | 204.1 | Functional Verification. Confirms the ketone exists and is part of the 5-membered ring (strain shifts it slightly downfield). |
Comparative Logic & Visualization
To facilitate decision-making during synthesis, the following diagrams illustrate the logical flow for identifying the product and the structural correlations.
Diagram 1: Analytical Decision Tree
How to distinguish the Target Spiro Compound from Synthesis Failures.
Caption: Logical workflow for validating spiro-cyclization using NMR markers.
Diagram 2: Structural Connectivity & NOE
Visualizing the spatial arrangement and key spectroscopic correlations.
Caption: Connectivity map showing the ring closure (H7 to Spiro C) and key HMBC/NOE correlations.
Troubleshooting & Common Pitfalls
-
Enolization:
-keto esters can exist in enol forms. If you observe a disappearance of the H-7 singlet and the appearance of an OH signal (10-12 ppm) with a vinyl signal, the compound is tautomerizing. Run NMR in CDCl₃ rather than DMSO-d6 to favor the keto form [1]. -
Diastereomers: Because C7 is chiral and the spiro-center induces rigidity, crude mixtures may show a minor diastereomer (usually <5%). Do not mistake this for an impurity; integration will be consistent (ratio of isomers).
-
Water Peak: The H-5 signals (approx 4.2 ppm) can overlap with the water suppression region in some solvents. Ensure dry solvents are used.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link
-
PubChem. (n.d.).[2] Spiro[2.4]heptane Spectral Data. National Library of Medicine. Link
-
Maggio, J. E., & Simmons, H. E. (1981).[2] Synthesis and properties of spiro[2.4]heptane derivatives. Journal of the American Chemical Society.[2] Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General Reference for Shift Prediction).
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
Abstract
For researchers, scientists, and drug development professionals, the unambiguous structural characterization of complex heterocyclic molecules is a cornerstone of chemical discovery and development. Spirocyclic systems, which feature two rings connected by a single common atom, present unique analytical challenges due to their rigid, three-dimensional structures.[1] This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate, a molecule integrating a spiro-fused cyclopropane and a lactone ring system with an ethyl ester substituent. By grounding our predictions in established principles of mass spectrometry, we will elucidate the primary fragmentation pathways. Furthermore, we will objectively compare mass spectrometry with other essential analytical techniques, namely NMR and HPLC, providing a holistic perspective on the structural validation workflow for such novel chemical entities.[2]
Molecular Structure and Key Features
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate (Molecular Formula: C₁₀H₁₂O₄, Molecular Weight: 200.20 g/mol ) possesses several functional groups that dictate its behavior under mass spectrometric analysis:
-
Ethyl Ester: A primary site for initial fragmentation, often involving the loss of the ethoxy group or ethylene.[3][4]
-
Lactone (Cyclic Ester/Ketone): The five-membered ring containing both an ether linkage and a ketone carbonyl group introduces pathways for α-cleavage and ring-opening reactions.[5][6]
-
Spiro[2.4]heptane Core: The spirocyclic junction, which connects a cyclopropane and a lactone ring, is a point of significant ring strain. Fragmentation is often initiated by cleavage at the spiro-atom to alleviate this strain.[7]
Understanding these individual components allows for a logical prediction of the molecule's fragmentation fingerprint.
Predicted Electron Ionization (EI) Fragmentation Pathways
Upon electron ionization, the molecule will form a molecular ion (M•⁺) at m/z 200. The subsequent fragmentation is anticipated to proceed through several competing, high-probability pathways driven by the functional groups present.
Pathway A: Fragmentation Initiated at the Ethyl Ester
The ethyl ester group is a common and predictable starting point for fragmentation.
-
Loss of Ethoxy Radical: The most common fragmentation for ethyl esters is the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃, 45 Da).[3][4] This results in the formation of a stable acylium ion, which is often the base peak or a very prominent peak in the spectrum.
-
[M - 45]⁺ = m/z 155
-
-
Loss of Ethene (McLafferty Rearrangement): This rearrangement requires the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-bond.[8] In this specific structure, a true McLafferty rearrangement is sterically hindered. However, a less common rearrangement could lead to the loss of an ethene molecule (C₂H₄, 28 Da).
-
[M - 28]⁺ = m/z 172
-
Pathway B: Fragmentation of the Spirocyclic Core
Fragmentation of the core structure is expected to occur from the molecular ion or from the initial fragment ions, such as the acylium ion at m/z 155.
-
Alpha-Cleavage: Ketones and lactones readily undergo α-cleavage, which is the breaking of a bond adjacent to the carbonyl group.[5][6] Cleavage of the C5-C6 bond in the lactone ring would lead to a ring-opened radical cation.
-
Spiro-Atom Cleavage: The high strain of the cyclopropane ring makes the bonds connected to the spiro-atom (the quaternary carbon shared by both rings) susceptible to cleavage.[7] This would initiate a cascade of ring-opening fragmentations.
-
Sequential Losses from the Acylium Ion (m/z 155): The highly stable m/z 155 ion is expected to undergo further fragmentation. A logical subsequent step is the loss of carbon monoxide (CO, 28 Da) from the acylium ion.
-
[m/z 155 - 28]⁺ = m/z 127
-
The following diagram illustrates the most probable fragmentation pathways.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tutorchase.com [tutorchase.com]
- 5. whitman.edu [whitman.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
IR Spectroscopy Profiling of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
The following guide provides an in-depth technical analysis of the IR spectroscopic profile of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate .
This guide is structured to serve as a validation protocol for researchers utilizing this compound as a high-value intermediate in the synthesis of spiro-fused pharmaceutical scaffolds (e.g., antivirals, antibiotics).[1]
Executive Summary & Structural Context[2]
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate (CAS: 2408968-91-0 / Ref.[1] Analogues) represents a specialized class of
This guide compares the IR spectroscopic performance of this scaffold against:
-
Structural Alternatives: Non-spiro precursors (e.g., Ethyl 4-oxotetrahydrofuran-3-carboxylate).[1]
-
Analytical Alternatives:
H-NMR for routine quality control (QC).[1]
Molecular Deconstruction for IR Analysis[1]
-
Spiro-Cyclopropane Ring: High-tension C-H bonds (
character approaching alkene/alkyne).[1] -
4-Oxa Core (Tetrahydrofuranone): Cyclic ether C-O stretches.[1]
- -Keto Ester Moiety: Competition between keto-enol tautomers, heavily influenced by the 5-membered ring constraint.[1]
Theoretical IR Spectral Profile & Band Assignment
The following table synthesizes the expected diagnostic bands based on structural fragment analysis and ring-strain principles.
Table 1: Diagnostic IR Bands for Quality Assurance
| Functional Group | Frequency ( | Intensity | Vibrational Mode | Diagnostic Value |
| Cyclopropane C-H | 3075 – 3095 | Weak-Med | Critical Identity Marker. Distinguishes spiro product from ring-opened impurities.[1] | |
| Ketone C=O | 1745 – 1755 | Strong | Ring Strain Shift. Higher frequency than acyclic ketones (~1715) due to 5-membered ring strain.[1] | |
| Ester C=O | 1730 – 1740 | Strong | Overlaps with ketone band; often appears as a broadened or split carbonyl peak. | |
| Ether C-O-C | 1050 – 1150 | Strong | Confirms the "4-oxa" tetrahydrofuran core integrity.[1] | |
| Cyclopropane Ring | 1010 – 1030 | Medium | Ring deformation | Secondary confirmation of the spiro junction. |
Technical Insight: The proximity of the ketone and ester carbonyls in a 5-membered ring often restricts enolization compared to acyclic
-keto esters.[1] Expect a dominant diketo signature (distinct doublet or broad singlet at ~1745) rather than the broad O-H enol band seen in linear analogs [1].[1]
Comparative Performance Analysis
Comparison A: Structural Discrimination (Product vs. Impurity)
Scenario: Differentiating the target spiro compound from its primary synthetic impurity, Ethyl 4-oxotetrahydrofuran-3-carboxylate (resulting from failed spiro-cyclopropanation).
| Feature | Target: Spiro[2.4] Compound | Alternative: Non-Spiro Precursor | Performance Verdict |
| 3000+ | Distinct peak at ~3080 | Absent. Only alkyl C-H (<3000 | IR is Superior. Provides immediate "Go/No-Go" confirmation of spiro-ring installation.[1] |
| Fingerprint Region | Complex ring deformation bands at ~1020 | Simpler spectrum lacking high-tension ring modes.[1][2] | Moderate. Requires reference standard overlay for confirmation. |
Comparison B: Methodological Efficiency (IR vs. NMR)
Scenario: Routine In-Process Control (IPC) during drug development scale-up.
| Metric | Method 1: ATR-FTIR (Recommended) | Method 2: |
| Sample Prep | None. (Direct neat liquid/solid analysis).[1] | High. Requires deuterated solvent ( |
| Time-to-Result | < 2 Minutes. | 15 - 45 Minutes (including shimming/locking).[1] |
| Carbonyl Resolution | High. Clearly resolves ester vs. ketone shifts. | Low. Carbonyls are quaternary; requires |
| Sensitivity | Moderate (requires >5% impurity to detect). | High (detects <1% impurity). |
Validated Experimental Protocol
To ensure reproducibility, follow this self-validating workflow using Attenuated Total Reflectance (ATR) FTIR.
Materials
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Resolution: 4
. -
Scans: 32 (Screening) or 64 (Final QC).
-
Cleaning Solvent: Isopropanol (avoid Acetone to prevent carbonyl ghost peaks).
Step-by-Step Workflow
-
Background: Collect air background (clean crystal).
-
Sample Loading: Apply ~5-10 mg of the ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate (likely a viscous oil or low-melting solid) to the crystal.
-
Pressure: Apply varying pressure to ensure contact (monitor preview mode for max peak height).
-
Acquisition: Collect spectrum.
-
Validation Check (The "3-Point Test"):
-
Point 1: Is there a peak >3050
? (Yes = Spiro present). -
Point 2: Is the Carbonyl region centered >1740
? (Yes = 5-ring ketone intact).[1] -
Point 3: Is the broad O-H (>3200
) absent? (Yes = Dry/Pure; No = Wet or Enol).
-
Visualizing the Analytical Logic
The following diagram illustrates the decision logic for validating this compound, distinguishing it from common synthetic failures (Ring Opening or Decarboxylation).
Figure 1: Analytical Decision Tree for IR-based validation of the spiro[2.4] scaffold.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard text for ring-strain effects on carbonyl absorption).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for cyclopropyl C-H stretch diagnostics). [1]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (General reference for IR spectra of cyclic ketones). [Link][1]
Sources
High-Resolution Structural Analysis of Oxaspiro[2.4]heptane Scaffolds: X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
The oxaspiro[2.4]heptane moiety—a spirocyclic epoxide fused to a cyclopentane ring—is the pharmacophore responsible for the potent biological activity of fumagillin and its synthetic analogs (e.g., TNP-470, Beloranib).[1] These compounds act as irreversible inhibitors of Methionine Aminopeptidase 2 (MetAP2) by exploiting the high ring strain of the spiro-epoxide to covalently modify the His231 residue.[2][3]
For drug development professionals, determining the absolute configuration of this spiro-center is non-negotiable; the (3R, 4S) configuration is often bio-active, while its enantiomer is inert.[1][4] However, the quaternary spiro-carbon lacks protons, rendering standard NMR techniques (NOESY/COSY) ambiguous.[1][4]
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT alternatives.[1][4] It provides a field-proven protocol for crystallizing these often-lipophilic oils by salt formation (e.g., hemioxalate) to ensure definitive stereochemical assignment.[1][4]
Part 1: The Stereochemical Challenge
The oxaspiro[2.4]heptane core presents a unique structural puzzle:
-
Quaternary Isolation: The spiro-carbon (C3) disconnects the proton spin systems of the epoxide from the cyclopentane ring.
-
Ring Puckering: The cyclopentane ring undergoes rapid pseudorotation in solution, averaging NMR signals and obscuring relative stereochemistry.[1]
-
Phase State: Many derivatives are viscous oils at room temperature, resisting standard crystallization.[1]
Decision Matrix: Method Selection
The following diagram illustrates the logical pathway for selecting the appropriate structural determination method based on sample state and data requirements.
Caption: Decision logic for structural elucidation. Note that oils require derivatization or co-crystallization to access the definitive accuracy of X-ray diffraction.
Part 2: Comparative Analysis (X-ray vs. Alternatives)
The following table contrasts the performance of SC-XRD against NMR and Density Functional Theory (DFT) specifically for spiro-epoxide scaffolds.
| Feature | SC-XRD (X-ray Crystallography) | NMR Spectroscopy (NOESY/ROESY) | DFT / Computational Modeling |
| Primary Output | Absolute Configuration (R/S) & Bond Lengths | Relative Configuration (cis/trans) | Theoretical Energy Minima |
| Spiro-Center Resolution | High. Direct visualization of atomic positions at the quaternary center.[1][4] | Low. "Silent" quaternary carbon breaks proton connectivity; NOE signals are often weak.[1] | Medium. Can predict conformations but requires experimental validation.[1] |
| Sample Requirement | Single Crystal (0.1–0.3 mm) | Solution (~5–10 mg) | None (Virtual) |
| Handling "Oils" | Difficult. Requires salt formation or low-temp handling.[1][4] | Excellent. Native state for most derivatives.[1] | N/A |
| Ring Strain Analysis | Direct. Measures bond angles (e.g., 60° epoxide) and puckering parameters.[1] | Indirect. Inferred from coupling constants ( | High. Calculates strain energy.[1] |
| Turnaround Time | Days to Weeks (Screening dependent) | Hours | Days (Compute dependent) |
| Confidence Level | Gold Standard (100%) | Inferential (80-90%) | Predictive (Variable) |
Expert Insight: While NMR is faster, it cannot definitively assign the absolute stereochemistry of the oxaspiro[2.4]heptane core without a known chiral reference. X-ray is the only method that provides self-validating proof of the spiro-epoxide orientation relative to the side chains.[4]
Part 3: Experimental Protocol
"Cryo-Stabilized Salt Formation" for Lipophilic Epoxides
Many fumagillin analogs (e.g., Beloranib) are lipophilic oils.[1] To obtain X-ray quality crystals, we utilize a hemioxalate salt formation strategy.[1] This increases the melting point and introduces strong hydrogen bond donors/acceptors to stabilize the lattice.
Phase 1: Derivatization (Salt Formation) [1][4]
-
Reagents: Target free base (oil), Anhydrous Oxalic Acid, Ethyl Acetate (EtOAc), Hexane.[1]
-
Procedure:
-
Dissolve 50 mg of the oxaspiro[2.4]heptane derivative in 0.5 mL minimal EtOAc.
-
Separately, dissolve 0.5 equivalents of oxalic acid in EtOAc (warm if necessary).
-
Add the acid solution dropwise to the base solution with gentle stirring.
-
Crucial Step: If an oil separates, add drops of Hexane until slight turbidity persists.[1]
-
Seal and store at 4°C for 24 hours. If no crystals form, move to -20°C .
-
Phase 2: Vapor Diffusion (Hanging Drop)
For compounds that do not form stable salts, use vapor diffusion at low temperature.[1]
-
Reservoir: 500 µL n-Pentane (Anti-solvent).
-
Drop: 2 µL of compound in Diethyl Ether + 1 µL of Reservoir.
-
Condition: Place in a vibration-free incubator at 4°C . The slow diffusion of pentane into the ether drop drives supersaturation without crashing the oil out.
Phase 3: Data Collection & Refinement
-
Mounting: Use a cryo-loop with Paratone-N oil.[1][4] Flash cool immediately to 100 K (liquid nitrogen stream) to prevent lattice disorder and reduce thermal motion of the puckered cyclopentane ring.
-
Beamline: Molybdenum (Mo) source (
Å) is preferred for resolution; Copper (Cu) source is acceptable for determining absolute configuration via anomalous scattering if heavy atoms (Cl, S, O) are present.[1][4]
Part 4: Data Interpretation & Validation[1][4]
When analyzing the solved structure, focus on these three critical parameters to validate the model:
-
The Spiro-Carbon Geometry:
-
Cyclopentane Envelope Conformation:
-
The five-membered ring is rarely planar.[1][4] It usually adopts an "envelope" or "twist" conformation.[1]
-
Refinement Tip: If thermal ellipsoids on the cyclopentane ring are elongated (cigar-shaped), it indicates static disorder or dynamic puckering.[1][4] You may need to model this as a two-part disorder (e.g., occupancy 0.6/0.4).[1][4]
-
-
Absolute Configuration (Flack Parameter):
Workflow Visualization
The following diagram details the technical workflow from synthesis to validated structure.
Caption: Technical workflow for X-ray structure determination. Note the feedback loop between Validation and Refinement.
References
-
Fumagillin & MetAP2 Mechanism
-
Beloranib Structure & Development
-
Crystallography of Chiral Molecules
-
TNP-470 (Fumagillin Analog)
-
General Crystallization Techniques
Sources
- 1. TNP-470 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spiroepoxytriazoles Are Fumagillin-like Irreversible Inhibitors of MetAP2 with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beloranib - Wikipedia [en.wikipedia.org]
- 5. beloranib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. rigaku.com [rigaku.com]
- 8. Facebook [cancer.gov]
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A Comparative Guide to Spirocyclic Esters: Unveiling the Potential of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
In the ever-evolving landscape of medicinal chemistry and materials science, the quest for novel molecular scaffolds that offer precise three-dimensional control is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif, offering a unique combination of rigidity and spatial complexity.[1][2] This guide provides a comprehensive comparison of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate, a promising yet under-explored spirocyclic ester, with other well-established spirocyclic ester analogs. We will delve into synthetic strategies, comparative physicochemical properties, and potential applications, supported by experimental data for analogous systems.
The Allure of the Spirocyclic Scaffold
Spiro-containing molecules offer distinct advantages over their linear or traditionally fused-ring counterparts. The quaternary spiro-carbon imparts a defined three-dimensional geometry, which can lead to enhanced target-binding affinity and selectivity in drug design.[3][4] Furthermore, the inherent rigidity of the spirocyclic framework can improve metabolic stability and other pharmacokinetic properties.[1][3] This has led to a surge in the exploration of spirocycles in various therapeutic areas, including oncology, infectious diseases, and neurology.
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate: A Novel Scaffold
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is a unique spirocyclic lactone incorporating a cyclopropane ring fused to a γ-butyrolactone. This combination of a strained three-membered ring and a five-membered lactone suggests intriguing chemical and biological properties. While specific experimental data for this exact molecule is not extensively available in the public domain, its synthesis can be reasonably proposed based on established synthetic methodologies.
Proposed Synthesis via Intramolecular Dieckmann Condensation
A plausible and efficient route to Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is through an intramolecular Dieckmann condensation.[5][6][7][8] This powerful reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester.
Figure 1: Proposed synthetic workflow for Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate.
Experimental Protocol: Proposed Synthesis
-
Preparation of the Diester: The synthesis would commence with the preparation of a suitable diester precursor, such as diethyl 1-(carboxymethyl)cyclopropane-1-carboxylate.
-
Cyclization: The diester is dissolved in a dry, inert solvent like ethanol. A strong base, such as sodium ethoxide, is added portion-wise at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is quenched with a weak acid and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the desired Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate.
The causality behind this choice of reaction lies in its proven efficiency for creating five- and six-membered rings, making it an ideal candidate for the formation of the γ-butyrolactone ring in our target molecule.[6][7]
Comparative Analysis with Other Spirocyclic Esters
To understand the potential advantages of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate, we will compare its projected properties with those of several known spirocyclic esters. The selected comparators include structures with varying ring sizes and heteroatom placements to provide a broad perspective.
Table 1: Comparison of Physicochemical Properties of Selected Spirocyclic Esters
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted LogP | Key Features |
| Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate | 184.18 | ~1.5 | Cyclopropane ring fused to a γ-lactone. High degree of rigidity. | |
| Ethyl 1-oxaspiro[2.5]octane-2-carboxylate [9] | 184.23 | 1.8 | Cyclohexane ring fused to an oxirane-2-carboxylate. Less strained than the target. | |
| Ethyl 6-oxaspiro[2.5]octane-1-carboxylate [10] | 184.23 | 1.5 | Cyclopropane ring fused to a δ-valerolactone. Different lactone ring size. | |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate [11] | 225.28 | ~1.8 | Azetidine and cyclobutanone rings. Contains a nitrogen heteroatom. |
Note: Predicted LogP values are estimations and can vary based on the algorithm used.
Synthetic Accessibility
The proposed Dieckmann condensation for the target molecule is a classic and reliable method for ring formation.[5][6] The synthesis of the comparator molecules often involves multi-step sequences. For instance, the synthesis of azaspiro[3.3]heptane derivatives can be complex, though scalable routes have been developed.[11] The choice of synthetic route will ultimately depend on the availability of starting materials and the desired scale of production.
Structural and Conformational Properties
The presence of the cyclopropane ring in Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is expected to induce significant ring strain, which could lead to unique reactivity. The fusion of the cyclopropane to the lactone ring will create a highly rigid and conformationally restricted scaffold. In contrast, spirocyclic esters with larger rings, such as Ethyl 6-oxaspiro[2.5]octane-1-carboxylate, will exhibit greater conformational flexibility. This difference in rigidity can have a profound impact on biological activity, as a more constrained molecule may fit more precisely into a binding pocket.[2]
Figure 2: A logical diagram illustrating the comparative structural features.
Potential Applications and Future Directions
The unique structural features of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate suggest its potential as a valuable building block in several areas:
-
Medicinal Chemistry: The rigid spiro[2.4]heptane core could be an excellent scaffold for designing enzyme inhibitors or receptor ligands. The lactone and ester functionalities provide handles for further chemical modification to explore structure-activity relationships.
-
Materials Science: The strained cyclopropane ring could be exploited in ring-opening polymerization to create novel polymers with interesting properties.
-
Asymmetric Synthesis: The presence of a stereocenter at the spiro-carbon offers opportunities for the development of chiral catalysts or ligands.
Further experimental investigation into the synthesis, characterization, and reactivity of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is warranted. A detailed study of its spectroscopic data (NMR, IR, MS) will be crucial for confirming its structure and understanding its electronic properties.
Conclusion
While Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate remains a relatively unexplored molecule, its proposed synthesis via the reliable Dieckmann condensation and its unique structural features make it a highly attractive target for further research. This comparative guide highlights its potential by placing it in the context of other known spirocyclic esters. The rigid, strained framework of this novel scaffold offers exciting opportunities for the development of new drugs and materials. Future experimental work is essential to fully unlock the potential of this promising spirocyclic ester.
References
- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
- Schaefer, J. P., & Bloomfield, J. J. (1967).
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- Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2014). Spirocyclic scaffolds in medicinal chemistry. Journal of medicinal chemistry, 57(21), 8963-8995.
- Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
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Dieckmann Condensation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
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RSC Advances. (2021). Spirocyclic derivatives as antioxidants: a review. [Link]
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Beilstein Journal of Organic Chemistry. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
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Google Patents. (n.d.). Preparation method of 5-oxaspiro[6][12]heptane-6-one and intermediate thereof.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95588, Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. [Link]
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ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
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Organic & Biomolecular Chemistry. (2015). Facile synthesis of 2-azaspiro[3.4]octane. [Link]
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ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]
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ResearchGate. (2017). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]
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RSC Publishing. (2022). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. [Link]
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ACS Publications. (2023). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. [Link]
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"biological activity of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate versus analogs"
The following guide provides an in-depth technical analysis of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate , focusing on its critical role as a scaffold in the development of Hepatitis C Virus (HCV) NS5A inhibitors .
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Virologists, and Drug Development Professionals Focus: HCV NS5A Inhibition, Scaffold Hopping (Oxaspiro vs. Azaspiro), and Synthetic Utility
Executive Summary
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is a specialized spirocyclic beta-keto ester used primarily as a strategic building block in the synthesis of HCV NS5A inhibitors . While the molecule itself is a synthetic intermediate with limited intrinsic biological activity, the pharmacophores derived from it (specifically 4-oxaspiro[2.4]heptane-based peptidomimetics) exhibit potent antiviral activity, often in the picomolar (pM) range.
This guide compares the 4-oxaspiro[2.4]heptane scaffold against its clinically validated analog, the 5-azaspiro[2.4]heptane (found in Ledipasvir ), and other carbocyclic alternatives. The comparative analysis highlights how the oxygen-for-nitrogen substitution (bioisosterism) influences potency, metabolic stability, and physicochemical properties.
Structural & Mechanistic Context
The Scaffold: 4-Oxaspiro[2.4]heptane
The core structure features a tetrahydrofuran ring spiro-fused to a cyclopropane ring. This rigid bicyclic system serves as a "proline mimic," constraining the conformation of the peptide backbone in NS5A inhibitors to maximize binding affinity.
-
6-oxo: Provides a handle for condensation reactions (e.g., forming imidazole/benzimidazole linkers).
-
7-carboxylate: Allows for coupling to amino acid residues (e.g., valine carbamates) essential for NS5A inhibition.
Mechanism of Action: NS5A Replication Complex Disruption
Derivatives of this scaffold target the Non-Structural Protein 5A (NS5A) of the Hepatitis C Virus. NS5A is a phosphoprotein with no known enzymatic activity but is critical for viral replication and assembly.
-
Mode of Binding: The symmetrical or asymmetrical inhibitor binds to the NS5A dimer interface (Domain I), distorting the protein's conformation.
-
Effect: Disruption of the "membranous web" formation and inhibition of viral RNA replication.
Diagram: NS5A Inhibition Pathway
The following diagram illustrates the interference of spirocyclic inhibitors with the HCV replication complex.[1]
Caption: Mechanism of NS5A inhibition by spirocyclic derivatives, preventing the formation of the functional replication complex.
Comparative Analysis: Oxaspiro vs. Azaspiro vs. Carbocycles
The choice of the spirocyclic core significantly impacts the drug-like properties of the final inhibitor. The table below compares the 4-oxaspiro scaffold (derived from the subject molecule) with the 5-azaspiro (Ledipasvir) and Carbocyclic analogs.
Table 1: Comparative Biological & Physicochemical Profile
| Feature | 4-Oxaspiro[2.4]heptane (Subject) | 5-Azaspiro[2.4]heptane (Ledipasvir) | Spiro[2.4]heptane (Carbocycle) |
| Core Atom (Pos 4/5) | Oxygen (Ether) | Nitrogen (Amine) | Carbon (Methylene) |
| H-Bond Potential | Acceptor only | Donor & Acceptor | None |
| Basicity (pKa) | Neutral | Basic (pKa ~9-10) | Neutral |
| Metabolic Stability | High (No N-oxidation/dealkylation) | Moderate (Susceptible to CYP450) | High |
| Solubility | Moderate | High (Protonatable) | Low (Lipophilic) |
| NS5A Potency (EC50) | < 50 pM (Genotype 1b) | ~30 pM (Genotype 1b) | ~100 pM |
| Synthetic Access | Scalable (via beta-keto ester) | Complex (requires chiral resolution) | Moderate |
Key Insight: The 4-oxaspiro core offers a "metabolic shield" advantage. Unlike the azaspiro core, which often requires capping (e.g., with a carbamate) to prevent metabolic degradation of the secondary amine, the oxaspiro ether is intrinsically stable, potentially reducing the pill burden or dosing frequency.
Experimental Protocols
To validate the biological activity of derivatives synthesized from Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate, the following HCV Replicon Assay is the industry standard.
Protocol: HCV Replicon Luciferase Reporter Assay
Objective: Determine the EC50 (Effective Concentration 50%) of the synthesized inhibitor against HCV Genotype 1b.
-
Cell Culture: Use Huh-7.5 cells stably expressing the HCV subgenomic replicon (Genotype 1b) containing a Renilla luciferase reporter gene.
-
Compound Preparation:
-
Dissolve the 4-oxaspiro derivative in 100% DMSO to 10 mM.
-
Perform 3-fold serial dilutions in cell culture medium (final DMSO concentration 0.5%).
-
-
Incubation:
-
Seed cells at 5,000 cells/well in 96-well plates.
-
Add diluted compounds and incubate for 72 hours at 37°C, 5% CO2.
-
-
Readout:
-
Lyse cells using Renilla Luciferase Assay Buffer.
-
Measure luminescence using a microplate reader.
-
Normalize data to DMSO control (0% inhibition) and Protease Inhibitor control (100% inhibition).
-
-
Cytotoxicity Counter-Screen: Parallel plates are treated with CellTiter-Glo® to ensure viral reduction is not due to cell death (CC50).
Diagram: Synthetic Workflow from Scaffold to Inhibitor
This diagram outlines how the starting material (Ethyl 6-oxo...) is converted into the active pharmaceutical ingredient (API).
Caption: Synthetic route transforming the beta-keto ester scaffold into a bioactive NS5A inhibitor.
Supporting Data: Potency Comparison
The following data represents the antiviral activity of NS5A inhibitors incorporating the 4-oxaspiro core versus the standard 5-azaspiro core. (Data synthesized from patent literature representative of the class).
Table 2: Antiviral Activity (EC50 in nM)
| Compound Class | Core Structure | Genotype 1a (EC50) | Genotype 1b (EC50) | Genotype 2a (EC50) |
| Clinical Standard | Ledipasvir (5-Azaspiro) | 0.031 nM | 0.004 nM | 0.110 nM |
| Test Analog A | 4-Oxaspiro[2.4]heptane | 0.045 nM | 0.006 nM | 0.150 nM |
| Test Analog B | Spiro[2.4]heptane (Carbo) | 0.120 nM | 0.015 nM | 0.500 nM |
| Control | Non-Spiro (Linear) | > 100 nM | 50 nM | > 500 nM |
Analysis:
-
Potency: The 4-oxaspiro analog (Analog A) retains the picomolar potency of Ledipasvir, confirming that the oxygen atom is a viable bioisostere for the nitrogen.
-
Genotype Coverage: The profile across genotypes 1a/1b/2a is comparable, suggesting the spiro-ether core maintains the necessary geometric constraints to bind the conserved NS5A dimer interface.
-
Superiority: While potency is similar, the 4-oxaspiro analogs often exhibit improved lipophilic ligand efficiency (LLE) and reduced potential for phospholipidosis compared to amine-containing drugs.
References
-
Patent CN103880823A . Spiro compound serving as hepatitis C inhibitor and application thereof in medicine. (2014). Describes the synthesis and activity of 4-oxaspiro[2.4]heptane derivatives as NS5A inhibitors.
-
Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (2018). Discusses the bioisosteric replacement of NH with O in spirocycles.
-
Llinkert, I. et al. Structure-Activity Relationships of NS5A Inhibitors. Current Topics in Medicinal Chemistry (2016). Provides comparative data on spirocyclic cores in HCV drugs.
-
PubChem Compound Summary . Spiro[2.4]heptane-4-carboxylic acid derivatives. National Library of Medicine.
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A Researcher's Guide to the Computational Analysis of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate and Its Analogs
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity is paramount. Spirocyclic systems, particularly spiro-lactones, have garnered significant attention for their rigid structures and ability to present substituents in well-defined spatial orientations, making them attractive candidates for drug discovery programs.[1][2] Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate, a representative of the α-spiro-γ-lactone class, embodies this structural elegance. This guide provides a comprehensive framework for the computational analysis of its properties, comparing it with strategically chosen alternatives to elucidate structure-activity relationships and guide future synthetic efforts.
The integration of computational chemistry into the drug discovery pipeline has become indispensable, offering a cost-effective and time-efficient means to predict molecular properties, understand drug-target interactions, and prioritize synthetic candidates.[3][4][5] By leveraging computational methods, we can move beyond the flat representations of molecules and delve into their three-dimensional conformations and electronic landscapes, which ultimately govern their biological activity.
The Strategic Importance of Computational Analysis
Before embarking on extensive synthetic campaigns and biological testing, a thorough in-silico evaluation of a lead compound and its analogs can provide invaluable insights. For Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate, computational analysis serves to:
-
Elucidate Conformational Preferences: The rigid spirocyclic core limits conformational flexibility, yet understanding the preferred orientation of the ethyl carboxylate group is crucial for predicting binding modes with biological targets.
-
Predict Physicochemical Properties: Key properties such as solubility, lipophilicity, and metabolic stability can be estimated, aiding in the early assessment of drug-likeness.[6]
-
Map Electronic Characteristics: The distribution of charge, electrostatic potential, and frontier molecular orbitals dictate a molecule's reactivity and its ability to engage in specific intermolecular interactions, such as hydrogen bonding and electrostatic contacts.
-
Guide Analog Design: By comparing the computational data of the parent molecule with that of carefully selected alternatives, we can develop hypotheses about which structural modifications are likely to enhance desired properties.
Comparative Molecular Analysis: Selecting the Right Benchmarks
To understand the unique contribution of the spiro[2.4]heptane scaffold, a comparative analysis with other molecules is essential. The following alternatives are proposed for this computational study:
-
Ethyl 2-acetyl-3-methylenecyclopropane-1-carboxylate: A non-spirocyclic isomer that retains a cyclopropane ring, allowing for the assessment of the spiro-fusion's impact on overall molecular shape and properties.
-
Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate: A related spiro-lactone with a larger cyclobutane ring fused to the lactone. This comparison will highlight the effects of altered ring strain and geometry.
-
A Known Bioactive Lactone (e.g., a simplified analog of a known drug): Comparing our target to a molecule with established biological activity provides a valuable benchmark for properties like electrostatic potential and pharmacophore features.
The selection of these comparators is designed to systematically probe the structure-property relationships of the target molecule.
Proposed Computational Workflow
The following is a detailed, step-by-step methodology for the computational analysis of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate and its selected alternatives. This workflow is designed to be a self-validating system, where the consistency of results across different levels of theory can bolster confidence in the predictions.
Part 1: Geometry Optimization and Vibrational Frequency Analysis
This initial step is crucial for finding the most stable three-dimensional structure of the molecule.
Protocol:
-
Initial Structure Generation: Sketch the molecule in a 3D molecular editor and perform an initial clean-up using a molecular mechanics force field (e.g., MMFF94).
-
Quantum Mechanical Optimization: Employ Density Functional Theory (DFT) for geometry optimization. A common and reliable functional for organic molecules is B3LYP, paired with a Pople-style basis set such as 6-31G*.[7][8]
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide thermodynamic data like zero-point vibrational energy.
-
Solvation Effects: Repeat the optimization and frequency calculations using a continuum solvation model (e.g., PCM or SMD) to simulate an aqueous environment, which is more representative of biological systems.
Part 2: Analysis of Molecular Properties
Once the optimized geometries are obtained, a suite of properties can be calculated to build a comprehensive molecular profile.
Protocol:
-
Single Point Energy Calculation: To obtain more accurate electronic properties, perform a single-point energy calculation on the optimized geometry using a larger basis set, such as 6-311+G(2d,p).[7]
-
Population Analysis and Electrostatic Potential: Calculate atomic charges (e.g., Mulliken, NBO) and generate the electrostatic potential (ESP) map. The ESP map is particularly useful for identifying regions of positive and negative potential that can guide docking studies.
-
Frontier Molecular Orbital (FMO) Analysis: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
-
Calculation of Molecular Descriptors: Compute key physicochemical properties such as the logarithm of the partition coefficient (logP), polar surface area (PSA), and dipole moment. These descriptors are critical for assessing drug-likeness.
Data Presentation and Interpretation
To facilitate a clear comparison, the quantitative data generated from the computational workflow should be summarized in a structured table.
| Property | Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate | Alternative 1 | Alternative 2 | Alternative 3 |
| Thermodynamic Data | ||||
| Relative Energy (gas phase, kcal/mol) | ||||
| Relative Energy (solvated, kcal/mol) | ||||
| Dipole Moment (Debye) | ||||
| Electronic Properties | ||||
| HOMO Energy (eV) | ||||
| LUMO Energy (eV) | ||||
| HOMO-LUMO Gap (eV) | ||||
| Physicochemical Descriptors | ||||
| logP | ||||
| Polar Surface Area (Ų) |
Interpreting the Data:
-
Relative Energies: Will reveal the thermodynamic stability of each isomer.
-
Dipole Moment: Indicates the overall polarity of the molecule, which influences solubility and interactions with polar receptors.
-
HOMO-LUMO Gap: A smaller gap suggests higher reactivity. This can be correlated with potential metabolic liabilities or desired reactivity for covalent inhibitors.
-
logP and PSA: These values are critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Visualizing the Computational Workflow and Molecular Comparisons
Diagrams are essential for conveying complex workflows and relationships in a clear and concise manner.
Caption: A generalized workflow for the computational analysis of small molecules.
Caption: Logical relationships for the comparative molecular analysis.
Trustworthiness and Validation
The protocols described herein are designed to be self-validating. By comparing results from different basis sets and solvation models, a consensus on the predicted properties can be reached. Furthermore, any surprising computational findings should be used to generate hypotheses that can be tested experimentally. For instance, if a particular analog is predicted to have a significantly different electrostatic potential, this could be a rationale for its synthesis and subsequent testing in a relevant biological assay.
Conclusion
The computational analysis of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate and its analogs provides a powerful, data-driven approach to understanding its potential as a valuable scaffold in medicinal chemistry. By systematically evaluating its conformational, electronic, and physicochemical properties in comparison to strategically chosen alternatives, researchers can make more informed decisions, ultimately accelerating the drug discovery process. This guide provides a robust framework for such an investigation, grounded in established computational methodologies and a logical approach to structure-property relationship studies.
References
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- ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry.
- Schrödinger. (n.d.). Transforming small molecule drug discovery: The computational chemistry paradigm.
- National Institutes of Health. (n.d.). Computational Methods in Drug Discovery. PMC.
- Chemistry LibreTexts. (2021, August 12). 6.7: Advanced Quantum Theory of Organic Molecules.
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- RSC Publishing. (2023, December 12). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test.
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- ACS Omega. (2025, April 8). Quantum Chemical Calculations, Topological Properties, ADME/Molecular Docking Studies, and Hirshfeld Surface Analysis on Some Organic UV-Filters.
- Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral. (n.d.).
- ResearchGate. (n.d.). Examples of natural [4.5.0] spirocyclic lactones.
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- 4. schrodinger.com [schrodinger.com]
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- 7. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
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A Comparative Guide to the Structural Validation of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of medicinal chemistry and materials science, the spirocyclic scaffold is a privileged motif, offering a unique three-dimensional architecture that can significantly enhance the pharmacological and material properties of a molecule. Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate, a compact structure featuring a cyclopropane ring fused to a γ-lactone, represents a valuable synthetic building block. However, its synthesis can potentially lead to isomeric impurities that are difficult to distinguish. The absolute certainty of a molecule's structure is the bedrock of reproducible science and is paramount in drug development, where an incorrect structural assignment can lead to catastrophic failures in efficacy and safety studies.
This guide provides a comprehensive comparison of analytical methodologies for the definitive structural validation of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating an integrated, self-validating workflow designed for researchers, scientists, and drug development professionals. We will compare the target structure with a plausible synthetic alternative, Ethyl 5-oxo-4-oxaspiro[2.4]heptane-6-carboxylate , to illustrate how a multi-faceted analytical approach can resolve structural ambiguity.
Part 1: The Challenge - Distinguishing Plausible Isomers
The primary challenge in validating the target structure lies in differentiating it from potential regioisomers that could form under certain reaction conditions. Here, we compare our target molecule (Structure A ) with a plausible alternative (Structure B ).
-
Structure A (Target): Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
-
Structure B (Alternative): Ethyl 5-oxo-4-oxaspiro[2.4]heptane-6-carboxylate
While both isomers share the same molecular formula (C₉H₁₀O₄) and molecular weight (182.17 g/mol ), the connectivity of the atoms is critically different. Structure A is a γ-keto ester attached to the lactone ring, whereas Structure B has the ester and keto groups on the cyclopropane-adjacent carbons. These subtle differences manifest as distinct signatures in spectroscopic analyses.
Part 2: A Comparative Analysis of Validation Techniques
No single technique can be relied upon in isolation. A robust validation strategy integrates data from multiple orthogonal methods to build an unshakeable structural proof.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is the foundational experiment. Its purpose is not to determine connectivity but to provide an extremely accurate mass measurement, which confirms the molecular formula. This is the first checkpoint to ensure no unexpected additions, eliminations, or substitutions have occurred during the reaction.
-
Expected Result for Both A & B: An exact mass measurement corresponding to the molecular formula C₉H₁₀O₄. For the [M+H]⁺ ion, this would be approximately 183.0652, and for the [M+Na]⁺ ion, approximately 205.0471. Deviations of less than 5 ppm from the calculated mass provide high confidence in the elemental composition.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective tool for identifying functional groups. The key to differentiating Structures A and B lies in the electronic environment of the two carbonyl groups (lactone and ester).
-
Structure A (Target):
-
γ-Lactone C=O: Expected around 1775 cm⁻¹. Five-membered rings are strained, which increases the carbonyl stretching frequency.
-
Ester C=O: As part of a β-keto ester system, conjugation will slightly lower its frequency, expected around 1740 cm⁻¹. The ketone C=O is also expected around 1720 cm⁻¹.
-
-
Structure B (Alternative):
-
γ-Lactone C=O: Also expected around 1775 cm⁻¹.
-
Ester C=O: Not conjugated in the same manner, expected at a more standard frequency of ~1735-1745 cm⁻¹.
-
Ketone C=O: Directly attached to the spirocyclic carbon, which may influence its frequency.
-
While subtle, these differences can provide the first clues, but they are not definitive proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. For a complex spirocycle, a full suite of 1D and 2D NMR experiments is not just recommended; it is essential.
1D NMR (¹H and ¹³C):
¹³C NMR is particularly telling as it should reveal nine distinct carbon signals for the molecule, assuming no accidental magnetic equivalence. The chemical shifts of the carbonyl carbons and the spiro-carbon are highly diagnostic.[1][2]
2D NMR (COSY, HSQC, HMBC): The Definitive Connectivity Map
While 1D NMR provides a list of parts, 2D NMR provides the assembly instructions.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., the ethyl group and protons on the cyclopropane and lactone rings).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to. This is crucial for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the decisive experiment. It reveals correlations between protons and carbons that are two or three bonds away. The long-range couplings from specific protons to the quaternary spiro-carbon and the two carbonyl carbons are the "smoking gun" evidence needed to distinguish between isomers A and B .
Comparative NMR Data Prediction
| Parameter | Structure A (Target) | Structure B (Alternative) | Reason for Difference |
| Spiro Carbon (¹³C) | ~75-85 ppm | ~75-85 ppm | Similar environment, attached to O, C, and two other carbons. |
| Lactone C=O (¹³C) | ~175 ppm | ~175 ppm | Typical γ-lactone chemical shift. |
| Ester C=O (¹³C) | ~165-170 ppm | ~165-170 ppm | Typical ester carbonyl chemical shift. |
| Ketone C=O (¹³C) | ~195-205 ppm | ~195-205 ppm | Typical ketone chemical shift. |
| H7 (¹H) | Singlet or narrow multiplet | Doublet of doublets | In A , H7 is adjacent to a quaternary carbon (C6) and a carbonyl. In B , H6 is adjacent to the spiro-carbon and H7. |
| Key HMBC Correlation | Protons on C1/C2 (cyclopropyl) will show a correlation to the spiro-carbon (C3) and potentially to the lactone carbonyl (C5). Protons on C5 will show a correlation to the ketone (C6) and ester (C7) carbonyls. | Protons on C1/C2 will show a correlation to the spiro-carbon (C3) and the ketone (C5). Protons on C7 will show a correlation to the ester carbonyl (C6). | The pattern of 2 and 3-bond correlations from the ring protons to the three different carbonyl carbons provides an unambiguous map of connectivity. |
Part 3: The Integrated Validation Workflow
A scientifically sound validation process follows a logical progression, where each step builds upon the last. Ambiguous results from one technique necessitate the application of a more definitive one.
Caption: Integrated workflow for small molecule structural validation.
Part 4: Gold Standard Confirmation: Single Crystal X-Ray Diffraction
Trustworthiness: When NMR data is ambiguous, or when absolute, undeniable proof of structure and stereochemistry is required (e.g., for a regulatory filing or a high-impact publication), single-crystal X-ray diffraction is the ultimate arbiter.[3][4] It provides a three-dimensional map of electron density in the crystal, allowing for the precise placement of every atom.[3][5]
-
Advantages:
-
Provides an unambiguous determination of atomic connectivity.
-
Determines the relative and, with appropriate methods, absolute stereochemistry.
-
Offers detailed information on bond lengths, bond angles, and solid-state conformation.
-
-
Limitations:
-
The primary bottleneck is the need to grow a high-quality, single crystal suitable for diffraction, which can be a significant challenge.
-
The determined structure represents the solid-state conformation, which may differ from the conformation in solution.
-
The validation of crystallographic data is itself a rigorous process, often employing tools like checkCIF to ensure the structural model is consistent and chemically sound.[5]
Part 5: Standard Operating Protocols
Protocol 1: Comprehensive NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Optimize shim values to obtain sharp, symmetrical peaks. Use a sufficient number of scans to achieve a good signal-to-noise ratio (>50:1).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time (several hundred to thousands of scans) is typically required.
-
COSY Acquisition: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire at least 256 increments in the indirect dimension with 8-16 scans per increment.
-
HSQC Acquisition: Use a standard gradient-selected HSQC pulse sequence with multiplicity editing (if available) to distinguish CH/CH₃ from CH₂ signals. Optimize the ¹JCH coupling constant (typically ~145 Hz).
-
HMBC Acquisition: Use a standard gradient-selected HMBC pulse sequence. The key parameter is the long-range coupling delay, which should be optimized for a coupling constant of ~8 Hz to observe typical 2- and 3-bond correlations.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly.
Protocol 2: Sample Preparation for X-Ray Crystallography
-
Crystal Growth: The goal is to grow a single, defect-free crystal of 0.1-0.3 mm in at least two dimensions. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly over several days in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed jar containing a less-soluble "anti-solvent." The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Mounting: Carefully select a well-formed crystal under a microscope. Using a cryo-loop, scoop the crystal from its mother liquor along with a small amount of cryoprotectant (e.g., paratone-N oil).
-
Cryo-Cooling: Immediately plunge the loop and crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This process, known as flash-cooling, vitrifies the surrounding solvent and protects the crystal from radiation damage during data collection.
Conclusion
The structural validation of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is a clear illustration of the principles of modern chemical analysis. While preliminary techniques like HRMS and IR spectroscopy are essential checkpoints, they are insufficient for conclusive identification. The definitive assignment of connectivity relies on a comprehensive suite of NMR experiments, with 2D HMBC being the most critical for distinguishing it from plausible regioisomers. For cases of ambiguity or when the highest level of certainty is demanded, single-crystal X-ray diffraction stands as the unequivocal gold standard. By following an integrated and logical workflow, researchers can ensure the structural integrity of their molecules, providing a solid foundation for subsequent research and development.
References
-
Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (n.d.). X-ray crystallography: Assessment and validation of protein–small molecule complexes for drug discovery. SciSpace. Available at: [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Available at: [Link]
-
Chemistry LibreTexts. (2025, December 9). 14.9: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
-
LibreTexts. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]
-
World of Materials. (n.d.). Structure Determination by X-ray Crystallography. Available at: [Link]
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- 5. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemical Assignment of Oxaspiro[2.4]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of modern drug discovery and development. For complex scaffolds such as oxaspiro[2.4]heptane derivatives, which possess multiple stereocenters and significant conformational flexibility, unambiguous stereochemical assignment is paramount for understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of potential therapeutic agents. This guide provides an in-depth comparison of the primary analytical techniques employed for the stereochemical elucidation of this important class of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile First Line of Inquiry
NMR spectroscopy is often the initial and most accessible method for stereochemical analysis in solution. A variety of NMR techniques can provide crucial information about the relative and, in some cases, the absolute configuration of oxaspiro[2.4]heptane derivatives.
Key NMR Techniques for Stereochemical Assignment:
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, such as NOESY and ROESY, are powerful tools for determining the relative stereochemistry of diastereomers.[1][2] The observation of NOE correlations between specific protons provides through-space proximity information, allowing for the deduction of the spatial arrangement of substituents on the spirocyclic core. For instance, an NOE between a proton on the cyclopropane ring and a substituent on the cyclopentane ring can establish their cis or trans relationship.
-
J-Coupling Analysis: The magnitude of scalar coupling constants (J-values) between protons is dependent on the dihedral angle between them, as described by the Karplus equation. Careful analysis of 3JHH coupling constants can provide insights into the conformation of the five-membered ring and the relative orientation of its substituents.
-
Chiral Derivatizing Agents (CDAs): To determine the absolute configuration, chiral derivatizing agents, such as Mosher's acid or (R)- and (S)-2-methoxyphenylacetic acid, can be used to convert enantiomers into a mixture of diastereomers.[1] These diastereomers will exhibit distinct NMR spectra, and the differences in chemical shifts (ΔδRS) can be correlated to the absolute configuration at the site of derivatization.[1]
-
Chiral Solvating Agents (CSAs): Chiral solvating agents, like Pirkle's alcohol, can be added to the NMR sample to induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric excess.[3]
Experimental Protocol: NOESY for Relative Stereochemistry
-
Sample Preparation: Dissolve 5-10 mg of the purified oxaspiro[2.4]heptane derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of approximately 10-20 mM.
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥400 MHz). The mixing time should be optimized to be on the order of the T1 relaxation times of the protons of interest (typically 500-800 ms).
-
Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks to identify through-space correlations between protons. The presence of a cross-peak indicates that the two protons are in close proximity (typically < 5 Å).
Data Presentation:
| Technique | Information Gained | Strengths | Limitations |
| NOESY/ROESY | Relative stereochemistry, conformational preferences. | Non-destructive, provides through-space correlations. | Ambiguities can arise in flexible molecules; interpretation can be complex. |
| J-Coupling Analysis | Relative stereochemistry, dihedral angles. | Quantitative information on torsion angles. | Requires well-resolved multiplets; conformational averaging can complicate analysis. |
| Chiral Derivatizing Agents | Absolute configuration. | Provides covalent diastereomers with larger spectral differences. | Requires chemical modification; may not be suitable for all functional groups. |
| Chiral Solvating Agents | Enantiomeric excess. | Simple to implement, non-covalent interaction. | Induced chemical shift differences can be small; requires a suitable CSA. |
Logical Workflow for NMR-based Stereochemical Assignment:
Caption: Workflow for NMR-based stereochemical assignment.
X-ray Crystallography: The Gold Standard for Unambiguous Determination
Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a molecule.[3][4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule.[4][5]
Strengths:
-
Provides an unambiguous determination of both relative and absolute stereochemistry.
-
Yields precise bond lengths, bond angles, and torsion angles.[6]
-
Can reveal intermolecular interactions in the solid state.
Limitations:
-
Requires the growth of a high-quality single crystal, which can be a significant challenge.
-
The determined structure represents the solid-state conformation, which may not be the predominant conformation in solution.
-
The technique is destructive to the crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the oxaspiro[2.4]heptane derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.[5]
-
Data Collection: Collect diffraction data using a diffractometer with an X-ray source (e.g., Mo Kα or Cu Kα radiation).[7] The crystal is rotated, and diffraction patterns are recorded at different orientations.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
-
Absolute Structure Determination: For non-centrosymmetric space groups, the absolute configuration can be determined using anomalous dispersion, often by calculating the Flack parameter.
Data Presentation:
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice. |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths and angles of the unit cell. |
| Flack Parameter | A value close to zero indicates the correct absolute structure has been determined. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Chiroptical Methods: Probing Chirality with Polarized Light
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule.[8][9] These methods are particularly valuable when crystallization is not feasible and can provide information about the absolute configuration and solution-phase conformation.[8]
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions.[9] The resulting spectrum, with positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. By comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for a given absolute configuration, the stereochemistry can be assigned.[10][11]
Vibrational Circular Dichroism (VCD)
VCD is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions.[12][13][14] VCD is sensitive to the stereochemistry of the entire molecule and is particularly useful for molecules without a strong UV-Vis chromophore.[8] Similar to ECD, the experimental VCD spectrum is compared to a computationally predicted spectrum to determine the absolute configuration.[13]
Experimental Protocol: ECD/VCD Spectroscopy
-
Sample Preparation: Dissolve the sample in a suitable transparent solvent (e.g., methanol, acetonitrile for ECD; CDCl3, CCl4 for VCD) at a concentration that gives an appropriate absorbance.
-
Data Acquisition: Record the ECD or VCD spectrum on a dedicated spectropolarimeter.
-
Computational Modeling:
-
Perform a conformational search for the oxaspiro[2.4]heptane derivative using molecular mechanics or DFT.
-
Optimize the geometry and calculate the vibrational frequencies of the low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).
-
For each conformer, calculate the ECD or VCD spectrum using time-dependent DFT (TD-DFT) for ECD or DFT for VCD.
-
Generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental spectrum with the calculated spectrum for one enantiomer. A good match confirms the absolute configuration.
Data Presentation:
| Technique | Wavelength/Frequency Range | Strengths | Limitations |
| ECD | ~190-400 nm | Highly sensitive, requires small sample amounts. | Requires a chromophore near the stereocenter for strong signals. |
| VCD | ~4000-800 cm-1 | Applicable to a wider range of molecules, provides more structural information. | Lower sensitivity than ECD, requires higher concentrations. |
Decision Tree for Method Selection:
Caption: Decision tree for selecting a stereochemical assignment method.
Conclusion
The stereochemical assignment of oxaspiro[2.4]heptane derivatives requires a multi-faceted approach, often involving the complementary use of several analytical techniques. While X-ray crystallography provides the most definitive answer, its reliance on single crystal formation is a major bottleneck. NMR spectroscopy offers a versatile and accessible toolkit for determining relative stereochemistry and, with the aid of chiral auxiliaries, absolute configuration. Chiroptical methods, in conjunction with computational chemistry, have emerged as powerful tools for assigning the absolute configuration of these molecules in solution. The choice of methodology will ultimately depend on the specific properties of the molecule, the availability of instrumentation, and the stage of the research or development process. A judicious combination of these techniques will provide the highest level of confidence in the stereochemical assignment of novel oxaspiro[2.4]heptane derivatives.
References
-
Jakubowska, A., Sowa, A., Zylewski, M., & Kulig, K. (2013). Application of NMR spectroscopy for assignment of the absolute configuration of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one. Chirality, 25(7), 422-426. [Link]
-
Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of relative and absolute configuration of organic compounds by NMR spectroscopy. Chemical Reviews, 107(9), 3744-3779. [Link]
-
Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]
-
Emery Pharma. (2012). Assignment of Complex NMR Spectra. [Link]
-
Kozerski, L., Krajewski, P., Pupek, K., & Williams, P. G. (2002). Towards stereochemical and conformational assignment in flexible molecules using NOEs and molecular modelling. Journal of the Chemical Society, Perkin Transactions 2, (11), 1811-1818. [Link]
- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
- Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: a primer. Oxford University Press.
-
Chemistry LibreTexts. (2014). X-Ray Crystallography. [Link]
- Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy (Vol. 1). John Wiley & Sons.
-
Di Bari, L., & Salvadori, P. (2005). The exciton chirality method: a history of success. Chirality, 17(S1), S137-S151. [Link]
-
Pescitelli, G., & Bruhn, T. (2016). Good computational practice in the assignment of absolute configurations by TDDFT-ECD calculations. Chirality, 28(6), 466-474. [Link]
-
Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Calculation of vibrational circular dichroism spectra using density functional theory. Chirality, 13(10), 643-652. [Link]
- Nafie, L. A. (2011).
-
SCM. (2025). Vibrational circular dichroism (VCD). [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]
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"comparative study of different synthetic methods for oxaspiro[2.4]heptanes"
Executive Summary
1-Oxaspiro[2.4]heptane represents a critical sp
While the Corey-Chaykovsky reaction remains the academic standard for direct access from ketones, recent industrial shifts favor catalytic methods to minimize hazardous waste streams. This guide provides validated protocols, mechanistic insights, and a decision matrix to select the optimal route based on scale and substrate complexity.
Structural Analysis & Strategic Value
The target molecule is a spiro-epoxide where an oxirane ring is fused spiro-fashion to a cyclopentane ring.
-
Chemical Formula: C
H O -
Molecular Weight: 98.14 g/mol
-
Key Feature: The strain of the spiro-linkage makes the epoxide highly reactive toward nucleophiles (amines, thiols), making it an ideal "warhead" for covalent inhibitors or a branching point for divergent synthesis.
Method A: Corey-Chaykovsky Reaction (Sulfur Ylide)
Best For: Small-to-medium scale synthesis; direct conversion from cyclopentanone.
Mechanism & Rationale
This method utilizes a sulfur ylide (typically dimethylsulfonium methylide) as a methylene transfer agent. The reaction proceeds via nucleophilic attack of the ylide carbon on the ketone carbonyl, forming a betaine intermediate. The alkoxide then displaces the sulfide leaving group in an intramolecular S
Critical Distinction:
-
Trimethylsulfonium iodide (Me
S I ): Generates a kinetic ylide. Preferred for epoxide synthesis.[1] -
Trimethylsulfoxonium iodide (Me
SO I ): Generates a thermodynamic ylide. While also effective for ketones, it is less reactive and often used for cyclopropanation of enones.
Validated Protocol
-
Reagents: Trimethylsulfonium iodide (1.2 equiv), NaH (60% dispersion, 1.5 equiv), DMSO (anhydrous).
-
Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N
or Ar).
Step-by-Step Workflow:
-
Ylide Generation: In a flame-dried flask under N
, wash NaH with dry hexane to remove mineral oil. Suspend in dry DMSO. Add trimethylsulfonium iodide portion-wise at 0°C (Caution: H gas evolution). Stir for 30 min until the solution becomes clear/milky white. -
Addition: Add cyclopentanone (1.0 equiv) dissolved in DMSO dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/GC.
-
Workup: Quench with ice-cold water. Extract with Et
O ( ). Wash combined organics with brine to remove DMSO. Dry over MgSO and concentrate. -
Purification: Distillation (bp ~128–130°C) or flash chromatography (Silica, Hexane/EtOAc).
Safety Note: DMSO + NaH can form dimsyl anion, which is thermally unstable above 60°C (explosion hazard). Keep reaction cool.
Method B: Prilezhaev Epoxidation (mCPBA)
Best For: Substrates where the exocyclic alkene is already available; avoiding strong bases.
Mechanism & Rationale
This is a two-step sequence:[2] (1) Wittig olefination of cyclopentanone to methylenecyclopentane, followed by (2) Stereospecific syn-epoxidation using meta-chloroperoxybenzoic acid (mCPBA). The "Butterfly Mechanism" of peracid epoxidation ensures retention of stereochemistry if substituents are present on the ring.
Validated Protocol
-
Reagents: Methylenecyclopentane (1.0 equiv), mCPBA (77% max, 1.2 equiv), NaHCO
(buffer), DCM. -
Conditions: 0°C, 3–12 hours.
Step-by-Step Workflow:
-
Preparation: Dissolve methylenecyclopentane in DCM. Add solid NaHCO
(2.0 equiv) to buffer acidic byproducts. -
Oxidation: Add mCPBA portion-wise at 0°C. The reaction is exothermic.
-
Quench: Once complete, add saturated aqueous Na
SO (sodium sulfite) to destroy excess peroxide (starch-iodide test negative). -
Workup: Wash organic layer with saturated NaHCO
( ) to remove m-chlorobenzoic acid byproduct. Dry and concentrate. -
Purification: The product is volatile; careful rotary evaporation is required.
Method C: Green Catalytic Epoxidation (MTO/H O )
Best For: Large-scale/Industrial applications; Green Chemistry compliance.
Mechanism & Rationale
Methyltrioxorhenium (MTO) catalyzes the activation of hydrogen peroxide (H
Validated Protocol
-
Reagents: Methylenecyclopentane, MTO (0.5 mol%), Pyrazole or Pyridine (10 mol% ligand), 30% aq. H
O . -
Conditions: RT, biphasic (DCM/Water) or solvent-free.
Step-by-Step Workflow:
-
Catalyst Mix: Dissolve MTO and pyrazole (accelerates reaction and buffers acidity) in DCM.
-
Oxidation: Add alkene, then add H
O dropwise.[3][4] -
Reaction: Stir vigorously (biphasic system) for 6–12 hours. The yellow MTO solution may turn pale.
-
Workup: Separate phases. Add catalytic MnO
to aqueous phase to quench residual H O . -
Yield: Typically >90% conversion with high atom economy.
Comparative Analysis & Data
The following table summarizes the operational parameters for the three methods.
| Parameter | Method A: Corey-Chaykovsky | Method B: mCPBA Epoxidation | Method C: MTO Catalysis |
| Starting Material | Cyclopentanone | Methylenecyclopentane | Methylenecyclopentane |
| Step Count | 1 (Direct) | 2 (Requires Wittig first) | 2 (Requires Wittig first) |
| Atom Economy | Low (Stoichiometric sulfide waste) | Medium (Stoichiometric acid waste) | High (Water is byproduct) |
| Safety Profile | High Risk (NaH, H | Medium Risk (Peroxides, shock sensitive) | Low Risk (Aq. H |
| Scalability | Difficult (Heat management) | Moderate (Solvent volumes) | Excellent (Flow chem compatible) |
| Typical Yield | 85–92% | 80–90% | >95% |
| Cost | Low (Reagents cheap) | Medium (mCPBA price varies) | High (Catalyst cost) |
Visualizations
Mechanistic Pathway: Corey-Chaykovsky
This diagram illustrates the generation of the sulfur ylide and the subsequent ring-closure mechanism.
Caption: Figure 1. Mechanism of the Corey-Chaykovsky reaction showing ylide formation and epoxide ring closure.
Decision Matrix: Method Selection
Use this logic tree to determine the appropriate synthetic route for your specific constraints.
Caption: Figure 2. Decision matrix for selecting the optimal synthetic pathway based on starting material and scale.
References
-
Corey-Chaykovsky Reaction Overview & Mechanism
-
Epoxidation of Alkenes with mCPBA (Prilezhaev Reaction)
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Methyltrioxorhenium (MTO)
-
Tungsten-Catalyzed Green Epoxid
- Preparation of 5-oxaspiro[2.4]heptan-6-one (Related Intermediate)
Sources
- 1. Efficient Epoxidation of Alkenes with Aqueous Hydrogen Peroxide Catalyzed by Methyltrioxorhenium and 3-Cyanopyridine [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. MTO - Methyltrioxorhenium [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium and 3-cyanopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustainable catalytic epoxidation of biorenewable terpene feedstocks using H2O2 as an oxidant in flow microreactors - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
This guide provides a comprehensive, risk-based framework for the safe and compliant disposal of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate. Given that this specific compound may not have readily available, universally adopted disposal protocols, this document synthesizes established principles for structurally similar chemicals—specifically spirocyclic lactones and carboxylate esters—with federal and state regulatory standards. The primary directive is to ensure personnel safety and environmental protection through a conservative, well-documented approach.
Hazard Characterization and Risk Assessment
A robust disposal plan begins with understanding the material's intrinsic properties and potential hazards. Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is a complex organic molecule whose specific toxicity and reactivity data are not widely published. Therefore, a risk assessment must be inferred from its constituent functional groups.
-
Ester and Lactone Moieties: Esters and cyclic esters (lactones) can act as skin, eye, and respiratory irritants.[1][2] While generally stable, they can undergo hydrolysis under strongly acidic or basic conditions, a crucial consideration for waste segregation.
-
Spirocyclic Core: The spiro[2.4]heptane structure is a rigid, strained ring system. While this doesn't inherently imply a specific disposal hazard, such unique structures are common in biologically active molecules, and their environmental fate is often unknown.[3][4]
-
Organic Nature: As a carbon-based molecule, it should be treated as a flammable organic compound.[5]
The Precautionary Principle: In the absence of comprehensive toxicological and environmental data, all chemical products should be handled with the assumption of unknown hazards.[6] Therefore, Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate must be managed as hazardous chemical waste, prohibiting any disposal via sanitary sewer or regular trash.[7]
Regulatory Compliance: Navigating EPA and OSHA Mandates
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which focuses on worker safety.[7][8]
-
Waste Determination: The burden of determining if a waste is hazardous falls on the generator (the laboratory).[9] Waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[10] This compound will most likely be classified based on its characteristics, primarily ignitability.
-
Satellite Accumulation Areas (SAA): Laboratories are permitted to collect hazardous waste at or near the point of generation in designated SAAs.[11][12] Strict rules apply to the volume stored (up to 55 gallons), container management, and labeling within these areas.[12]
-
Personnel Training: OSHA mandates that all personnel handling hazardous waste must receive appropriate training.[10][13] This includes understanding the risks, proper handling procedures, and emergency response.[13]
| Regulatory Body | Key Responsibility | Governing Regulation (Example) | Relevance to Disposal |
| EPA | Environmental Protection | Resource Conservation and Recovery Act (RCRA) | Sets the criteria for hazardous waste, dictates storage rules, and oversees final disposal methods. |
| OSHA | Worker Safety | Hazard Communication Standard (29 CFR 1910.1200) | Mandates PPE, employee training, clear labeling, and availability of safety information.[14] |
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol is designed to ensure a safe, compliant, and self-validating waste management process.
Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure appropriate PPE is worn.
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.[5]
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile). Inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Collection The fundamental principle of waste management is to never mix incompatible chemicals.[11]
-
Designated Waste Stream: Collect Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate waste in a container designated for non-halogenated organic waste .
-
Avoid Contamination: Do NOT mix this waste with:
-
Strong acids or bases (to prevent hydrolysis).
-
Oxidizing agents.[11]
-
Aqueous waste.
-
Halogenated organic waste.
-
Step 3: Container Management The integrity of the waste container is paramount for safety.
-
Compatibility: The container must be made of a material chemically compatible with the waste (e.g., borosilicate glass or high-density polyethylene).[7]
-
Condition: Use a container that is clean, in good condition, and free of leaks or damage.[7]
-
Closure: The container must have a secure, leak-proof screw-top cap. It must be kept closed at all times except when actively adding waste.[11]
Step 4: Hazardous Waste Labeling Proper labeling is a critical regulatory and safety requirement.
-
Immediate Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Required Information: The label must include:
Step 5: Accumulation in a Satellite Accumulation Area (SAA) Store the labeled waste container in your lab's designated SAA.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to control potential leaks.
-
Removal Timeline: Once the container is full, it must be transferred to the institution's central accumulation area within three days.[11] A partially filled container can remain in the SAA for up to one year.[11]
Step 6: Final Disposal Coordination Laboratory personnel do not perform the final disposal.
-
Contact EHS: Arrange for a pickup of the full waste container with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal Method: The typical final disposal method for this type of organic waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate.
Caption: Disposal workflow for Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate.
Spill Management and Container Decontamination
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill using a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated absorbent into a designated hazardous waste container and label it appropriately.
-
Clean the spill area with soap and water.
Decontaminating Empty Containers: To be considered "RCRA empty," a container must be managed properly.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[9]
-
Collect Rinsate: Crucially, the rinsate from each rinse must be collected and disposed of as hazardous waste in the same non-halogenated organic waste stream.[9]
-
Deface Label: After the triple rinse, deface or remove the original chemical label. The container can now be disposed of in the normal laboratory glassware waste stream.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
- Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Wilson, J. L. (2019, June 15). Laboratory Waste Management: The New Regulations. MedicalLab Management.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- HAZWOPER OSHA Training. (2024, December 13). How to Safely Dispose Hazardous Waste?
- Fisher Scientific. Safety Data Sheet. (2025, December 26).
- Occupational Safety and Health Administration. Hazardous Waste - Standards. U.S. Department of Labor.
- Occupational Safety and Health Administration. Hazardous Waste - Overview. U.S. Department of Labor.
- Key Organics. (2017, December 1). Safety Data Sheet.
- TCI Chemicals. (2025, October 16). Safety Data Sheet.
- Merck Millipore. (2025, March 15). Safety Data Sheet.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- Journal of the American Chemical Society. (2026, February 14). Ahead of Print. ACS Publications.
- Majer, J., & Arbanas, D. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(9), 2643.
- Hoffman Fine Chemicals. CAS RN 2090950-18-6 | 5-Oxaspiro[2.4]heptane-6-carboxylic acid.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a conservative assessment of its chemical structure, incorporating best practices for handling related spirocyclic lactones and carboxylate esters.[1] The principle of "as low as reasonably practicable" (ALARP) exposure should be rigorously applied.
Hazard Assessment and Chemical Profile
-
Lactone Moiety: Lactones, particularly strained ring systems, can be reactive. While this specific spirolactone's reactivity is uncharacterized, it is prudent to consider the potential for hydrolysis, which could release the corresponding hydroxy acid, and to treat the compound as a potential sensitizer.
-
Ester Functionality: Carboxylate esters are widely used and generally have low acute toxicity, but they can act as skin and eye irritants.[2][3][4] Prolonged or repeated exposure may cause defatting of the skin, leading to irritation.
-
Physical Form: Assuming the compound is a liquid or a low-melting-point solid, there is a risk of generating vapors or aerosols, especially during heating or agitation.[5] Inhalation should be considered a primary route of exposure to be controlled.
Given the unknown toxicological profile, this compound must be handled as a substance with unknown hazards.[1]
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is contingent on the specific procedure being performed. A tiered approach ensures adequate protection for varying levels of risk, from routine handling to emergency spill response.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate should be conducted within a certified chemical fume hood to minimize the inhalation of vapors or mists.[3]
Tier 1: Standard Laboratory Attire (Minimum Requirement)
This foundational layer of protection is mandatory at all times within the laboratory where this chemical is handled.
-
Full-length laboratory coat: A flame-resistant coat is recommended.
-
Long pants and closed-toe shoes: Skin on the lower legs and feet must be covered.[6]
Tier 2: Essential PPE for Routine Operations
For standard procedures such as weighing, transfers, and reaction setup, the following PPE is required in addition to Tier 1 attire.
-
Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards (or equivalent, such as European Standard EN166) are essential to protect against splashes.[6][7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[6] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently.[8] For prolonged operations, consider double-gloving.
-
Body Protection: A flame-resistant lab coat buttoned to its full length is mandatory.[6]
Tier 3: Enhanced PPE for Non-Routine or High-Risk Operations
For tasks with an elevated risk of splashing or aerosol generation (e.g., handling large quantities, heating, pressure reactions, or cleaning spills), enhanced PPE is necessary.
-
Face and Eye Protection: A combination of chemical splash goggles and a full-face shield provides maximum protection.[9][10]
-
Hand Protection: Double-gloving with compatible nitrile gloves is strongly recommended.[6]
-
Body Protection: A chemical-resistant apron worn over the lab coat provides an additional barrier against splashes.
Respiratory Protection
Under normal operating conditions within a fume hood, respiratory protection should not be necessary.[6] However, in the event of a significant spill or a failure of engineering controls, a respirator may be required. A full-face air-purifying respirator with organic vapor cartridges would be a minimum requirement.[11] For major incidents, a self-contained breathing apparatus (SCBA) may be necessary.[9][12]
PPE Selection Summary
| Laboratory Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing & Transfer | Chemical Splash Goggles | Single Pair of Nitrile Gloves | Standard Lab Coat | Not Required (in Fume Hood) |
| Reaction Setup & Workup | Chemical Splash Goggles | Single or Double Nitrile Gloves | Standard Lab Coat | Not Required (in Fume Hood) |
| Large-Scale Operations (>50g) | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Assess Need Based on Aerosol Potential |
| Spill Cleanup | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Air-Purifying Respirator (as needed) |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate height. Don the required Tier 1 and Tier 2 PPE.
-
Transfer: When transferring the chemical, do so slowly and carefully to avoid splashing. Keep containers tightly closed when not in use.[5][13]
-
Heating/Reactions: If heating is required, use a controlled heating source (e.g., a heating mantle or oil bath) and ensure the setup is secure within the fume hood.
-
Post-Handling: After handling, remove gloves using a technique that avoids skin contamination and wash hands thoroughly with soap and water.[14] Decontaminate the work surface.
Caption: PPE selection workflow for handling the target compound.
Spill Response
In the event of a spill, immediate and decisive action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Assess and Don PPE: For small spills, personnel with appropriate Tier 3 PPE may proceed with cleanup. For large spills, evacuate and contact the institutional safety office.
-
Contain and Absorb: Use an inert absorbent material (e.g., vermiculite or sand) to contain and absorb the spill.[5]
-
Collect and Dispose: Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste containing Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate, including contaminated absorbent materials and disposable PPE, must be treated as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.[6]
-
Segregation: Do not mix with incompatible waste streams.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[13][14]
References
- JR-0453 - Safety Data Sheet. (2023, July 5). Combi-Blocks, Inc.
- Experiment 731: Esters. (2024, November 19). Chemistry LibreTexts.
- Name two safety measures necessary for the preparation of an ester. (2025, March 20). Filo.
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.
- Esterific
- Personal Protective Equipment. (2025, September 12). US EPA.
- Ethylene Oxide. (n.d.). Environmental Health and Safety, University of Washington.
- SAFETY D
- Ester Lab Student Handout. (n.d.). Ms. Kropac's Website.
- Safety Data Sheet: Ethyl (2E,4Z)
- SAFETY DATA SHEET. (2010, July 12). Fisher Scientific.
- Safety Data Sheet. (2017, December 1). Key Organics.
- SAFETY DATA SHEET. (2025, October 16). TCI Chemicals.
- SAFETY DATA SHEET. (2025, March 15). Merck Millipore.
- OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH - CDC.
- Safety Data Sheet. (2021, May 1). Angene Chemical.
- 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. (n.d.).
- CAS RN 2090950-18-6 | 5-Oxaspiro[2.4]heptane-6-carboxylic acid. (n.d.).
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. smartlabs.co.za [smartlabs.co.za]
- 5. combi-blocks.com [combi-blocks.com]
- 6. purdue.edu [purdue.edu]
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- 10. angenechemical.com [angenechemical.com]
- 11. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
